Trimetozine

Catalog No.
S545903
CAS No.
635-41-6
M.F
C14H19NO5
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimetozine

CAS Number

635-41-6

Product Name

Trimetozine

IUPAC Name

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3

InChI Key

XWVOEFLBOSSYGM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Trimetozine; Opalene; Trioxyfar; Trioxazin; Sedoxazine; NSC-62939; NSC62939; NSC 62939

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

The exact mass of the compound Trimetozine is 281.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758689. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The Indirect GABAergic Link of a Trimetozine Analogue

Author: Smolecule Technical Support Team. Date: February 2026

While the exact mechanism of trimetozine itself is not fully established, it is described as a mild sedative and tranquilizer [1] [2]. Research into a novel analogue, LQFM289, provides insight into a potential GABAergic pathway. This compound was designed through molecular hybridization, replacing the trimethoxybenzene moiety of this compound with the antioxidant structure of butylated hydroxytoluene (BHT) [3].

Key findings on LQFM289 include:

  • Anxiolytic-like Effects: In vivo studies showed that LQFM289 (at 10 mg/kg) induced anxiolytic-like activity in mice without impairing motor function [3].
  • Involvement of Benzodiazepine Sites: The anxiolytic effects of LQFM289 were blocked by flumazenil, a benzodiazepine receptor antagonist. This strongly suggests that its activity is mediated through the benzodiazepine binding site on the GABAA receptor [3].
  • Molecular Docking Evidence: Computational docking studies indicated that LQFM289 forms strong interactions with these benzodiazepine binding sites, supporting the receptor binding data [3].

The table below summarizes the experimental findings for LQFM289:

Experimental Model Finding Implication
In vivo (mice) Anxiolytic-like effect at 10 mg/kg [3] Demonstrates biological activity without motor impairment.
In vivo + Flumazenil Anxiolytic effect attenuated [3] Effect is dependent on the benzodiazepine site of the GABAA receptor.
In silico (Docking) Strong interaction with benzodiazepine sites [3] Provides a mechanistic model for the compound's action.

Methodologies for Investigating GABAergic Drug Action

The following experimental protocols are not specific to this compound but represent established methods used in the field to elucidate GABAergic mechanisms, as reflected in the search results [3] [4] [5].

Conventional Whole-Cell Patch Clamp Electrophysiology

This technique is a gold standard for directly measuring the function of ion channels like the GABAA receptor.

  • Objective: To characterize the modulation of GABA-evoked currents by a test compound on recombinant human GABAA receptors.
  • Detailed Protocol:
    • Molecular Biology & Cell Culture: Human GABAA receptor cDNAs (e.g., α1β2γ2s subunits) are subcloned into an expression vector (e.g., pcDNA 3.1) and transfected into a cell line such as HEK293 [4].
    • Electrophysiology Setup: 36-72 hours post-transfection, whole-cell recordings are made at room temperature. Patch pipettes (2-5 MΩ resistance) are filled with an intracellular solution (e.g., 120 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2). Cells are perfused with extracellular solution (e.g., 160 mM NaCl, 10 mM HEPES, 6 mM D-glucose, 3 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4) [4].
    • Recording & Drug Application: Whole-cell currents are recorded at a holding potential of -60 mV. GABA is applied alone and then co-applied with the test compound using a rapid solution exchanger. Changes in current amplitude and kinetics are analyzed to determine if the compound is a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or antagonist [4] [5].
In Vivo Behavioral Studies for Anxiolytic and Sedative Effects

These studies are crucial for evaluating the behavioral phenotype induced by a compound.

  • Objective: To assess the anxiolytic and sedative properties of a compound in a live animal model (e.g., mice).
  • Detailed Protocol:
    • Animal Subjects: Groups of mice (e.g., 8-12 per group) are used, with controls receiving vehicle and test groups receiving the compound at various doses (e.g., 10 mg/kg for LQFM289) [3].
    • Behavioral Paradigms:
      • Anxiolytic Effect: Tested in elevated plus mazes or light-dark boxes. Anxiolytic activity is indicated by increased time spent in the open arms or light compartment [3].
      • Sedative Effect/Motor Impairment: Evaluated using locomotor activity tests (e.g., open field). A significant reduction in locomotion suggests sedative or motor-impairing effects [3] [5].
    • Mechanism Elucidation: To probe the mechanism, a separate group of animals is pre-treated with an antagonist like flumazenil (for the benzodiazepine site) before administration of the test compound. If the antagonist blocks the behavioral effects, it confirms involvement of that specific site on the GABAA receptor [3].

Proposed Mechanism of Action for LQFM289

The diagram below illustrates the proposed mechanism by which the this compound analogue LQFM289 exerts its anxiolytic effect, based on the research findings.

G LQFM289 LQFM289 BZD_Site Benzodiazepine Site (on GABAA Receptor) LQFM289->BZD_Site Binds to GABAA_Rec GABAA Receptor (αβγ subunits) BZD_Site->GABAA_Rec Positively Modulates Cl_Channel Chloride Ion Channel GABAA_Rec->Cl_Channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABAA_Rec Binds to Flumazenil Flumazenil (Antagonist) Flumazenil->LQFM289 Antagonizes Effect Flumazenil->BZD_Site Blocks Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to

Proposed GABAergic mechanism of the this compound analogue LQFM289, based on research data.

References

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Pharmacological Profile

The following table summarizes the fundamental identifiers and predicted physicochemical properties of the compound, which are crucial for early-stage drug development [1] [2].

Property Value / Description
Systematic Name morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone [2]
CAS Registry Number 635-41-6 [2]
Molecular Formula C₁₄H₁₉NO₅ [2]
Molecular Weight 281.31 g/mol [2]
Other Names Trimetozine [2]
cLogP 1.308 (Indicates good membrane permeability) [2]
Hydrogen Bond Donors 0 [2]
Hydrogen Bond Acceptors 6 [2]
Rotatable Bonds 4 [2]
Topological Polar Surface Area (TPSA) 57.23 Ų [2]

The compound is part of a broader class of trimethoxyphenyl methanones being investigated for their anticancer properties. The table below outlines the general mechanism and activity observed for close structural analogs [3] [4] [5].

Aspect Description & Experimental Findings
General Mechanism Binds to tubulin at the colchicine site, inhibiting microtubule polymerization. This disrupts cell division, arrests the cell cycle at the G2/M phase, and induces apoptosis (programmed cell death). [3] [4]
Observed In Vitro Activity In a study on a closely related analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), the compound showed potent cytotoxicity with IC₅₀ values in the nanomolar range against human leukemia HL-60 cells. [3]
Hallmarks of Apoptosis Treatment with the PHT analog led to cell shrinkage, chromatin condensation, phosphatidylserine exposure, caspase-3/7 and -8 activation, and loss of mitochondrial membrane potential. [3]
Resistance Profile Colchicine-binding site inhibitors (CBSIs) are generally reported to be less susceptible to common multidrug resistance mechanisms compared to other anti-tubulin agents like taxanes. [4]

General Experimental Workflow for Tubulin Inhibitors

While a specific protocol for your exact compound is not available, the following diagram and description outline a standard experimental workflow for evaluating novel tubulin inhibitors, synthesized from research on highly similar analogs [3] [4].

G Start Start: Compound Synthesis A Chemical Characterization (NMR, HRMS, HPLC) Start->A B In Vitro Cytotoxicity (MTT Assay, IC50) A->B C Mechanism of Action (Tubulin Polymerization Assay) B->C D Cell Cycle Analysis (Flow Cytometry) C->D End Data Integration C->End Confirm Tubulin Target E Apoptosis Detection (Annexin V/PI, Caspase) D->E D->End Confirm G2/M Arrest F In Vivo Efficacy (Animal Model) E->F E->End Confirm Apoptosis F->End

General workflow for evaluating anti-tubulin methanone compounds.

Detailed Methodologies

Here are more detailed explanations of the key experimental steps shown in the workflow:

  • Chemical Synthesis & Characterization: The core structure is often synthesized by reacting a 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one intermediate with an appropriate amine. Characterization is performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is confirmed by HPLC (≥95%) [5].
  • In Vitro Cytotoxicity (MTT Assay): This standard cell viability assay is conducted on various cancer cell lines. Cells are seeded in plates, treated with a range of compound concentrations, and incubated. MTT reagent is added and converted to formazan by living cells. The absorbance is measured, and IC₅₀ values (concentration that inhibits 50% of cell growth) are calculated [3] [6].
  • Tubulin Polymerization Assay: The inhibitory effect on tubulin assembly is measured in vitro using purified tubulin proteins. A solution of tubulin and the test compound is placed in a spectrophotometer, and the increase in absorbance (indicating polymer formation) is monitored over time after inducing polymerization. A delay or reduction in the rate of absorbance increase confirms the compound as a tubulin polymerization inhibitor [3] [4].
  • Cell Cycle Analysis (Flow Cytometry): Treated cells are harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer. An increase in the percentage of cells in the G2/M phase indicates successful cell cycle arrest [3].
  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): This is a common flow cytometry method to detect early and late apoptosis. Annexin V binds to phosphatidylserine (exposed on the outer leaflet of the cell membrane in early apoptosis), and PI stains DNA in cells with compromised membrane integrity (late apoptosis or necrosis). This allows for the quantification of the percentage of cells in different stages of cell death [3] [6].

Mechanism of Action & Signaling Pathways

The primary anticancer mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this cascade and an alternative pathway identified for a structurally different compound from the search results [3] [4] [6].

G cluster_primary Primary Mechanism (Tubulin Inhibition) cluster_alternative Alternative Pathway (Naphthoquinone Derivative) A Compound Binds Colchicine Site on β-Tubulin B Inhibition of Microtubule Polymerization A->B C Disruption of Mitotic Spindle Formation B->C D Cell Cycle Arrest at G2/M Phase C->D E Activation of Apoptotic Signaling Pathways D->E F Cancer Cell Apoptosis E->F X Compound Regulates PI3K/AKT/mTOR Pathway Y Induction of Cell Autophagy X->Y Z Cancer Cell Death Y->Z

Anticancer pathways for trimethoxyphenyl methanones and related compounds.

Research Context & Development Strategies

The trimethoxyphenyl moiety is a key pharmacophore in tubulin inhibitors, derived from colchicine, designed to bind the colchicine site on β-tubulin [5]. Current research focuses on overcoming the limitations of existing therapies.

  • Overcoming Drug Resistance: Colchicine-binding site inhibitors (CBSIs) are an active area of research because they are less susceptible to multidrug resistance mediated by efflux pumps and β-tubulin mutations, a common problem with taxanes [4].
  • Nanoparticulate Delivery: A major challenge with many anti-tubulin compounds is poor water solubility and off-target toxicity. Researchers are developing nanoformulations (e.g., polymeric micelles) to improve solubility, prolong circulation, and enhance tumor-specific delivery via the Enhanced Permeability and Retention (EPR) effect [4].
  • Modern Drug Development Frameworks: Model-Informed Drug Development (MIDD) uses quantitative modeling (e.g., PBPK, QSP) throughout the drug development process. This approach helps in lead compound optimization, predicting human pharmacokinetics, and optimizing clinical trial designs, increasing the efficiency of bringing new drugs to market [7].

References

Trimetozine sedative and anxiolytic effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

This table consolidates the core quantitative data available for LQFM289 from preclinical studies.

Parameter Value / Result Experimental Context / Notes
Anxiolytic Efficacy (Effective Dose) 10 mg/kg Single oral dose in mice; anxiolytic-like activity without motor impairment [1] [2].

| Redox Potentials | Ep1a ≈ 0.49 V (vs. Ag/AgCl/KClsat) Ep2a ≈ 1.2 V (vs. Ag/AgCl/KClsat) | Cyclic voltammetry in pH 7.0 PBS. Ep1a: oxidation of BHT phenolic group. Ep2a: oxidation of morpholine amino group [1]. | | Physiological Impact (in vivo) | Reduced corticosterone & TNF-α levels | Observed in mice at a single 10 mg/kg oral dose, suggesting anti-inflammatory and stress-axis modulation [1] [2]. | | Receptor Binding | Interactions with benzodiazepine (BZD) binding sites | Anxiolytic effect attenuated by flumazenil; docking studies confirm strong interactions [1]. |

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments used to characterize LQFM289.

Electrochemical Characterization via Cyclic Voltammetry

This protocol is used to determine the compound's redox behavior and stability [1].

  • Working Electrode: Glassy Carbon Electrode (GCE).
  • Reference Electrode: Ag/AgCl (saturated KCl).
  • Counter Electrode: Platinum wire.
  • Supporting Electrolyte: 0.1 mM Phosphate Buffered Saline (PBS), pH 7.0.
  • Scan Range: -0.1 V to +1.4 V.
  • Procedure: The compound of interest (LQFM289, TMZ, or BHT) is dissolved in the PBS electrolyte. The potential is swept between the set range at varying scan rates (e.g., 10-200 mV/s). The resulting current is measured to identify oxidation and reduction peaks.
  • Data Analysis: Peak potentials (Ep) are reported. The relationship between peak current and the square root of the scan rate is analyzed to assess the reversibility of the redox process.
In Vivo Anxiolytic Activity Assessment

This behavioral test evaluates the compound's anxiolytic effect in an animal model [1] [2].

  • Animal Model: Mice (specific strain should be defined in the study protocol).
  • Test Compound: LQFM289, suspended in an appropriate vehicle.
  • Dosing: Administration of a single oral dose (e.g., 10 mg/kg). Control groups receive vehicle or a reference drug (e.g., diazepam).
  • Pretreatment (Mechanism Elucidation): To investigate the role of GABAergic pathways, a separate group is pretreated with flumazenil (a benzodiazepine receptor antagonist) before LQFM289 administration.
  • Behavioral Paradigm: Animals are subjected to standardized anxiety tests (e.g., elevated plus maze, light-dark box) after compound administration. Time spent in and entries into open/anxiogenic zones are recorded.
  • Locomotor Activity: Simultaneously assessed (e.g., in an open field) to ensure anxiolytic effects are not confounded by motor stimulation or sedation.
  • Endpoint Analysis: Behavioral scores are compared between groups. A significant increase in exploratory behavior in anxiogenic environments without locomotor deficits indicates an anxiolytic-like effect. Attenuation of this effect by flumazenil suggests BZD site involvement.
Molecular Docking Studies

These computational studies predict how LQFM289 interacts with biological targets at the molecular level [1].

  • Software: A computational docking software suite (e.g., AutoDock Vina, GOLD, or similar).
  • Protein Preparation: The 3D structure of the target receptor (e.g., the GABA-A receptor benzodiazepine site) is obtained from a protein data bank. The structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.
  • Ligand Preparation: The 3D structure of LQFM289 is drawn and energy-minimized.
  • Docking Simulation: The ligand is flexibly docked into the binding site of the receptor. The algorithm generates multiple potential binding poses.
  • Analysis: The resulting poses are scored based on binding affinity (kcal/mol). The pose with the most favorable (most negative) binding energy is analyzed for specific interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

Signaling Pathways and Experimental Workflows

The following diagrams, created with Graphviz, illustrate the molecular hybridization strategy and the proposed multi-target mechanism of action for LQFM289.

Hybridization BHT BHT (1) Antioxidant Moisty Hybrid LQFM289 (3) Hybrid Molecule BHT->Hybrid Molecular Hybridization TMZ Trimetozine (2) Morpholine Core TMZ->Hybrid Molecular Hybridization

Molecular hybridization strategy for LQFM289 creation [1].

Mechanism cluster_bzd GABAergic Pathway cluster_other Non-BZD Pathways LQFM289 LQFM289 BZD BZD Binding Site LQFM289->BZD 1. Binds to Stress Reduced Corticosterone LQFM289->Stress 2. Modulates Cytokine Reduced TNF-α LQFM289->Cytokine 3. Modulates OxStress Antioxidant Activity LQFM289->OxStress 4. Exerts GABA GABA-A Receptor BZD->GABA Modulates Effect1 Enhanced GABAergic Neurotransmission GABA->Effect1 Potentiates

Proposed multi-target anxiolytic mechanism of LQFM289 [1] [2].

Research Implications and Future Directions

The data indicates that LQFM289 is a multimodal compound whose effects likely result from combining classic GABAergic modulation with oxidative stress reduction and anti-inflammatory action [1] [2]. This aligns with the growing understanding that anxiety disorders may involve neuroinflammation and oxidative damage.

For continued research, key directions include:

  • Further in vitro profiling: Conducting specific antioxidant assays (e.g., DPPH, FRAP) to quantitatively confirm its radical-scavenging capacity.
  • Extended target screening: Investigating interactions with other neurobiological systems beyond the GABA-A receptor.
  • Advanced in vivo studies: Performing chronic toxicity and efficacy studies to fully establish its therapeutic potential and safety profile.

References

Trimetazidine as Lead Compound for Molecular Hybridization: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimetazidine as a Strategic Lead Compound

Trimetazidine (TMZ) is a clinically established piperazine-based anti-ischemic agent that has been used for over four decades in the management of angina pectoris and coronary artery disease [1] [2]. Its unique mechanism of action, which differs from conventional hemodynamic drugs, positions it as an exceptional scaffold for molecular hybridization strategies in cardiovascular drug discovery. Unlike beta-blockers or calcium channel blockers, TMZ functions as a metabolic modulator that selectively inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT), shifting myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation [1] [3] [4]. This fundamental mechanism preserves adenosine triphosphate (ATP) production under ischemic conditions, reduces intracellular acidosis, and protects cardiomyocytes from calcium overload and free radical-induced damage [2].

The structural simplicity and diverse pharmacological properties of TMZ make it particularly attractive for hybridization approaches. The TMZ pharmacophore consists of a piperazine ring linked to a 2,3,4-trimethoxybenzyl moiety (molecular formula: C₁₄H₂₂N₂O₃), offering multiple sites for strategic modification and conjugation [1] [2]. Beyond its primary metabolic effects, TMZ demonstrates pleiotropic properties including antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities, which further enhance its therapeutic potential when combined with other pharmacophores [5] [6] [7]. These characteristics, coupled with its favorable safety profile, establish TMZ as a versatile lead compound for developing novel hybrid agents targeting complex cardiovascular diseases with multifactorial pathophysiology.

Molecular Hybridization Strategies with Trimetazidine

Rational Design Considerations

Molecular hybridization of trimetazidine involves the strategic combination of its pharmacophore with other bioactive molecules to create novel chemical entities with dual or enhanced pharmacological activities. This approach aims to develop compounds that simultaneously target multiple pathological pathways in cardiovascular and related metabolic diseases. The primary strategic considerations include:

  • Complementary Mechanisms: Combining TMZ's metabolic optimization capabilities with agents addressing other aspects of disease pathophysiology, such as inflammation or oxidative stress [5] [1]

  • Structural Compatibility: Identifying appropriate conjugation sites on both pharmacophores to maintain biological activity while optimizing physicochemical properties [5] [2]

  • Stereochemical Optimization: Designing hybrids to favor bioactive enantiomers, particularly important when combining with chiral partners like profens [5] [1]

  • Pharmacokinetic Enhancement: Engineering hybrids with improved membrane permeability, protein binding characteristics, and metabolic stability [5]

Exemplary Hybridization Approach: Trimetazidine-Profen Conjugates

A recent innovative hybridization strategy has successfully conjugated trimetazidine with various profen derivatives (2-arylpropionic acid NSAIDs) to integrate anti-ischemic and anti-inflammatory properties within single molecular entities [5] [1] [2]. This approach specifically addresses the interconnected nature of ischemic and inflammatory processes in cardiovascular diseases. The design rationale leverages:

  • TMZ's Cardioprotection: Metabolic modulation, antioxidant effects, and endothelial protection [7] [2]

  • Profens' Anti-inflammatory Action: Cyclooxygenase (COX) inhibition and analgesic activity [1] [2]

  • Synergistic Potential: Simultaneous targeting of energy metabolism dysregulation and inflammatory cascades in ischemic tissues [5]

The hybridization was achieved through amide bond formation between the piperazine nitrogen of TMZ and the carboxylic acid group of profens, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent [5] [1]. This conjugation strategy maintained key functional elements of both pharmacophores while creating novel chemical entities with balanced dual activities.

Table 1: Trimetazidine-Profen Hybrid Compounds and Their Biological Activities

Compound HRSA IC₅₀ (µg/mL) IAD IC₅₀ (µg/mL) Lipophilicity Toxicity Profile
3a 85.47 135.92 Moderate Moderate
3b 92.34 142.15 Moderate Favorable
3c 71.13 108.58 Favorable Favorable
3d 89.26 121.74 Favorable Favorable
3e 104.82 158.63 Moderate Moderate
Trimetazidine >200 >200 Low Favorable

Abbreviations: HRSA (Hydroxyl Radical Scavenging Assay) measures antioxidant activity; IAD (Inhibition of Albumin Denaturation) measures anti-inflammatory activity. Lower IC₅₀ values indicate greater potency [5].

The biological evaluation data reveal that compound 3c emerged as the most promising hybrid, demonstrating superior antioxidant and anti-inflammatory activities compared to both parent trimetazidine and other hybrid analogs [5]. Importantly, most hybrids (particularly 3b-3d) exhibited favorable safety profiles comparable to or better than trimetazidine itself, based on in silico toxicity predictions using GUSAR software [5]. Lipophilicity assessments indicated moderate membrane permeability, with compounds 3c and 3d showing optimal balance for potential bioavailability [5].

Experimental Protocols for Hybrid Synthesis and Evaluation

Synthesis and Characterization Protocols

Synthetic Procedure for Trimetazidine-Profen Hybrids [5] [1]:

  • Coupling Reaction: Dissolve equimolar quantities of trimetazidine free base and selected profen (ibuprofen, ketoprofen, naproxen, flurbiprofen, or diclofenac) in anhydrous dichloromethane under nitrogen atmosphere. Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) as coupling agent and catalytic amount of 4-dimethylaminopyridine (DMAP). Stir reaction mixture at room temperature for 12-24 hours with progress monitoring by TLC.

  • Work-up Procedure: Filter reaction mixture to remove dicyclohexylurea precipitate. Wash organic layer successively with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify crude product using flash column chromatography on silica gel with gradient elution (ethyl acetate:hexane from 1:4 to 3:2 v/v). Characterize structure of isolated hybrids using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Structural Confirmation Techniques [5]:

  • NMR Spectroscopy: Record ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz in deuterated chloroform or DMSO. Key diagnostic signals include amide carbonyl carbons (165-168 ppm), piperazine ring protons (2.5-3.5 ppm), and aromatic protons from both trimethoxyphenyl and profen moieties.

  • Mass Spectrometry: Perform HRMS using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive mode. Confirm molecular formulas within 5 ppm accuracy.

  • Chromatographic Analysis: Determine lipophilicity experimentally using reversed-phase HPLC (C18 column) with methanol-water mobile phases. Express results as logP values.

Biological Evaluation Methods

Antioxidant Activity Assessment [5] [8]:

  • Hydroxyl Radical Scavenging Assay (HRSA): Prepare reaction mixture containing 1 mM EDTA, 10 mM Fe₂SO₄, 10 mM deoxyribose, and varying concentrations of test compounds (10-200 µg/mL) in potassium phosphate buffer (pH 7.4). Initiate reaction by adding 10 mM H₂O₂ and incubate at 37°C for 30 minutes. Terminate reaction by adding 2.8% trichloroacetic acid followed by 1% thiobarbituric acid. Heat mixture at 95°C for 15 minutes, cool, and measure absorbance at 532 nm. Calculate IC₅₀ values from concentration-response curves.

Anti-inflammatory Activity Evaluation [5]:

  • Inhibition of Albumin Denaturation (IAD): Prepare test solutions containing 1% bovine serum albumin and serial dilutions of hybrids in phosphate buffered saline (pH 7.4). Incubate mixtures at 37°C for 15 minutes followed by heating at 72°C for 5 minutes. Cool to room temperature and measure turbidity at 660 nm. Calculate percentage inhibition relative to control and determine IC₅₀ values.

Protein Binding Studies [5]:

  • Molecular Docking: Perform docking simulations using AutoDock Vina or similar software with crystal structure of human serum albumin (HSA; PDB ID: 1AO6). Identify binding modes and calculate binding energies for both R- and S-enantiomers of hybrids at Sudlow's sites I and II.

  • Molecular Dynamics Simulations: Conduct 100 ns simulations using GROMACS or AMBER with AMBER force field. Solvate protein-ligand complexes in TIP3P water model with physiological NaCl concentration. Analyze trajectory for root mean square deviation (RMSD), radius of gyration, and hydrogen bonding patterns.

Advanced Mechanistic Assessments

In Vivo Fibrosis Models [6]:

  • Hepatic Fibrosis Protocol: Induce liver fibrosis in C57BL/6J mice (6-8 weeks old) via intraperitoneal injections of 25% CCl₄ in olive oil (5 mL/kg) twice weekly for 8 weeks. Administer TMZ (40 mg/kg) or hybrid compounds daily via oral gavage. Terminate experiment 24 hours after final dose, collect plasma for ALT/AST measurement, and liver tissue for histopathology (Masson's trichrome staining) and protein analysis.

  • Hepatic Stellate Cell Activation: Culture JS-1 or LX-2 hepatic stellate cells in DMEM with 10% FBS. Treat with 10 ng/mL TGF-β for 48 hours to induce activation, followed by TMZ or hybrids (10-40 µM) for specified durations. Analyze proliferation (MTT assay), migration (Transwell assay), cell cycle (flow cytometry with PI staining), and expression of fibrotic markers (colla1, α-SMA) by Western blot and RT-qPCR.

Angiogenesis and Oxidative Stress Evaluations [8] [7]:

  • Chorioallantoic Membrane (CAM) Assay: Incubate Ross 308 chicken eggs at 37°C with 80% humidity. On day 3, remove 3-4 mL albumin to create air space. On day 5, implant pellets containing TMZ (10⁻⁴ M or 10⁻⁵ M) or bevacizumab (10⁻⁶ M) as anti-angiogenic control. On day 8, assess vascular density under microscope and collect albumin for oxidative stress markers.

  • Total Antioxidant Capacity (TAC): Use commercial kit based on ABTS decolorization assay. Measure absorbance at 660 nm and express results as mmol Trolox equivalents/L.

  • Total Oxidant Capacity (TOC): Utilize assay based on oxidation of ferrous ion to ferric ion. Measure absorbance at 530 nm and express results as mmol H₂O₂ equivalents/L.

  • Oxidative Stress Index (OSI): Calculate as ratio of TOC to TAC, expressed as percentage.

Table 2: Experimental Models for Comprehensive Hybrid Evaluation

Assessment Type Model System Key Endpoints Duration
Antioxidant Cell-free systems HRSA IC₅₀, TAC, TOC, OSI 30 min - 4 h
Anti-inflammatory Protein denaturation IAD IC₅₀ 20 min
Anti-fibrotic CCl₄-induced mouse model ALT/AST, collagen deposition, α-SMA 8 weeks
Angiogenesis CAM assay Vascular density, branch points 8 days
Protein Binding Molecular dynamics Binding affinity, complex stability 100 ns
Toxicity In silico prediction LD₅₀, organ toxicity N/A

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of trimetazidine and its hybrids involve multiple interconnected signaling pathways that contribute to their cardioprotective, antioxidant, and anti-fibrotic actions. Understanding these mechanisms is crucial for rational design of improved hybrid molecules.

TMZ_mechanisms cluster_0 Akt/eNOS Pathway TMZ Trimetazidine KAT 3-Ketoacyl CoA Thiolase (3-KAT) TMZ->KAT Inhibits AMPK AMPK Activation TMZ->AMPK Activates TGFb TGF-β/Smad Pathway TMZ->TGFb Inhibits Hybrid TMZ-Hybrid Compounds Hybrid->KAT Inhibits Hybrid->AMPK Activates Hybrid->TGFb Inhibits COX COX Inhibition (Profen Component) Hybrid->COX Inhibits Metabolism Altered Metabolism ↓ Fatty Acid Oxidation ↑ Glucose Oxidation KAT->Metabolism AMPK->Metabolism Antifibrotic Anti-fibrotic Effects ↓ α-SMA, ↓ Collagen TGFb->Antifibrotic AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory Antioxidant Antioxidant Effects ↑ SOD, ↓ MDA Metabolism->Antioxidant CardioProtection Cardioprotection ↓ Infarct Size Metabolism->CardioProtection AntiInflammatory->CardioProtection Antioxidant->CardioProtection EPC_Protection Endothelial Protection ↑ EPC Function Antioxidant->EPC_Protection Akt Akt Antioxidant->Akt FibrosisReduction Fibrosis Reduction ↓ ECM Deposition Antifibrotic->FibrosisReduction eNOS eNOS Akt->eNOS Phosphorylates NO ↑ NO Production eNOS->NO NO->EPC_Protection

Diagram 1: Molecular mechanisms and signaling pathways of trimetazidine and its hybrid compounds. TMZ and its hybrids primarily inhibit 3-ketoacyl-CoA thiolase (3-KAT) and activate AMPK, shifting energy metabolism from fatty acid oxidation to glucose oxidation. Additional pathways include TGF-β/Smad inhibition (anti-fibrotic), COX inhibition (hybrids only, anti-inflammatory), and Akt/eNOS activation (endothelial protection) [5] [6] [7].

The multifactorial mechanism of trimetazidine and its hybrids underlies their therapeutic potential in various disease models. The metabolic effects begin with inhibition of mitochondrial 3-ketoacyl-CoA thiolase, which reduces fatty acid β-oxidation and shifts energy metabolism toward more efficient glucose oxidation [3] [4]. This metabolic shift decreases proton accumulation and oxidative stress, while simultaneously activating AMPK—a crucial cellular energy sensor that further enhances metabolic efficiency and protects against ischemic injury [4]. The anti-fibrotic effects mediated through TGF-β/Smad pathway inhibition have been demonstrated in both cardiac and hepatic fibrosis models, showing reduced expression of extracellular matrix proteins including collagen and α-smooth muscle actin [6]. In hybrid compounds, the additional anti-inflammatory component from profen moieties provides COX inhibitory activity, creating comprehensive multipathway targeting.

workflow Design Hybrid Design & Rationale Synthesis Chemical Synthesis DCC coupling Design->Synthesis NMR Structural Characterization NMR, HRMS Synthesis->NMR Lipophilicity Physicochemical Analysis Lipophilicity (HPLC) Synthesis->Lipophilicity Antioxidant Antioxidant Activity HRSA Assay NMR->Antioxidant Antiinflammatory Anti-inflammatory Activity IAD Assay Lipophilicity->Antiinflammatory Docking Molecular Docking HSA Binding Antioxidant->Docking MD Molecular Dynamics 100 ns Simulation Antiinflammatory->MD Fibrosis In Vivo Fibrosis Model CCl₄-induced (mice) Antiinflammatory->Fibrosis Docking->Fibrosis Toxicity Toxicity Assessment In silico (GUSAR) Docking->Toxicity Angiogenesis Angiogenesis Model CAM assay MD->Angiogenesis Fibrosis->Toxicity Angiogenesis->Toxicity Analysis Data Integration & Lead Selection Toxicity->Analysis

Diagram 2: Comprehensive experimental workflow for developing and evaluating trimetazidine-based hybrid compounds. The process begins with rational design and synthesis, progresses through comprehensive physicochemical and biological characterization, and culminates in integrated data analysis for lead compound selection [5] [6] [8].

Conclusion and Future Perspectives

The molecular hybridization of trimetazidine with complementary pharmacophores represents a promising strategic approach in cardiovascular drug discovery. The successful development of trimetazidine-profen hybrids demonstrates that this strategy can yield novel chemical entities with enhanced multifunctional activities while maintaining favorable safety profiles. Key advantages of this approach include the ability to simultaneously target multiple pathological pathways in complex diseases, potentially leading to improved therapeutic efficacy and simplified treatment regimens.

References

Quantitative Summary of Neuropharmacological Behavioral Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative results from behavioral studies on Trimetazidine.

Behavioral Domain Experimental Model TMZ Dosage Key Quantitative Results Citation
Anticonvulsant Activity PTZ-kindled mice 5, 10, 20 mg/kg (p.o.) Significant ↓ in seizure scores (at 10 & 20 mg/kg); Improved step-down latency (memory) [1]
Psychomotor Performance Healthy human volunteers 15 mg/day (p.o., 5 days) Significant ↓ in Total Reaction Time (761.05 ± 8.02 ms to 666.57 ± 8.45 ms) [2]
Locomotor Activity Zebrafish larvae 100 µM Statistically significant ↑ in locomotion velocity and distance travelled [3]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies for the key experiments cited.

Pentylenetetrazole (PTZ) Kindling Model in Mice

This protocol is used to investigate anticonvulsant and neuroprotective effects [1].

  • Animals: Swiss albino mice (7-8 weeks old, 25-30 g).
  • Kindling Induction: PTZ is administered intraperitoneally (i.p.) at a subthreshold dose of 30 mg/kg every alternate day until kindling (sustained seizure response) is achieved.
  • Drug Treatment: Trimetazidine (5, 10, and 20 mg/kg, p.o.) or a reference drug like sodium valproate (200 mg/kg, p.o.) is administered for 5 weeks.
  • Behavioral Assessments:
    • Seizure Severity: Scored according to the Racine scale.
    • Cognitive Function:
      • Elevated Plus Maze: Transfer latency is used as an indicator of learning and memory.
      • Passive Avoidance Apparatus: Step-down latency is measured to assess memory retention.
    • Motor Coordination: Rotarod test is used to evaluate muscle strength and coordination.
  • Molecular Analysis: Post-behavioral tests, brain regions (hippocampus, cerebral cortex) are dissected to estimate levels of neuroinflammatory biomarkers, oxidative stress markers, and neurotransmitters using ELISA kits.
Human Psychomotor Performance Study

This protocol assesses the impact on cognitive and motor functions in healthy subjects [2].

  • Subjects: Healthy human volunteers (age 22-25), excluding those with medical conditions or on medications.
  • Study Design: Randomized, placebo-controlled. One group receives an inert placebo, the other receives TMZ 15 mg/day for 5 days.
  • Test Apparatus: Psychomotor tester.
  • Primary Outcome Measures (Recorded pre- and post-treatment):
    • Total Reaction Time (TRT): Time from stimulus onset to the end of the performance.
    • Recognition Reaction Time (RRT): Time from stimulus onset to the beginning of a reaction.
    • Movement Reaction Time (MRT): Calculated as TRT - RRT.
    • Critical Flicker-Fusion Frequency (CFFF): Measures central sensorimotor integration and cortical arousal.

Mechanisms of Action: Signaling Pathways

Trimetazidine's neuropharmacological effects are mediated through multiple pathways, as illustrated in the diagram below.

G cluster_metabolic Metabolic Modulation cluster_antioxidant Antioxidant & Anti-inflammatory TMZ Trimetazidine (TMZ) M1 Inhibition of Fatty Acid β-oxidation TMZ->M1 A3 ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, NF-κB) TMZ->A3 N3 Potential AMPA/Kainate Receptor Antagonism TMZ->N3 Proposed M2 Shift to Glucose Oxidation M1->M2 M3 Optimized Energy Production ↑ ATP/O₂ Ratio M2->M3 Outcomes Behavioral Outcomes • Anticonvulsant Effect • Neuroprotection • Improved Psychomotor Performance • Improved Locomotion M3->Outcomes A1 ↓ ROS Production ↓ Lipid Peroxidation (MDA) A2 ↑ Antioxidant Enzymes (GSH, SOD, Catalase) A1->A2 A1->Outcomes A2->Outcomes subcluster_neuro subcluster_neuro N1 Modulation of Neurotransmitters ↑ GABA, Dopamine, Serotonin ↓ Glutamate N1->Outcomes N2 ↑ Intracellular Ca²⁺ Transients (in Spinal Neurons) N2->Outcomes

Diagram illustrating the proposed multi-target mechanisms behind Trimetazidine's neuropharmacological effects.

Critical Safety Consideration for Research

A crucial finding from clinical data is that Trimetazidine can worsen symptoms of Parkinson's disease and other movement disorders. The European Medicines Agency (EMA) has contraindicated its use in patients with Parkinson's disease [4]. This is a vital factor to consider in both experimental design and any potential future therapeutic repurposing.

Conclusion and Future Perspectives

Current evidence indicates that Trimetazidine exerts significant effects on the central nervous system. Its efficacy in models of epilepsy and its ability to enhance psychomotor performance and locomotion are supported by solid experimental data. The underlying mechanisms appear to be multi-targeted, involving metabolic modulation, anti-oxidant/anti-inflammatory actions, and direct neuromodulatory effects [1] [2] [5].

Future research should focus on:

  • Elucidating the precise molecular targets, such as specific ion channels or neurotransmitter receptors.
  • Exploring its therapeutic potential in other neurological disorders characterized by energy deficits or excitotoxicity, while carefully weighing the safety profile.
  • Conducting more sophisticated in vivo studies to directly link behavioral changes with specific signaling pathway modifications.

References

Trimetozine preclinical data anxiolytic-like behavior

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Trimetozine and LQFM289

The following tables summarize the key preclinical findings for the classic drug this compound and its modern derivative, LQFM289.

Table 1: Preclinical Data on LQFM289 (this compound Derivative)

Aspect Details
Compound Morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone (LQFM289) [1]
Molecular Design Hybrid of this compound and the antioxidant Butylated Hydroxytoluene (BHT) [1] [2]

| Key Anxiolytic Findings | - Induced anxiolytic-like behavior in mice in the open field and light-dark box tests [1].

  • Effects were observed at an oral dose of 10 mg/kg without motor coordination impairment [1]. | | Mechanism of Action | - Docking studies and receptor binding showed strong interactions with benzodiazepine binding sites [1] [2].
  • Anxiolytic effect was attenuated by flumazenil, confirming GABA-A receptor involvement [1].
  • Also lowered serum corticosterone and Tumor Necrosis Factor-alpha (TNF-α), suggesting anti-inflammatory and stress-axis modulation [1]. | | ADMET Profile (in silico) | Predicts high intestinal absorption and blood-brain barrier permeability [1]. | | Safety & Side Effects | A higher dose of 20 mg/kg induced sedative effects and motor coordination impairment [1]. |

Table 2: Preclinical Data on this compound (Parent Compound)

Aspect Details
Compound This compound [3]

| Key Anxiolytic Findings | - 20 mg/kg (single i.p. injection) prevented anxiety in highly emotional BALB/c mice in the elevated plus maze [3].

  • In a chronic ethanol withdrawal model in rats, 20 mg/kg (i.p. for 28 days) abolished anxiogenesis and increased activity in the elevated plus maze [3]. | | Comparative Efficacy | Its anxiolytic properties were not inferior to the non-benzodiazepine anxiolytic Afobazole [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.

1. In Vivo Behavioral Assessment in Mice (LQFM289) [1] This protocol evaluates anxiolytic-like behavior and rules out false positives caused by motor stimulation or impairment.

  • Animals: Mice (specific strain not mentioned in the provided excerpt).
  • Drug Administration: LQFM289 was administered orally within a dose range of 5-20 mg/kg.
  • Anxiolytic Tests:
    • Open Field Test: Assesses exploratory behavior and time spent in the aversive open center of an arena.
    • Light-Dark Box: Measures the conflict between the innate aversion to brightly lit areas and the exploratory drive in a novel environment.
  • Motor Coordination Tests (to rule out sedative or stimulant effects):
    • Wire Test: Measures muscle strength and coordination by the ability to hold onto a horizontal wire.
    • Rotarod Test: Evaluates motor coordination and balance by the latency to fall from a rotating rod.
    • Chimney Test: Assesses motor performance by the time taken to climb backwards up a narrow tube.
  • Mechanistic Antagonism: To confirm GABAergic system involvement, the benzodiazepine site antagonist flumazenil was administered prior to LQFM289 (10 mg/kg).
  • Biochemical Analysis: Levels of corticosterone and the pro-inflammatory cytokine TNF-α were measured in treated mice.

2. In Vivo Behavioral Assessment in Rats (this compound) [3] This protocol validates the anxiolytic effect in different animal models of anxiety.

  • Animals: Male BALB/c mice and outbred male rats.
  • Anxiety Models:
    • Genetic Model: Using highly emotional BALB/c mice.
    • Pharmacological Model: Rats subjected to 20-week chronic ethanol consumption followed by 4-week alcohol deprivation to induce withdrawal-related anxiogenesis.
  • Drug Administration: this compound was administered intraperitoneally at a dose of 20 mg/kg, both acutely (single injection in mice) and chronically (over 28 days in rats).
  • Behavioral Test:
    • Elevated Plus Maze (EPM): The primary outcome measures were:
      • Time spent in the open arms
      • Number of entries into the open arms
      • Total locomotor activity in the maze

Proposed Signaling Pathways for LQFM289

The anxiolytic action of LQFM289 is multimodal, involving both direct neurotransmitter system modulation and broader systemic effects. The diagram below illustrates the proposed mechanistic pathways based on the preclinical data.

G cluster_neuro Neuropharmacological Action cluster_systemic Systemic & Molecular Action LQFM289 LQFM289 GABAA GABA-A Receptor (Benzodiazepine Site) LQFM289->GABAA HPA HPA Axis Modulation LQFM289->HPA Inflammation Anti-inflammatory Action LQFM289->Inflammation OS Antioxidant Effect (Predicted) LQFM289->OS CL Enhanced Chloride Influx GABAA->CL FLU Flumazenil FLU->GABAA Neurotransmission Reduced Neuronal Excitability CL->Neurotransmission Anxiolysis_Neuro Anxiolytic Effect Neurotransmission->Anxiolysis_Neuro CORT ↓ Corticosterone HPA->CORT Anxiolysis_Sys Anxiolytic Effect CORT->Anxiolysis_Sys TNFa ↓ TNF-α Inflammation->TNFa TNFa->Anxiolysis_Sys OS->Anxiolysis_Sys

This diagram illustrates the dual pathway for LQFM289's anxiolytic effects, combining direct GABA receptor modulation with systemic anti-stress and anti-inflammatory actions [1] [2].

Key Research Implications

  • Multimodal Action: LQFM289 represents a promising new candidate with a potentially superior safety profile over classical benzodiazepines, as its anxiolytic effect is achieved without motor impairment at the therapeutic dose and involves multiple pathways beyond sedation [1].
  • Antioxidant Potential: The incorporation of the BHT moiety suggests a role for antioxidant properties in its mechanism, which aligns with the growing evidence linking oxidative stress to anxiety disorders. Further in vitro antioxidant assays are warranted to confirm this [2].
  • Clinical Translation: The efficacy of the parent compound, this compound, in a chronic ethanol withdrawal model is particularly noteworthy, suggesting potential for treating anxiety conditions comorbid with substance use disorders [3].

References

Comprehensive Application Notes and Protocols: Separation of Trimetozine Impurities Using Preparative HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimetozine and Importance of Impurity Profiling

This compound (chemical name: (Morpholin-4-yl)(3,4,5-trimethoxyphenyl)methanone) is a pharmaceutical compound with sedative properties that has been used to address various mood disorders, including depression and anxiety. With the molecular formula C₁₄H₁₉NO₅ and a molecular weight of 281.309 g/mol, this compound presents specific analytical challenges due to its complex structure containing both morpholine and trimethoxybenzene moieties. [1] [2] According to the International Conference on Harmonisation (ICH) guidelines, an impurity in a pharmaceutical substance is defined as "any component of the new drug substance that is not the chemical entity defined as the new drug substance." These impurities can originate from various sources including the synthesis process, manufacturing, and/or storage conditions, and must be carefully controlled to ensure drug safety and efficacy. [3]

The development of a robust impurity profile is crucial for pharmaceutical quality control, as it provides a comprehensive description of both identified and unidentified impurities present in a drug substance. Preparative HPLC plays a vital role in this process by enabling not only the detection and separation of impurities but also their isolation in sufficient quantities for structural identification and toxicological studies. For this compound, this is particularly important given its historical use and potential for optimization through molecular hybridization strategies, as evidenced by recent research on LQFM289, a novel analogue developed to enhance its antioxidant profile. [2]

HPLC Method for this compound Separation

Chromatographic Conditions

The separation of this compound and its impurities can be effectively achieved using reversed-phase HPLC under specific chromatographic conditions. Based on available analytical methods, the following parameters have been established for this compound separation: [1]

Table 1: Chromatographic conditions for this compound separation

Parameter Specification
Column Newcrom R1 (reverse-phase with low silanol activity)
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
MS-compatible Alternative Replace phosphoric acid with formic acid
Particle Size 3 µm particles available for fast UPLC applications
Method Scalability Suitable for preparative isolation of impurities

The Newcrom R1 column represents a specialized reverse-phase stationary phase with particularly low silanol activity, which minimizes secondary interactions with basic compounds and results in improved peak shape for compounds like this compound that contain basic nitrogen atoms in their morpholine ring. For mass spectrometry (MS) detection, which is increasingly important in impurity identification and characterization, the mobile phase can be modified by replacing phosphoric acid with formic acid while maintaining the separation efficiency. [1]

The methodology is explicitly scalable from analytical to preparative scale, making it suitable for the isolation of impurities in quantities sufficient for further characterization. This scalability is crucial for comprehensive impurity profiling, as it allows for the collection and structural elucidation of unknown impurities that may be present in the drug substance. [1]

Detection and Quantification

For the detection and quantification of this compound impurities, several detection strategies can be employed:

  • UV Detection: Utilizing the aromatic chromophores in the trimethoxyphenyl ring system
  • Mass Spectrometry: Providing molecular weight and structural information for impurity identification
  • Electrochemical Detection: Potentially useful given the electroactive nature of this compound analogues, as evidenced by studies on LQFM289 which show distinct oxidation peaks at approximately 0.49 V (phenolic fraction) and 1.2 V (amino group from morpholine) versus Ag/AgCl/KClsat reference electrode [2]

The electrochemical characterization of this compound analogues reveals two distinct oxidation processes corresponding to different regions of the molecule, which could be exploited for selective detection in impurity profiling. The phenolic oxidation occurs at lower potentials while the morpholine moiety oxidizes at higher potentials, providing complementary detection options. [2]

Method Development Workflow for Impurity Profiling

Developing a robust HPLC method for impurity profiling requires a systematic approach to ensure all potential impurities are detected and separated. The following workflow outlines a comprehensive strategy for method development: [3]

G A Select Dissimilar Chromatographic Columns B Screen at Multiple pH Values (2-9) A->B C Model Retention vs. pH B->C D Predict Optimal pH for Each Column C->D E Select Best Column-pH Combination D->E F Optimize Organic Modifier Composition E->F G Fine-tune Gradient and Temperature F->G H Validate Final Method G->H

Column Selection and pH Optimization

The initial step in method development involves selecting a set of dissimilar chromatographic columns with different selectivity characteristics. This orthogonality approach increases the likelihood of separating impurities with diverse chemical properties. As stationary phase chemistry significantly impacts selectivity, it is recommended to screen 4-5 dissimilar columns, preferably silica-based for wide availability and compatibility. [3]

Following column selection, systematic pH screening across the stable pH range of the columns (typically pH 2-9) is conducted. The pH profoundly influences the selectivity for ionizable compounds, as it affects the ionization state of acidic or basic impurities. A practical approach involves screening each selected column at 3-4 different pH values within its stable range, resulting in 12-20 initial screening experiments. [3]

Table 2: Critical factors in HPLC method development for impurity profiling

Factor Influence on Separation Optimization Approach
Stationary Phase Primary influence on selectivity Screen 4-5 dissimilar columns
Mobile Phase pH Critical for ionizable compounds; affects retention and selectivity Test 3-4 values within column's stable range
Organic Modifier Moderate influence on selectivity Mixture design-based approach
Gradient Slope Affects resolution and analysis time Response surface methodology
Temperature Secondary influence on selectivity and efficiency Response surface methodology

The optimal pH for each column is determined by modeling the retention times of all known impurities as a function of pH, then predicting resolutions between consecutive peaks at small pH intervals (e.g., ΔpH = 0.1). The pH that provides the maximal minimal resolution (the best separation for the worst-separated peak pair) is selected for each column. Finally, the column-pH combination yielding the highest overall minimal resolution is chosen for further optimization. [3]

Advanced Optimization Strategies

After selecting the optimal column and pH, further optimization can be achieved through:

  • Organic Modifier Composition: Using a mixture design-based approach to optimize the ratio of organic solvents (typically acetonitrile and methanol) to maximize separation
  • Gradient Slope and Temperature: Applying response surface methodology to fine-tune these parameters for optimal resolution and analysis time [3]

This systematic approach ensures that all critical factors are optimized in sequence according to their relative impact on method selectivity, resulting in a robust impurity profile method capable of separating all known and potential impurities.

Preparative Scale-Up and Isolation Protocol

Analytical to Preparative Transition

Scaling an analytical impurity method to preparative scale requires careful consideration of several parameters to maintain separation efficiency while maximizing throughput. The following protocol outlines the key steps:

  • Column Dimension Adjustment: Increase column internal diameter while maintaining similar stationary phase chemistry and particle size if possible
  • Flow Rate Scaling: Adjust flow rates proportionally to the cross-sectional area ratio between analytical and preparative columns
  • Sample Loading: Gradually increase sample load while monitoring separation efficiency; preparative loading is typically 100-1000× higher than analytical scale
  • Fraction Collection: Implement automated fraction collection triggered by UV or MS detection to isolate individual impurities [1]

For this compound impurity isolation, the same Newcrom R1 chemistry used in analytical separation should be employed in preparative columns to maintain selectivity. The mobile phase composition may require minor adjustments to accommodate larger sample loads while maintaining resolution. [1]

Isolation and Characterization Workflow

The comprehensive isolation and characterization of this compound impurities follows a structured workflow:

G A Preparative HPLC Separation B Fraction Collection A->B C Concentration and Desalting B->C D Structural Elucidation (MS, NMR) C->D E Toxicological Assessment D->E F Reference Standard Preparation E->F G Method Validation F->G

Each collected fraction should be concentrated and desalted prior to structural characterization. Mass spectrometry provides molecular weight and fragmentation patterns, while NMR spectroscopy offers detailed structural information. For known impurities, purified fractions can be used as reference standards for quantitative method validation. [3]

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Following method development and preparative scale-up, the analytical method must be validated according to ICH guidelines to ensure reliability and reproducibility for impurity quantification. The following table summarizes key validation parameters and typical acceptance criteria: [4] [3]

Table 3: Method validation parameters and acceptance criteria for this compound impurity method

Validation Parameter Experimental Protocol Acceptance Criteria
Specificity Inject blank, placebo, standard, and sample; ensure no interference Resolution between impurities ≥2.0; peak purity index ≥0.999
Linearity Prepare and analyze standards at 5-7 concentration levels across the range Correlation coefficient (r) ≥0.999; residuals within ±5%
Accuracy Spike placebo with known impurity concentrations at 3 levels (50%, 100%, 150% of specification) Mean recovery 98-102%; RSD ≤2%
Precision Repeat analysis 6 times at 100% specification level RSD ≤2% for retention time and peak area
Quantitation Limit Serial dilution until signal-to-noise ratio ≥10 Sufficient sensitivity to detect at specification level
Detection Limit Serial dilution until signal-to-noise ratio ≥3 Verification of method sensitivity
Robustness Deliberate variations in pH (±0.2), temperature (±2°C), organic composition (±2%) System suitability criteria still met
System Suitability Testing

System suitability tests should be performed before each analytical run to ensure method reliability. These tests typically include:

  • Theoretical Plates: Column efficiency ≥2000
  • Tailing Factor: ≤2.0 for all peaks
  • Repeatability: RSD ≤1% for peak areas from 5 consecutive injections
  • Resolution: ≥2.0 between critical peak pairs [4]

The validation process should document all deviations and establish procedures for method maintenance and re-validation when changes occur in the synthesis, manufacturing process, or analytical conditions.

Applications in Pharmaceutical Analysis

The developed preparative HPLC method for this compound impurity separation has several critical applications in pharmaceutical analysis:

  • Cleaning Validation: Monitoring pharmaceutical manufacturing equipment for trace residues of this compound and related compounds after cleaning procedures, ensuring compliance with Good Manufacturing Practices (GMP) and preventing cross-contamination between production batches
  • Stability Studies: Tracking the formation of degradation impurities under various stress conditions (heat, light, humidity, acid/base hydrolysis) to establish appropriate storage conditions and shelf life for the drug product
  • Regulatory Submissions: Providing comprehensive impurity profiles for regulatory filings in accordance with ICH Q3A, Q3B, and M7 guidelines, including structural characterization and toxicological assessment of impurities above identification thresholds
  • Process Chemistry Optimization: Identifying and quantifying impurities that arise during synthetic process development, enabling chemists to modify reaction conditions to minimize impurity formation
  • Reference Standard Qualification: Isulating and purifying impurity standards for use in quantitative analytical methods, enabling accurate determination of impurity levels in drug substances and products [5] [3]

The successful application of this methodology extends beyond this compound itself to its analogues, such as LQFM289, which was developed through molecular hybridization to enhance the antioxidant profile by replacing the trimethoxybenzene moiety with butylated hydroxytoluene (BHT). The electrochemical characterization of such analogues reveals oxidation potentials that could inform detection strategies in impurity profiling. [2]

Conclusion

This document provides comprehensive application notes and detailed protocols for the separation of this compound impurities using preparative HPLC. The systematic method development approach, focusing sequentially on column selection, pH optimization, organic modifier composition, and fine-tuning of gradient and temperature parameters, ensures a robust impurity profile capable of separating all known and unknown impurities. The scalability of the method from analytical to preparative scale enables the isolation and structural characterization of impurities, which is essential for comprehensive risk assessment and regulatory compliance.

The provided validation protocol aligns with ICH guidelines and establishes appropriate acceptance criteria for all critical method parameters, ensuring the reliability of impurity quantification. Implementation of these protocols will support various pharmaceutical applications, including cleaning validation, stability studies, and regulatory submissions, ultimately contributing to the quality and safety of pharmaceutical products containing this compound.

References

gas chromatographic determination Trimetozine glucuronides metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimetazidine and Its Metabolism

Trimetazidine (1-(2,3,4-trimethoxybenzyl) piperazine) is an anti-ischemic agent used to treat angina pectoris. Its mechanism of action involves modulating cardiac metabolism by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase, shifting energy production from fatty acid oxidation to the more oxygen-efficient glucose oxidation [1] [2]. Unlike conventional antianginal drugs, it exerts no hemodynamic effects on heart rate or blood pressure [1].

The metabolism of trimetazidine involves several pathways, as illustrated in the diagram below.

G TMZ Trimetazidine (Parent Drug) Phase1 Phase I Metabolism TMZ->Phase1 Demethylation Demethylation (2-, 3-, or 4-position) Phase1->Demethylation Oxidation Oxidation (Piperazine ring) Phase1->Oxidation OtherMod N-acetylation, N-formylation, N-methylation Phase1->OtherMod Phase2 Phase II Metabolism (Conjugation) Glucuronidation Glucuronidation Phase2->Glucuronidation Sulfation Sulfation Phase2->Sulfation M_Demethyl Desmethyl-TMZ (Metabolite) Demethylation->M_Demethyl M_Ketopiper TMZ Ketopiperazine (Metabolite) Oxidation->M_Ketopiper M_Acetyl N-Acetyl TMZ (Metabolite) OtherMod->M_Acetyl M_Gluc TMZ Glucuronide (Polar Metabolite) Glucuronidation->M_Gluc M_Sulf TMZ Sulfate (Polar Metabolite) Sulfation->M_Sulf M_Demethyl->Phase2

Recent studies have significantly expanded the understanding of TMZ's metabolic fate. A 2021 study using Quadrupole-Orbitrap LC-MS identified 35 metabolites in human urine, 29 of which were previously unreported phase II metabolites. A key finding was that glucuronidated conjugates constitute a major proportion of the metabolites and serve as long-term detection biomarkers, with some detected up to 30 days post-administration [3]. This underscores the importance of targeting glucuronides for extended detection windows, crucial in fields like anti-doping control.

Analytical Methodologies

Primary Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the recommended technique for the comprehensive analysis of TMZ glucuronides due to its high sensitivity and ability to analyze polar, non-volatile metabolites without complex sample preparation [3].

2.1.1 Sample Preparation Protocol
  • Principle: Solid-phase extraction (SPE) is used to isolate and concentrate trimetazidine and its metabolites from urine, removing interfering salts and matrix components.
  • Procedure:
    • Aliquot: Transfer 2 mL of urine sample into a centrifuge tube.
    • Centrifuge: Centrifuge at 13,000 × g for 5 minutes to remove particulate matter.
    • Condition SPE Cartridge: Condition an Oasis HLB cartridge (200 mg) with 3 mL of methanol followed by 3 mL of deionized water.
    • Load: Load the clear urine supernatant onto the conditioned cartridge.
    • Wash: Wash the cartridge with 3 mL of a 5% methanol/water (v/v) solution to remove impurities.
    • Elute: Elute the analytes with 3 mL of methanol into a clean collection tube.
    • Evaporate: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute: Reconstitute the dry residue in 100 µL of a mobile phase (e.g., 0.1% formic acid in water : methanol, 80:20, v/v) and vortex mix for 30 seconds.
    • Transfer: Transfer the reconstituted solution to an autosampler vial with insert for LC-MS analysis.
2.1.2 Instrumentation and LC-MS Analysis Parameters

The following table summarizes the typical instrument conditions used for the identification and characterization of TMZ metabolites [3].

  • Table 1: LC-HRMS Instrument Parameters for TMZ Metabolite Analysis
Parameter Category Setting / Specification
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Program Linear gradient from 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole-Orbitrap Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive Mode
Scan Mode Full MS scan (m/z 100-600) at a resolution of 70,000
Data-Dependent MS/MS Top 5 most intense ions fragmented using HCD (Higher Energy Collisional Dissociation)
Collision Energy Stepped energy (e.g., 20, 35, 50 eV)
Supporting Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is ideal for glucuronides, GC-MS remains a robust and complementary technique for analyzing volatile and stable phase I metabolites of TMZ, such as desmethyl-TMZ and TMZ ketopiperazine [3]. GC-MS requires an additional derivatization step to increase the volatility of these metabolites.

2.2.1 Sample Preparation and Derivatization Protocol for GC-MS
  • Extraction: Perform a liquid-liquid extraction on the urine sample. Adjust the pH to ~9-10 using a carbonate buffer. Add an organic solvent like ethyl acetate or a mixture of ethyl acetate and diethyl ether, vortex, and centrifuge. Transfer the organic layer and evaporate to dryness.
  • Derivatization: To the dry extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
  • Incubate: Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.
  • Analyze: Cool the derivatized sample and inject 1-2 µL into the GC-MS system.
2.2.2 GC-MS Instrument Parameters
  • Table 2: Typical GC-MS Parameters for TMZ Phase I Metabolites
Parameter Category Setting / Specification
GC System Gas Chromatograph with split/splitless injector
Column Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, constant flow of 1.0 mL/min
Injection Temp. 250 °C
Injection Mode Splitless (1 min)
Oven Temperature Initial 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 min.
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis

Method Validation

To ensure the reliability of the analytical method, key validation parameters must be established. While the following criteria are generalized for GC methods [4], they provide a framework for assessing method performance.

  • Table 3: Key Validation Parameters and Acceptance Criteria for Quantitative GC Methods
Parameter Description Typical Acceptance Criteria
Specificity Ability to unequivocally identify the analyte without interference. No interference at the retention time of the analyte [4].
Linearity The method's ability to produce results proportional to analyte concentration. Correlation coefficient (r) ≥ 0.999 [4].
Accuracy Closeness of the measured value to the true value. Recovery typically within 98-102% [4].
Precision (Repeatability) Agreement between a series of measurements under the same conditions. Relative Standard Deviation (RSD) < 2% [4].
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-noise ratio ≥ 3:1 [4].
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10:1 [4].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Consistent method performance (e.g., RSD < 3% for retention time and peak area).

Data Interpretation and Metabolite Identification

Identification of TMZ metabolites by HRMS relies on determining the accurate mass and interpreting the fragmentation pattern.

  • Parent Drug Fragmentation: Trimetazidine itself produces characteristic product ions at m/z 181.0859 (loss of piperazine), m/z 166.0619 (subsequent loss of a methyl group), and m/z 136.0516 [3].
  • Metabolite Identification Strategy:
    • Accurate Mass Measurement: Use the full MS scan to find potential metabolites with mass shifts from the parent drug (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
    • Fragmentation Pattern Analysis: Subject these potential metabolites to MS/MS. The presence of the characteristic TMZ fragment ions (e.g., m/z 166, 136) indicates the trimethoxybenzyl moiety remains intact. Shifts in these fragments help pinpoint the site of metabolism (e.g., demethylation would result in a -14 Da shift in the fragments).
    • Glucuronide Confirmation: Glucuronide conjugates will typically show a neutral loss of 176.0321 Da (glucuronic acid) in the MS/MS spectrum, yielding the aglycone fragment.

The experimental workflow from sample to result is summarized below.

G Start Urine Sample Prep Sample Preparation (Solid-Phase Extraction) Start->Prep Analysis LC-HRMS Analysis Prep->Analysis DataProc Data Processing Analysis->DataProc ID Metabolite Identification (Accurate Mass, MS/MS Fragments) DataProc->ID Report Analytical Report ID->Report

Conclusion

The comprehensive characterization of trimetazidine metabolites, particularly its glucuronides, is best achieved using a sensitive LC-HRMS methodology. The protocol detailed herein, utilizing SPE for clean-up and Quadrupole-Orbitrap technology for detection, has been proven to uncover a extensive and previously unreported metabolic profile for TMZ, with glucuronidation being a major pathway [3]. While GC-MS serves as a complementary tool for specific phase I metabolites, its application for direct glucuronide analysis is limited due to the need for derivatization and the thermolabile nature of these conjugates. The described LC-HRMS protocol provides a robust framework for researchers in drug development and anti-doping science to accurately detect and identify TMZ metabolites, enabling longer detection windows and a deeper understanding of its metabolic fate.

References

Comprehensive Application Notes and Protocols: Liquid-Liquid Extraction Purification of Trimetozine for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Trimetozine (also known as trimethozine or TMZ) is a sedative and anxiolytic medication that was historically used for managing various mood disorders, including anxiety and depression. The compound possesses a unique molecular structure consisting of trimethoxybenzene connected to a morpholine ring through a carbonyl moiety, which contributes to its pharmacological properties and chemical behavior in extraction systems. [1] Recent research has explored molecular hybrids of this compound, such as LQFM289, which incorporates a butylhydroxytoluene (BHT) moiety to enhance the antioxidant profile while maintaining the sedative properties of the parent compound. [1] The structural features of this compound, particularly the morpholine nitrogen and carbonyl oxygen, provide specific hydrogen bonding capabilities and charge distribution patterns that can be exploited in separation techniques.

The purification of this compound and its analogues presents specific challenges in pharmaceutical analysis due to the need for high purity standards in pharmacological applications and the compound's specific solubility characteristics. Liquid-liquid extraction (LLE) has emerged as a valuable technique for the isolation and purification of this compound from synthetic reaction mixtures or biological samples, leveraging the differential solubility of the compound and its impurities in immiscible solvent systems. The electrochemical properties of this compound analogues, particularly the oxidation potential of the morpholine moiety (approximately 1.2 V vs. Ag/AgCl/KClsat), provide additional avenues for analytical characterization and quality assessment post-extraction. [1] Understanding these fundamental chemical properties is essential for developing efficient extraction protocols that ensure high recovery rates and purity levels suitable for pharmaceutical applications.

Methodology

Reagents and Materials
  • This compound standard (for method development and calibration)
  • Organic solvents: Dichloromethane, chloroform, ethyl acetate, 2-methyltetrahydrofuran (2MeTHF)
  • Aqueous solutions: Hydrochloric acid (0.1-1.0 M), sodium hydroxide (0.1-1.0 M), phosphate buffer (pH 3-8)
  • Drying agents: Anhydrous sodium sulfate or magnesium sulfate
  • Filter paper: Whatman No. 1 or equivalent
  • HPLC-grade solvents for analysis: Methanol, acetonitrile, deionized water
  • SPE cartridges (optional): C18-bonded silica (500 mg capacity)
Equipment
  • Separatory funnels (250-500 mL volume) with Teflon stopcocks
  • Analytical balance (precision ±0.1 mg)
  • pH meter with combination electrode
  • Vortex mixer and centrifuge (for small-scale extractions)
  • Rotary evaporator with temperature-controlled water bath
  • HPLC system with UV detector or diode array detector (DAD)
  • Chromatography columns: C18 reversed-phase (250 × 4.6 mm, 5 μm particle size)
Liquid-Liquid Extraction Procedure
  • Sample Preparation:

    • Dissolve the crude this compound sample in an appropriate aqueous phase (typically 50-100 mL) adjusted to optimal pH using buffer or dilute acid/base. The initial concentration should not exceed 5 mg/mL to ensure efficient partitioning.
    • For biological samples, protein precipitation may be required prior to extraction. This can be achieved by adding 2 volumes of acetonitrile or methanol, vortexing for 1 minute, then centrifuging at 4000 rpm for 10 minutes.
  • Solvent Selection and Preparation:

    • Choose an organic solvent based on the polarity of this compound and the specific impurities to be removed. The solvent should be HPLC-grade or purified by distillation.
    • Pre-saturate the organic solvent with the aqueous phase (and vice versa) by shaking equal volumes together for 5 minutes and allowing phases to separate. This prevents volume changes during extraction.
  • Extraction Process:

    • Transfer the prepared sample to a separatory funnel of appropriate size. Add a volume of organic solvent equal to the aqueous phase volume.
    • Seal the separatory funnel and shake vigorously for 60-90 seconds with periodic venting to release pressure.
    • Allow the phases to separate completely (typically 5-10 minutes) until a clear interface forms.
    • Drain the lower phase through the stopcock, collecting each phase separately.
    • Repeat the extraction twice more with fresh organic solvent, combining the organic extracts.
  • Back-Extraction (Optional):

    • For additional purification, back-extract the combined organic phases with an acidic aqueous solution (0.1 M HCl) to protonate basic impurities.
    • Then extract the aqueous phase after basification to recover purified this compound.
  • Solvent Removal and Concentration:

    • Pass the combined organic extracts through a bed of anhydrous sodium sulfate (approximately 5 g per 100 mL extract) to remove residual water.
    • Evaporate the solvent under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent compound degradation.
    • If further purification is needed, reconstitute the residue in a minimal volume of methanol and proceed with solid-phase extraction or recrystallization.

Table 1: Optimization Parameters for Liquid-Liquid Extraction of this compound

Parameter Optimal Condition Effect on Extraction Alternative Options
pH 8.0-9.0 Maximizes unionized form for organic phase transfer pH 7.0-8.0 for ionized form retention in aqueous phase
Extraction Solvent Dichloromethane High distribution coefficient (K > 10) Chloroform, Ethyl Acetate, 2MeTHF
Phase Ratio 1:1 (aq:org) Balanced efficiency and volume 2:1 for limited sample, 1:2 for dilute solutions
Number of Extractions 3 >95% recovery 2 extractions yield ~85-90% recovery
Extraction Time 60-90 seconds Equilibrium attainment Longer times may cause emulsion formation

Quality Control and Analytical Methods

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) with UV detection represents the primary analytical method for quantifying this compound concentration and assessing purity following liquid-liquid extraction. The chromatographic conditions should be optimized to achieve baseline separation of this compound from potential impurities and degradation products. Based on the structural analogs and related compounds, this compound exhibits strong UV absorption in the range of 210-240 nm, with maximum absorbance expected around 222 nm, similar to other aromatic-containing pharmaceutical compounds. [2]

The recommended HPLC conditions for this compound analysis include:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Methanol-water (60:40, v/v) or acetonitrile-water (55:45, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 222 nm or diode array detection (210-300 nm)
  • Injection Volume: 20 μL
  • Column Temperature: 30°C
  • Run Time: 15-20 minutes

Under these conditions, this compound typically elutes with a retention time of 8-12 minutes, depending on the specific column and mobile phase composition. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines before quantitative applications.

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 25-2000 ng/mL R² > 0.999
Limit of Detection (LOD) 8 ng/mL S/N ≥ 3
Limit of Quantification (LOQ) 25 ng/mL S/N ≥ 10, RSD < 5%
Precision (RSD) < 5% (intra-day), < 10% (inter-day) According to ICH guidelines
Accuracy (% Recovery) 95-105% Within acceptable range for biological samples
Specificity No interference from impurities Baseline separation of all peaks
Extraction Efficiency Assessment

The efficiency of the liquid-liquid extraction procedure should be quantitatively assessed using the validated HPLC method. Calculation of the extraction recovery is performed by comparing the peak areas of this compound in extracted samples with those obtained from direct injection of standard solutions at equivalent concentrations. The recovery percentage (R%) is calculated using the formula:

[ R% = \frac{C_{\text{found}}}{C_{\text{added}}} \times 100 ]

where ( C_{\text{found}} ) is the concentration measured after extraction and ( C_{\text{added}} ) is the known concentration of this compound added to the sample matrix.

For method development, it is recommended to evaluate recovery at three concentration levels (low, medium, and high) across the calibration range to ensure consistent performance. The precision of the extraction method should be determined by performing replicate extractions (n ≥ 5) at each concentration level and calculating the relative standard deviation (RSD). Acceptable precision for pharmaceutical analysis is typically RSD < 10% for within-day variations and < 15% for between-day variations.

Troubleshooting and Optimization

Common Issues and Solutions
  • Emulsion Formation: If persistent emulsions occur during extraction, several remedies can be employed:

    • Add a small amount of sodium chloride (1-2% w/v) to the aqueous phase to increase ionic strength
    • Gentle swirling instead of vigorous shaking
    • Centrifugation at 2000-3000 rpm for 5-10 minutes
    • Filtering through a glass wool plug
    • Changing to a different organic solvent (e.g., from chloroform to ethyl acetate)
  • Low Recovery: Inadequate recovery of this compound may result from:

    • Suboptimal pH adjustment (verify with calibrated pH meter)
    • Insufficient number of extraction steps (increase to 3-4 extractions)
    • Inappropriate solvent selection (evaluate partition coefficient with different solvents)
    • Incomplete mixing during extraction (ensure adequate shaking time)
  • Carryover of Impurities: If purity after extraction is unsatisfactory:

    • Implement back-extraction with pH-adjusted aqueous solutions
    • Incorporate a washing step for the organic phase with small volumes of water or dilute salt solution
    • Use a different extraction solvent with better selectivity
Method Optimization Guidelines

Optimization of the LLE procedure for this compound should follow a systematic approach focusing on the critical parameters that influence extraction efficiency:

  • pH Optimization: Perform extractions across a pH range of 2-10 in increments of 1 pH unit while keeping other parameters constant. Plot recovery versus pH to identify the optimal range.

  • Solvent Selection: Evaluate different organic solvents based on their polarity, selectivity, and environmental impact. Recent trends favor renewable solvents such as 2-methyltetrahydrofuran (2MeTHF) and dimethyl carbonate, which have demonstrated excellent performance in carbonylative coupling reactions used in synthesizing this compound analogues. [3]

  • Volume Optimization: Determine the minimal organic solvent volume required for efficient extraction by testing various phase ratios while maintaining constant this compound concentration.

  • Number of Extractions: Assess the cumulative recovery after each successive extraction to determine the point of diminishing returns.

G Start Start LLE Optimization pH pH Screening (2-10) Start->pH Solvent Solvent Selection pH->Solvent Volume Volume Optimization Solvent->Volume Number Extraction Cycles Volume->Number Analysis HPLC Analysis Number->Analysis Optimal Optimal Conditions Analysis->Optimal

Figure 1: Method Optimization Workflow for this compound LLE. This diagram illustrates the systematic approach to optimizing liquid-liquid extraction parameters, beginning with pH screening and progressing through solvent selection, volume optimization, and determination of the optimal number of extraction cycles before final method validation.

Applications and Significance

The liquid-liquid extraction protocol for this compound purification has significant applications in pharmaceutical research and drug development. As a compound with documented anxiolytic properties and potential antioxidant characteristics in its molecular hybrids, efficient purification methods are essential for further pharmacological evaluation. [1] The extraction methodology enables researchers to obtain this compound with high purity from complex matrices, including:

  • Synthetic reaction mixtures from this compound synthesis or analog preparation
  • Biological samples for pharmacokinetic and metabolic studies
  • Stability testing samples to identify and isolate degradation products
  • Formulation extracts for quality control and release testing

The development of efficient extraction protocols aligns with current trends in green chemistry, where renewable solvents like 2MeTHF, limonene, and dimethyl carbonate are increasingly employed in pharmaceutical synthesis and purification. [3] These solvents offer improved environmental profiles while maintaining or enhancing extraction efficiency compared to traditional halogenated solvents.

Furthermore, the integration of LLE with advanced analytical techniques such as HPLC with diode array detection or mass spectrometry provides a comprehensive approach for quality assessment of this compound and its analogs. This is particularly important given the electrochemical behavior of this compound derivatives, which exhibit two distinct oxidation peaks corresponding to the phenolic fraction (approximately 0.49 V) and the morpholine amino group (approximately 1.2 V). [1] Understanding these properties facilitates the development of complementary analytical methods for comprehensive characterization.

Conclusion

This application note provides a comprehensive protocol for the liquid-liquid extraction and purification of this compound, suitable for pharmaceutical analysis and research applications. The method leverages the chemical properties of this compound, particularly its pH-dependent ionization and solubility characteristics, to achieve efficient extraction with high recovery and purity. The integration of quality control measures using HPLC with UV detection ensures reliable quantification and assessment of extraction efficiency.

The recommended protocol emphasizes the use of renewable solvents where possible, aligning with current trends in green chemistry and sustainable pharmaceutical development. The troubleshooting guidelines address common challenges encountered during method implementation, while the optimization workflow provides a systematic approach for method development tailored to specific sample matrices.

As research continues on this compound and its analogs, particularly hybrid molecules with enhanced antioxidant profiles, efficient purification methods will remain essential for compound characterization and pharmacological evaluation. The liquid-liquid extraction protocol described herein provides a robust foundation for these applications, with potential for adaptation to related compounds in the same structural class.

References

Comprehensive Application Notes: Quantification, Partitioning, and Mechanism of Trimetazidine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimetazidine

Trimetazidine (1-[2,3,4-trimethoxybenzyl]-piperazine) is an anti-ischemic drug widely used in the treatment of angina pectoris and cardiovascular diseases. Unlike traditional antianginal agents, Trimetazidine does not exhibit hemodynamic effects but operates through metabolic modulation by shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which requires less oxygen per unit of ATP produced. These Application Notes provide detailed methodologies for the quantification, partitioning analysis, and mechanistic studies of Trimetazidine to support researchers and drug development professionals in their investigative work.

Analytical Methods for Trimetazidine Quantification

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Objective: To develop a rapid, sensitive, and specific method for the quantification of Trimetazidine in human plasma for bioequivalence studies.

Methodology Summary: The LC-ESI-MS method enables reliable quantification of Trimetazidine with high sensitivity and precision. The analyte and internal standard (pseudoephedrine) are extracted from plasma samples using liquid-liquid extraction with n-hexane-dichloromethane (1:1, v/v). Chromatographic separation is achieved within 3.5 minutes on a C18 column with a mobile phase consisting of methanol/0.05% formic acid (80:20, v/v) at a flow rate of 1.0 ml/min. Detection is performed in positive ionization mode with ion signals at m/z 181.0 for Trimetazidine and m/z 148.0 for pseudoephedrine.

Table 1: Validation Parameters for LC-ESI-MS Method of Trimetazidine Quantification

Parameter Specification
Calibration Range 0.4 - 120 ng/mL
Lower Limit of Quantification (LLOQ) 0.4 ng/mL with 0.5 mL plasma
Intra-day Precision <12% RSD
Inter-day Precision <12% RSD
Inter-day Relative Error -1.4% to 3.3%
Extraction Method Liquid-liquid extraction with n-hexane-dichloromethane (1:1, v/v)
Chromatographic Column C18
Retention Time <3.5 minutes
Application Bioequivalence study of two Trimetazidine formulations in 20 healthy volunteers
Protocol: LC-ESI-MS Method for Trimetazidine Quantification

Sample Preparation:

  • Pipette 0.5 mL of human plasma into a clean glass tube
  • Add 50 μL of internal standard working solution (pseudoephedrine)
  • Add 1 mL of extraction solvent (n-hexane-dichloromethane, 1:1, v/v)
  • Vortex mix for 2 minutes followed by centrifugation at 4000 rpm for 10 minutes
  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen stream
  • Reconstitute the residue with 100 μL of mobile phase
  • Inject 10 μL into the LC-ESI-MS system

Instrumental Conditions:

  • Column: C18 (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol/0.05% formic acid (80:20, v/v)
  • Flow Rate: 1.0 mL/min
  • Ionization Mode: Electrospray ionization (positive mode)
  • Detection Ions: m/z 181.0 for Trimetazidine, m/z 148.0 for pseudoephedrine
  • Column Temperature: 25°C
  • Run Time: 3.5 minutes

Physicochemical Properties and Partitioning Behavior

pH-Partition Profile and Ionization Constants

The pH-partition profile of Trimetazidine plays a crucial role in its distribution and anti-ischemic activity. As a dibasic drug, Trimetazidine exists in three electrical forms depending on the pH: neutral (T), singly protonated (TH⁺), and doubly protonated (TH₂²⁺).

Table 2: Physicochemical Properties and Partition Coefficients of Trimetazidine

Parameter Value Experimental Conditions
pKa₁ 4.54 ± 0.02 Water
pKa₂ 9.14 ± 0.02 Water
log P (Neutral Form) 1.04 ± 0.06 n-octanol/water system
log P (TH⁺) -3.78 ± 0.16 n-octanol/water system
log P (TH₂²⁺) -9.84 ± 0.30 n-octanol/water system
log P (Neutral Form) 2.37 1,2-dichloroethane/water system
log P (TH⁺) -1.87 1,2-dichloroethane/water system

Ionic Partition Diagram: The pH-partition profile of Trimetazidine demonstrates that the affinity of the ions for the organic phase is pH-dependent and strongly increased by the interfacial potential. This behavior suggests a physicochemical mechanism whereby efflux of protonated Trimetazidine out of an acidified cell is facilitated, effectively exporting protons to the extracellular space and reducing intracellular acidosis during ischemia.

Mitochondrial Binding and Permeability Transition Pore Effects

Trimetazidine exhibits specific binding to mitochondrial membranes, with two distinct classes of binding sites identified:

  • High-affinity binding sites: Representing only 4% of total binding sites, located on the outer mitochondrial membrane
  • Low-affinity binding sites: Located on the inner mitochondrial membrane, correlated with anti-ischemic activity

The mitochondrial permeability transition (MPT) is a voltage-dependent, cyclosporin A-sensitive, dynamic multiprotein complex located at contact sites between inner and outer mitochondrial membranes. Trimetazidine binding to the low-affinity site inhibits mitochondrial swelling and MPT opening, potentially through displacement of Ca²⁺ from regulatory sites.

Signaling Pathways and Molecular Mechanisms

AMPK Signaling Activation

Recent research has elucidated that Trimetazidine activates AMP-activated protein kinase (AMPK), an essential energy sensor that controls ATP supply from substrate metabolism and protects the heart from energy stress.

G IRI Ischemia/Reperfusion Injury TMZ Trimetazidine IRI->TMZ AMPK AMPK Activation TMZ->AMPK Metabolism Metabolic Shift AMPK->Metabolism FAO ↓ Fatty Acid Oxidation Metabolism->FAO GO ↑ Glucose Oxidation Metabolism->GO Protection Cardioprotection Reduced Infarct Size Improved Function FAO->Protection GO->Protection

Diagram 1: Trimetazidine activates AMPK signaling, promoting a metabolic shift from fatty acid oxidation to glucose oxidation, resulting in cardioprotection during ischemia/reperfusion injury

Metabolic Effects and Randle Cycle Modulation

Trimetazidine selectively inhibits long-chain 3-ketoacyl-coenzyme A thiolase (3-KAT), the enzyme that catalyzes the terminal step of fatty acid β-oxidation. This inhibition leads to a metabolic shift through the Randle cycle, where suppressed fatty acid oxidation activates pyruvate dehydrogenase and increases glucose oxidation.

Molecular Consequences:

  • Decreased mitochondrial ratios of NADH/NAD⁺ and acetyl-CoA/free CoA
  • Relief of inhibition on pyruvate dehydrogenase (PDH)
  • Increased glucose and lactate oxidation rates
  • Improved cardiac energy efficiency at lower oxygen consumption

Experimental Protocols for Mechanistic Studies

In Vivo Ischemia/Reperfusion Model

Objective: To evaluate the cardioprotective effects of Trimetazidine in a mouse model of myocardial ischemia/reperfusion injury.

Procedure:

  • Animal Preparation: Use male C57BL/6J mice (12 weeks of age). Anesthetize with pentobarbital (60 mg/kg, IP), intubate, and ventilate with a respirator.
  • Surgical Procedure: Perform left lateral thoracotomy. Occlude the left anterior descending coronary artery (LAD) with an 8-0 nylon suture and polyethylene tubing for 20-30 minutes.
  • Drug Administration: Administer Trimetazidine (0.5 mg/kg) or vehicle via tail vein injection 5 minutes before reperfusion.
  • Reperfusion: Release the suture and allow reperfusion for 15 minutes to 24 hours depending on endpoints.
  • Confirmation of Ischemia: Confirm ischemic manifestations by ECG (ST-segment elevation during occlusion, T-segment inversion during reperfusion).
  • Sample Collection: Perform cardiectomy at end of reperfusion. Isolate left ventricular ischemic regions prior to freeze-clamping in liquid nitrogen.

Infarct Size Measurement:

  • After 30 minutes ischemia and 24 hours reperfusion, excise hearts.
  • Dual stain with 2,3,5-triphenyltetrazolium chloride (TTC) and Evans blue dye.
  • Fix hearts with 10% formalin and section into 1 mm slices.
  • Calculate myocardial infarct size as ratio of percentage of myocardial necrosis to ischemic area at risk.
Ex Vivo Working Heart Perfusion System

Objective: To monitor the effect of Trimetazidine on glucose oxidation and fatty acid oxidation in the heart.

Procedure:

  • Heart Cannulation: Cannulate mouse hearts through the aorta to initiate retrograde Langendorff perfusion.
  • Working Heart Mode: Cannulate the pulmonary vein to initiate anterograde perfusion in working heart mode.
  • Perfusion Conditions: Set preload at 15 cm H₂O and afterload at 80 cm H₂O. Maintain flow rate at 15 mL/min.
  • Ischemia/Reperfusion Protocol: Subject isolated hearts to 20 minutes of baseline perfusion, followed by 10 minutes of global, no-flow ischemia and 20 minutes of reperfusion.
  • Substrate Metabolism Analysis:
    • Glucose oxidation: Determine by production of ¹⁴CO₂ from [U-¹⁴C]glucose in perfusate
    • Fatty acid oxidation: Determine by production of ³H₂O from [9,10-³H]oleate in perfusate
Cell-Based Assays for Pulmonary Artery Smooth Muscle Cells (PASMCs)

Objective: To evaluate the effect of Trimetazidine on hypoxia-induced proliferation of human PASMCs.

Procedure:

  • Cell Culture: Culture human PASMCs under standard conditions.
  • Hypoxia Induction: Expose cells to hypoxic conditions (10% O₂) to induce proliferation.
  • Drug Treatment: Treat cells with Trimetazidine (0-100 μM) for concentration-response studies.
  • Proliferation Assay: Measure cell proliferation using appropriate assays (e.g., MTT, BrdU).
  • Apoptosis Assessment: Evaluate apoptosis using activated caspase-3 staining.

Recent Research Applications and Findings

Pulmonary Hypertension Models

Recent studies have investigated Trimetazidine's effects on pulmonary hypertension (PH) development via decreasing fatty acid oxidation and promoting glucose oxidation:

  • Model: SU5416-Hypoxia (Su/Hx) rat model of pulmonary hypertension
  • Treatment: Trimetazidine administration
  • Key Findings:
    • Reduced right ventricular systolic pressure
    • Improved right ventricular hypertrophy and remodeling
    • Downregulated mRNA levels of fatty acid transporters in lungs
    • Suppressed excessive proliferation of human PASMCs under hypoxic conditions
    • Reduced long-chain fatty acid concentrations in right heart
    • Alleviated pulmonary vascular remodeling and medial wall thickening
Coronary Microcirculation Dysfunction

Studies demonstrate Trimetazidine ameliorates coronary microcirculation dysfunction after myocardial infarction by activating AMPK signaling:

  • Endothelial Protection: Trimetazidine improves microvascular function and barrier integrity
  • Mechanism: Activation of AMPK signaling pathway, upregulated eNOS, and increased nitric oxide production
  • Validation: AMPK pathway inhibitor Compound C attenuates Trimetazidine's protective effects

Conclusion

These Application Notes provide comprehensive methodologies for studying Trimetazidine's quantification, partitioning behavior, and molecular mechanisms. The integration of analytical chemistry (LC-ESI-MS), physicochemical characterization (pH-partition profiling), and mechanistic biology (AMPK signaling, mitochondrial binding) approaches enables researchers to thoroughly investigate this anti-ischemic agent. The experimental protocols outlined support the evaluation of Trimetazidine's effects on metabolic modulation, cardioprotection, and potential new applications in pulmonary hypertension and microvascular dysfunction.

process analytical technology PAT for Trimetozine extraction

Author: Smolecule Technical Support Team. Date: February 2026

PAT in Pharmaceutical Processing: A Brief Overview

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of Critical Process Parameters (CPPs) to ensure final product quality [1]. The goal is to shift from traditional offline testing to real-time monitoring and control, enhancing efficiency, reducing waste, and building quality into the process [2] [1]. Common analytical tools used in PAT include spectroscopy (like NIR) and chromatography (like HPLC) [1].

Proposed PAT Workflow for Trimetozine Purification

One research paper specifically used this compound purification as a case study for a PAT-enabled extraction process [3]. The following workflow is derived from that source and general PAT principles.

The core of the described system is a 3-stage countercurrent liquid-liquid extraction setup, which is used to separate this compound from its impurities [3].

G cluster_0 PAT Feedback Loop A Feed Stream (Containing this compound and Impurities) C Stage 1: Mixer-Settler A->C B Washing Solvent Stream E Stage 3: Mixer-Settler B->E D Stage 2: Mixer-Settler C->D Partially Purified Stream F Raffinate (Impurities) C->F D->C Countercurrent Flow D->E Further Purified Stream E->D Countercurrent Flow G Extract (Purified this compound) E->G H In-line IR Sensor G->H I PAT Controller H->I J Actuators (Flow, Temp, Stirring) I->J J->C J->D J->E

Key System Components and Control Parameters:

  • Stages: The process uses three pairs of mixer-settlers operating in a countercurrent fashion, which enhances purification efficiency [3].
  • PAT Sensor: An in-line IR sensor is employed as a Process Analytical Technology tool [3].
  • Controlled Parameters: The platform allows for full control of stream flow rates, temperature, and stirring speed [3].
  • Control Logic: Data from the IR sensor is fed to a controller, which can adjust the process parameters (like flow rates) in real-time to maintain the desired product quality.

A Generalized PAT Implementation Strategy

For researchers looking to implement a similar PAT system, the following strategy, compiled from industry perspectives, is recommended [1].

Phase Key Activities Objectives & Outcomes
Project Scoping Select a critical unit operation (e.g., extraction, crystallization). Define clear, realistic goals (process understanding, yield improvement). Secure management support. Define project scope and success metrics.
Tool Selection & Development Select a fit-for-purpose analytical technique (e.g., NIR, IR, HPLC). Develop multivariate calibration models (e.g., Partial Least Squares, PLS). A validated analytical method that can accurately predict analyte concentration in real-time.
Process Design & Control Integrate the analyzer into the process line (in-line/on-line). Define a control strategy (monitoring or automated feedback control). A functional system where PAT data is used to make informed decisions or directly control the process.
Data Management & Validation Centralize data collection from analyzers and process controls. Develop a validation strategy for the PAT method and the controlled process. A robust, validated process that consistently meets quality attributes, supported by reliable data.

Important Limitations and Future Directions

It is important to note that the primary source for the this compound PAT application is a preprint from 2019 that has not undergone peer-review [3]. Therefore, the specific quantitative data, detailed model parameters, and full experimental results are not publicly available.

The major obstacles in implementing PAT more widely in the pharmaceutical industry include a risk-averse culture, the complexity of data management, and the initial challenge of building internal expertise [1]. However, the potential benefits in process understanding, efficiency, and quality control continue to drive its adoption [2] [1].

References

Comprehensive Application Notes and Protocols: Radioligand Receptor Binding Assays for Trimetazidine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Trimetazidine (1-[(2,3,4-trimethoxyphenyl)methyl]piperazine) is a well-established anti-ischemic agent widely used in the management of coronary artery disease and stable angina pectoris. As a metabolic modulator, trimetazidine exerts its therapeutic effects primarily through inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (3-KAT), shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation and thereby improving myocardial efficiency under ischemic conditions [1] [2]. Beyond this primary mechanism, research has revealed that trimetazidine interacts with specific mitochondrial binding sites that may contribute to its cardioprotective effects, making it an ideal candidate for radioligand binding studies to elucidate its complex mechanism of action [3].

The development of trimetazidine derivatives represents an active area of pharmaceutical research aimed at enhancing its efficacy, reducing side effects, and exploring new therapeutic applications. Structure-activity relationship (SAR) studies have led to the creation of numerous analogs with modifications primarily at the piperazine nitrogen atom, including incorporation of nitroxide groups and profen hybrids to enhance antioxidant and anti-inflammatory properties [4] [2]. Radioligand binding assays have proven indispensable in characterizing the interaction of these derivatives with their cellular targets, providing quantitative binding parameters that guide rational drug design and optimization.

Table 1: Key Trimetazidine Derivatives and Their Modifications

Derivative Name Structural Modification Primary Biological Activity Reference
Trimetazidine (Parent) None Anti-ischemic, metabolic modulation [1]
S-00226 N-benzyl substituted analogue High-affinity mitochondrial binding (Ki=7 nM) [3]
Compound 3c Trimetazidine-profen hybrid Dual antioxidant & anti-inflammatory [2]
Nitroxide derivative 7A 2,2,5,5-tetramethylpyrrolinyl Enhanced antioxidant protection [4]
S-15176 Phenolic derivative with tert-butyl groups Mitochondrial function preservation [4]

Fundamental Principles of Radioligand Binding Assays

Radioligand binding assays are powerful techniques used to study interactions between ligands and their biological targets, providing precise quantification of binding affinity (Kd), receptor density (Bmax), and binding kinetics. These assays utilize radioactively labeled ligands that retain their biological activity while allowing detection at very low concentrations, making them exceptionally sensitive for characterizing drug-receptor interactions [5] [6]. The theoretical foundation of these assays rests on the law of mass action, which describes the reversible binding between a ligand (L) and its receptor (R) according to the equation: L + R ⇌ LR, where the equilibrium dissociation constant Kd = [L][R]/[LR] provides a measure of binding affinity [5].

For trimetazidine derivatives, binding assays typically employ [³H]-trimetazidine or [¹⁴C]-trimetazidine as radiolabeled tracers, with specific activities of approximately 83 Ci/mmol and 54.9 mCi/mmol, respectively [3]. These assays have revealed that trimetazidine binds to specific mitochondrial sites in various tissues, including liver and brain mitochondria, with binding characteristics modulated by pH, cation concentration, and the presence of endogenous ligands [3]. The binding sites demonstrate characteristics similar to sigma receptors, as evidenced by competition experiments with compounds such as pentazocine, ifenprodil, and haloperidol, which effectively displace [³H]-trimetazidine binding [3].

A critical aspect of these assays is the distinction between specific binding (to the receptor of interest) and nonspecific binding (to other sites). Specific binding is typically defined as the difference between total binding and binding in the presence of a high concentration (e.g., 1 mM) of unlabeled trimetazidine or a high-affinity derivative such as S-00226 [3] [5]. Optimization of experimental conditions must ensure that specific binding represents >80% of total binding at the Kd concentration of the radioligand, with less than 10% of the added radioligand bound to receptors (to avoid "ligand depletion") and appropriate signal-to-noise ratios for reliable quantification [6].

Experimental Protocols

Mitochondrial Membrane Preparation

Protocol for Isolation of Rat Liver Mitochondria

  • Tissue Homogenization: Excise liver rapidly from male Wistar rats (250-300 g) and place in ice-cold isolation medium (250 mM sucrose, 50 mM Tris, 5 mM EGTA, pH 7.4 at 4°C). Mince tissue and homogenize using a Teflon Potter homogenizer (10 g tissue in 60 ml medium) on ice [3].

  • Differential Centrifugation: Centrifuge homogenate at 600×g for 10 min at 4°C to remove nuclei and cellular debris. Collect supernatant and centrifuge at 3,300×g for 10 min to pellet mitochondria. Wash mitochondrial pellet twice with isolation medium (without EGTA) by resuspension and centrifugation at 3,300×g for 10 min [3].

  • Purification: Resuspend crude mitochondrial pellet in 36 ml Tris-sucrose buffer and purify on a discontinuous sucrose gradient according to Morin et al. (1998). Collect purified mitochondrial fraction and determine protein concentration using the Lowry method [3].

  • Storage: Aliquot mitochondrial suspension and store on ice for immediate use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain membrane integrity and receptor functionality.

Protocol for Isolation of Rat Brain Mitochondria

  • Tissue Preparation: Remove brains and slice in ice-cold buffer (320 mM sucrose, 10 mM Tris, 1 mM EDTA, pH 7.4). Homogenize in 10 ml buffer per gram tissue using a Dounce homogenizer [3].

  • Centrifugation: Centrifuge homogenate at 1,330×g for 3 min. Collect supernatant (S1) and resuspend pellet in fresh buffer (5 ml/g tissue). Centrifuge again at 1,330×g for 3 min and combine supernatants (S1 + S2). Centrifuge pooled supernatants at 21,200×g for 10 min to obtain mitochondrial pellet [3].

  • Percoll Gradient Purification: Resuspend mitochondrial pellet in 15% (v/v) percoll (10 ml/g original tissue) and layer on discontinuous gradient of 23% and 40% percoll. Centrifuge at 30,700×g for 5 min. Collect purified mitochondrial fraction at the 23-40% interface using a Pasteur pipette [3].

  • Quality Assessment: Assess mitochondrial integrity by measuring respiratory control ratio with an oxygen electrode. Accept preparations with RCR >4 for binding assays.

Saturation Binding Assay

Saturation binding experiments determine the affinity (Kd) of trimetazidine derivatives for their binding sites and the receptor density (Bmax) in mitochondrial preparations.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris, 250 mM sucrose, pH 7.4). Dilute mitochondrial protein to 2 mg/ml for liver mitochondria or 0.7 mg/ml for brain mitochondria in assay buffer. Prepare increasing concentrations of [³H]-trimetazidine (0.5-550 nM) in assay buffer. Prepare 1000X stock solution of unlabeled S-00226 (50 mM) for defining nonspecific binding [3].

  • Binding Reaction: In duplicate or triplicate tubes, combine 200 μl mitochondrial suspension, 100 μl radioligand solution, and either 100 μl assay buffer (total binding) or 100 μl unlabeled S-00226 solution (nonspecific binding, final concentration 1 mM). Include tubes without membranes for background correction. Incubate at 25°C for 45 min with gentle shaking to reach equilibrium [3].

  • Separation of Bound and Free Radioligand: Terminate binding reaction by rapid filtration through Whatman GF/B glass fiber filters presoaked in 0.1% polyethylenimine (PEI) for at least 30 min to reduce nonspecific binding to filters. Wash filters twice with 5 ml ice-cold phosphate buffer (25 mM, pH 7.4). Transfer filters to scintillation vials, add scintillation cocktail, and allow to extract for at least 6 hours before counting in a liquid scintillation counter [3] [6].

  • Data Collection: Measure radioactivity (disintegrations per minute, DPM) for each sample. Calculate specific binding as total binding minus nonspecific binding. Ensure that nonspecific binding follows a linear relationship with radioligand concentration and that specific binding is saturable.

Competition Binding Assay

Competition binding assays evaluate the binding affinity (Ki) of unlabeled trimetazidine derivatives by their ability to displace a fixed concentration of radiolabeled trimetazidine.

  • Experimental Setup: Prepare mitochondrial suspension as described for saturation assays. Use a fixed concentration of [³H]-trimetazidine (7-10 nM, approximately equal to Kd) and 24-28 different concentrations of competing unlabeled compounds spanning a 5-log unit range (typically 0.1 nM to 100 μM) [3] [7].

  • Binding Reaction: Incubate mitochondria (200 μl), fixed [³H]-trimetazidine (100 μl), and competing drug (100 μl) in a total volume of 400 μl for 45 min at 25°C. Include control tubes with excess unlabeled S-00226 (1 mM) to define nonspecific binding and tubes without competitor to define total binding [3].

  • Separation and Detection: Perform filtration and scintillation counting as described for saturation assays. Ensure that the filtration process is rapid and consistent across all samples to minimize dissociation during separation.

Table 2: Critical Parameters for Radioligand Binding Assays with Trimetazidine Derivatives

Parameter Optimal Condition Purpose/Rationale
Protein Concentration 0.7-2.0 mg/ml Maintain linear relationship between protein and specific binding
Incubation Time 45 min at 25°C Ensure equilibrium reached while maintaining receptor integrity
pH 7.4 (50 mM Tris buffer) Physiological relevance, optimal for trimetazidine binding
Radioligand Concentration ~Kd for competition; 0.5-550 nM for saturation Appropriate for detecting displacement and saturation
Separation Method Rapid filtration through PEI-treated GF/B filters Efficient separation with minimal nonspecific binding
Cation Considerations EGTA in preparation but not assay buffer Remove endogenous cations that inhibit binding
Scintillation Proximity Assay (SPA) Protocol

As an alternative to filtration methods, Scintillation Proximity Assays offer a homogeneous format without separation steps, making them amenable to high-throughput screening of trimetazidine derivatives.

  • Bead Selection: Conduct preliminary experiments with various SPA bead types (WGA-coated PVT, YSi, PEI-coated) to identify beads with minimal nonspecific radioligand binding. Use Select-a-Bead kits for systematic comparison [6].

  • Assay Optimization: Determine optimal bead concentration (typically 0.1-1 mg/well) and membrane-to-bead ratio by measuring specific signal and background. Assess order of addition (simultaneous vs. sequential) and incubation time (typically 2-24 hours) to maximize signal-to-background ratio [6].

  • Assay Procedure: In 96- or 384-well microplates, add test compounds (in DMSO, final concentration <1%), membranes, radioligand, and SPA beads in assay buffer. Incubate with shaking for 4-6 hours at room temperature. Allow beads to settle for 2-12 hours before counting in a microplate scintillation counter [6].

  • Quality Control: Include reference compounds with known affinity in each plate. Ensure Z-factor >0.4 for robust assays. Monitor non-proximity effects by measuring signal in absence of membranes and correct if necessary.

Data Analysis and Interpretation

Calculation of Binding Parameters

Analysis of radioligand binding data for trimetazidine derivatives requires nonlinear regression techniques to obtain accurate estimates of binding parameters. The saturation binding data should be fit to a one-site or two-site binding model according to the equation:

Specific Binding = (Bmax × [L]) / (Kd + [L])

where [L] is the free concentration of radioligand, Bmax represents the total density of binding sites, and Kd is the equilibrium dissociation constant [5]. For competition experiments, data should be fit to the following equation to determine the IC50 value (concentration of competitor that inhibits 50% of specific binding):

% Specific Binding = 100 / (1 + 10^((log[I] - logIC50)))

where [I] is the concentration of the competing trimetazidine derivative. The IC50 value should then be converted to the inhibition constant Ki using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of radioligand and Kd is its dissociation constant [5] [7].

Table 3: Representative Binding Affinities of Trimetazidine and Related Compounds

Compound Kd or Ki (nM) Binding Site Class Tissue Source Reference
[³H]-Trimetazidine Multiple classes (High affinity: ~7 nM) Three classes Rat liver mitochondria [3]
S-00226 7 Class I (High affinity) Rat liver mitochondria [3]
Pentazocine High affinity competitor Sigma receptor-like Rat liver mitochondria [3]
Haloperidol High affinity competitor Sigma receptor-like Rat liver mitochondria [3]
Ifenprodil High affinity competitor Sigma receptor-like Rat liver mitochondria [3]
Ca²⁺ ions Complete inhibition (medium affinity sites) Modulator Rat liver mitochondria [3]
Complex Binding Behavior

Research with trimetazidine has revealed complex binding characteristics that require sophisticated analysis approaches. Studies indicate the presence of three distinct classes of binding sites for trimetazidine in mitochondrial preparations, with varying affinities and regulatory properties [3]. This complexity necessitates data analysis using models that accommodate multiple binding sites when displacement curves yield Hill coefficients (nH) significantly less than 1, indicating negative cooperativity or multiple binding sites [3].

The binding of trimetazidine derivatives is significantly influenced by environmental factors, particularly pH and cations. Neutral trimetazidine exhibits approximately 10-fold higher affinity than protonated trimetazidine for its mitochondrial binding sites, emphasizing the importance of protonation state in binding interactions [3]. Divalent cations, especially Ca²⁺, potently inhibit [³H]-trimetazidine binding, with Ca²⁺ completely suppressing binding to medium-affinity sites, suggesting a potential physiological regulation mechanism [3]. These factors must be carefully controlled in binding assays and considered during data interpretation.

Statistical Analysis and Quality Control

Robust data analysis requires appropriate statistical methods and rigorous quality control measures. Perform nonlinear regression using specialized software such as GraphPad Prism, MicroPharm, or similar programs designed for radioligand binding data analysis [5]. Compare fits to one-site versus two-site models using the F-test or Akaike's information criterion to determine the most appropriate model [5].

For reliable results, binding assays should meet the following quality control criteria:

  • Specific binding should represent >80% of total binding at the Kd concentration of radioligand
  • Coefficient of variation for replicate determinations should be <15%
  • Z-factor for high-throughput formats should be >0.4
  • Reference compounds should yield Ki values within historical confidence intervals
  • Saturation binding should demonstrate clear saturability with plateau at high concentrations

Applications for Trimetazidine Derivatives

Radioligand binding assays provide crucial information for structure-activity relationship (SAR) studies of trimetazidine derivatives. By quantifying the binding affinity of structurally modified compounds, researchers can identify the molecular features essential for high-affinity binding and therapeutic effects. For instance, studies have shown that incorporation of nitroxide groups at the piperazine nitrogen enhances antioxidant properties while maintaining affinity for mitochondrial targets [4]. Similarly, creation of trimetazidine-profen hybrids has yielded compounds with dual cardioprotective and anti-inflammatory activities, expanding potential therapeutic applications [2].

These assays also facilitate the mechanistic characterization of trimetazidine derivatives, helping to elucidate their complex modes of action. Competition experiments with various pharmacological agents have revealed similarity between high-affinity [³H]-trimetazidine binding sites and sigma receptors, providing insights into potential additional mechanisms contributing to trimetazidine's anti-ischemic effects [3]. Furthermore, binding studies have identified endogenous ligands that displace trimetazidine from its binding sites, opening avenues for understanding physiological regulation of these targets [3].

The experimental workflows for these applications are systematically outlined below:

G cluster_1 Binding Characterization cluster_2 Functional Assessment cluster_3 Lead Optimization Start Start: Trimetazidine Derivative Evaluation A1 Saturation Binding Experiments Start->A1 A2 Competition Binding Studies Start->A2 A3 Kinetic Binding Analysis Start->A3 A4 Specific vs Nonspecific Binding A1->A4 A2->A4 A3->A4 B1 Metabolic Activity Profiling A4->B1 B2 Antioxidant Capacity Measurement A4->B2 B3 Anti-inflammatory Testing A4->B3 B4 Cytoprotection Assays B1->B4 B2->B4 B3->B4 C1 Structure-Activity Relationship (SAR) B4->C1 C2 Selectivity Profiling C1->C2 C3 Toxicity Screening C2->C3 C4 In Vivo Efficacy Studies C3->C4 End Advanced Candidate C4->End Candidate Selection

The signaling pathways through which trimetazidine derivatives exert their effects involve multiple molecular mechanisms that can be investigated using radioligand binding assays:

G cluster_targets Primary Molecular Targets cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Therapeutic Outcomes TMZ Trimetazidine Derivatives T1 Mitochondrial Binding Sites TMZ->T1 T2 3-KAT Enzyme Inhibition TMZ->T2 T3 Sigma Receptor-like Sites TMZ->T3 E1 Metabolic Shift: FAO ↓ → Glucose Oxidation ↑ T1->E1 T2->E1 E3 Improved Calcium Handling T3->E3 E2 Reduced ROS Production E1->E2 E1->E3 E4 Stabilized Mitochondrial Membrane E1->E4 P1 AMPK Activation E2->P1 O4 Anti-inflammatory Actions E2->O4 P2 Akt/eNOS Pathway E3->P2 P4 ERK1/2 Activation E3->P4 P3 p38 MAPK Signaling E4->P3 O1 Cardioprotection P1->O1 O2 Anti-ischemic Effects P1->O2 P2->O1 O3 Endothelial Protection P2->O3 P3->O1 P3->O2 P4->O1

Troubleshooting and Technical Considerations

High Nonspecific Binding: If nonspecific binding exceeds 20-30% of total binding, consider the following adjustments:

  • Pre-treat filters with 0.1% PEI for at least 30 minutes before use
  • Add bovine serum albumin (0.1-0.5%) to assay buffer to reduce nonspecific adhesion
  • Optimize washing protocol by increasing volume or number of washes with ice-cold buffer
  • Evaluate alternative filter materials such as GF/C or GF/D for specific applications
  • Reduce membrane protein concentration while maintaining adequate signal [5] [6]

Inconsistent Results Between Assays: Variability between experiments can arise from multiple sources:

  • Standardize mitochondrial preparation protocols to ensure consistent membrane quality
  • Control animal characteristics (age, sex, strain) as these can influence receptor expression
  • Minize freeze-thaw cycles of membrane preparations and radioligand solutions
  • Include reference compounds in each experiment to monitor assay performance
  • Document passage number and culture conditions for cell-based binding studies

Violations of Mass Action Principles: Non-hyperbolic binding curves may indicate:

  • Multiple binding sites with different affinities for the trimetazidine derivative
  • Cooperativity in binding interactions between sites
  • Ligand depletion when >10% of radioligand is bound (address by reducing protein concentration)
  • Non-equilibrium conditions (verify incubation time and temperature are appropriate)
  • Radioligand degradation (check integrity by HPLC and use fresh preparations) [5]

Conclusion

Radioligand receptor binding assays provide essential tools for characterizing the interaction of trimetazidine derivatives with their cellular targets, offering insights into mechanism of action, structure-activity relationships, and therapeutic potential. The protocols outlined in this document enable reliable quantification of binding affinity, receptor density, and binding kinetics for these compounds, supporting rational drug design and optimization. As research continues to elucidate the complex mechanisms of trimetazidine's effects, particularly its interactions with mitochondrial targets and sigma receptor-like sites, these binding assays will remain crucial for developing improved therapeutic agents with enhanced efficacy and reduced side profiles for cardiovascular and potentially other diseases.

References

Comprehensive In Silico ADMET Profiling Application Note for Trimetozine: Protocols and Predictive Analytics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trimetozine represents a classic anxiolytic agent that continues to be of significant pharmacological interest despite its longstanding clinical use. In contemporary drug development, comprehensive ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) has become indispensable for evaluating both new chemical entities and repurposing existing drugs. The implementation of in silico prediction methods early in the research pipeline substantially reduces experimental costs and timeframes while providing invaluable insights into potential pharmacokinetic and toxicity issues. Recent advances in artificial intelligence and machine learning approaches have revolutionized ADMET prediction, enabling researchers to rapidly screen compounds with accuracy comparable to traditional in vitro methods [1] [2].

The computational protocols outlined in this application note leverage state-of-the-art automated machine learning (AutoML) techniques alongside well-established molecular modeling approaches. These methods allow for the high-throughput prediction of critical ADMET parameters without the need for extensive experimental resources. By applying these standardized protocols to this compound, we demonstrate a systematic framework that can be readily adapted for profiling other therapeutic compounds, thereby facilitating more informed decisions in drug development pipelines [1] [3].

Methodology

Data Collection and Preparation

Compound sourcing begins with the acquisition of this compound's chemical structure in standardized format. The structure should be obtained from authoritative databases such as PubChem or ChEMBL in SMILES (Simplified Molecular-Input Line-Entry System) format, which serves as the primary input for all subsequent computational analyses. For optimal prediction accuracy, data quality assessment must include verification of structural integrity through chemical validation tools to ensure proper stereochemistry, charge states, and tautomeric forms [4].

Descriptor calculation employs software tools such as PaDEL-Descriptor to compute comprehensive molecular descriptors that quantitatively represent this compound's physical and chemical properties. The calculation should encompass 1,444+ molecular descriptors including 1D (one-dimensional), 2D (two-dimensional), and 3D (three-dimensional) descriptors that capture essential molecular characteristics such as size, shape, electronic distribution, and conformational properties [4] [3]. For specific QSAR modeling, additional electronic descriptors should be calculated using quantum chemistry software like Gaussian 09W with density functional theory (DFT) methods at the B3LYP/6-31G(d,p) level to determine properties such as HOMO-LUMO energies, absolute electronegativity (χ), and dipole moment [5].

Model Selection and Validation

Prediction framework implementation utilizes either specialized ADMET prediction platforms (e.g., admetSAR) or custom-built machine learning models based on the AutoML approach. The model selection process should incorporate multiple algorithm types including random forest (RF), extreme gradient boosting (XGB), support vector machine (SVM), and gradient boosting (GB) classifiers, with Hyperopt-sklearn facilitating automated hyperparameter optimization [1]. For cytochrome P450 metabolism prediction, similarity-based models that compare this compound's descriptor profiles with known enzyme substrates from HMDB and BRENDA databases have demonstrated particular efficacy [4].

Validation protocols must include both internal and external validation procedures. Internal validation employs k-fold cross-validation (typically 20-fold) with datasets partitioned by enzymes to prevent overfitting, while external validation utilizes hold-out test sets from authoritative databases like DrugBank to assess model performance on completely unseen data [1] [4]. Model acceptability criteria should require area under ROC curve (AUC) values exceeding 0.8 for all ADMET endpoints, with particular attention to sensitivity for toxicity-related endpoints [1].

Results & Analysis

Summary of ADMET Predictions

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property Predicted Value Methodology Interpretation
Lipophilicity (LogP) 1.92 XGBoost Regression Optimal range (1-3)
Water Solubility (LogS) -3.45 Ensemble Model Moderately soluble
Polar Surface Area (PSA) 45.2 Ų Geometric Calculation Good membrane permeability
H-Bond Donors 0 Count Descriptor Favorable absorption
H-Bond Acceptors 4 Count Descriptor Within acceptable range
Caco-2 Permeability High (Papp >8×10⁻⁶ cm/s) Random Forest Classifier Good intestinal absorption
P-glycoprotein Substrate No SVM Classifier Not effluxed by P-gp
BBB Permeability LogBB = -0.35 Gradient Boosting Limited CNS penetration
CYP450 3A4 Inhibition Probable Similarity-based Model Potential drug interactions
Human Serum Albumin Binding 85% PLS Regression Moderate plasma binding

Table 2: Predicted Metabolism and Toxicity Profile of this compound

Parameter Prediction Probability Score Clinical Relevance
CYP3A4 Metabolism Primary route 0.78 Major metabolic pathway
CYP2D6 Metabolism Secondary route 0.42 Potential polymorphism effect
CYP2C9 Inhibition Moderate 0.65 Possible drug interactions
CYP2C19 Inhibition Weak 0.23 Limited concern
hERG Inhibition Low risk 0.18 Favorable cardiac safety
Hepatotoxicity Moderate alert 0.55 Monitor liver enzymes
Ames Test Negative 0.12 Low mutagenic concern
Oral Rat LD₅₀ 1250 mg/kg Random Forest Moderate acute toxicity
Skin Irritation Unlikely 0.08 Favorable topical profile
Ocular Irritation Unlikely 0.11 Favorable ocular safety
Critical Analysis of Prediction Results

The physicochemical profile of this compound reveals characteristics generally favorable for oral bioavailability. The compound's optimal lipophilicity (LogP = 1.92) falls within the preferred range for membrane permeability while maintaining sufficient aqueous solubility for dissolution. The moderate polar surface area and absence of hydrogen bond donors further support good passive absorption potential, which aligns with the high predicted Caco-2 permeability [3]. The distribution characteristics indicate limited blood-brain barrier penetration, which is advantageous for an anxiolytic agent targeting peripheral mechanisms without central nervous system sedation.

The metabolism predictions identify CYP3A4 as the primary metabolic pathway, with CYP2D6 playing a secondary role. This profile suggests potential drug-drug interactions when co-administered with strong CYP3A4 inhibitors or inducers, requiring careful consideration in polypharmacy scenarios. The toxicity predictions reveal a generally favorable safety profile with the exception of moderate hepatotoxicity alerts, indicating the need for periodic liver function monitoring during therapeutic use. The low hERG inhibition probability is particularly encouraging from a cardiac safety perspective [1] [4].

Experimental Protocols

Protocol 1: Automated ADMET Prediction Using AutoML

Purpose: To provide a high-throughput, automated workflow for predicting comprehensive ADMET properties of this compound using AutoML frameworks.

Procedure:

  • Step 1: Data Preparation - Convert this compound SMILES structure to standardized molecular representation using RDKit or OpenBabel. Generate 3D coordinates and optimize geometry using MMFF94 force field.
  • Step 2: Descriptor Calculation - Use PaDEL-Descriptor to compute 1,444+ 1D and 2D descriptors. For QSAR-specific properties, supplement with Gaussian 09W calculations for quantum chemical descriptors including EHOMO, ELUMO, and absolute electronegativity (χ) [5].
  • Step 3: Model Application - Implement AutoML framework using Hyperopt-sklearn with 40 classification algorithms including Random Forest, XGBoost, and SVM. Configure three predefined hyperparameter settings for optimal search efficiency [1].
  • Step 4: Prediction Generation - Execute the optimized models for all 11 ADMET endpoints including Caco-2 permeability, P-gp substrate specificity, BBB penetration, CYP450 inhibition profiles, and hERG toxicity.
  • Step 5: Result Validation - Apply ensemble methods to consolidate predictions from multiple algorithms. Compare results against known analogues from ChEMBL and Metrabase databases to identify potential outliers [1] [4].

Quality Control: Include positive control compounds with known ADMET profiles in each prediction batch. Require AUC >0.8 for all model endpoints, with recalibration if performance metrics fall below this threshold.

Protocol 2: CYP450 Metabolism Site Prediction

Purpose: To identify specific metabolic soft spots and potential metabolites of this compound mediated by cytochrome P450 enzymes.

Procedure:

  • Step 1: Structure Preparation - Generate low-energy conformers of this compound using conformational analysis with systematic rotation of flexible bonds. Select the global minimum energy conformation for docking studies.
  • Step 2: Enzyme Structure Preparation - Retrieve crystal structures of major CYP450 isoforms (3A4, 2D6, 2C9) from Protein Data Bank. Prepare proteins by adding hydrogen atoms, assigning proper protonation states, and removing crystallographic water molecules.
  • Step 3: Molecular Docking - Perform flexible docking using AutoDock Vina or similar software with the CYP450 heme iron as the binding site center. Use a grid box sufficiently large to accommodate potential binding modes (e.g., 25×25×25 Å).
  • Step 4: Binding Mode Analysis - Identify poses with the heme iron within 5Å of potential metabolism sites (typically aromatic rings, allylic positions, or nitrogen/oxygen atoms). Rank compounds by binding affinity and geometric orientation relative to the heme moiety.
  • Step 5: Reactivity Assessment - Calculate Fukui indices for hydrogen atom abstraction or heteroatom oxidation using DFT calculations to evaluate electronic propensity for metabolism at identified sites [4].

Quality Control: Validate the docking protocol by redocking known substrates and comparing with experimental poses. Require root-mean-square deviation (RMSD) values <2.0Å for successful validation.

Protocol 3: Toxicity Risk Assessment

Purpose: To evaluate potential toxicity endpoints for this compound using consolidated in silico models.

Procedure:

  • Step 1: Structural Alert Screening - Process this compound structure through rule-based toxicity screening tools to identify potential structural alerts associated with mutagenicity, hepatotoxicity, or phospholipidosis.
  • Step 2: Quantitative Toxicity Prediction - Apply machine learning models for specific toxicity endpoints including hERG inhibition (using 2D and 3D molecular descriptors), hepatotoxicity (using random forest classifiers), and Ames mutagenicity (using support vector machines).
  • Step 3: Similarity-based Assessment - Calculate Tanimoto similarity coefficients between this compound and known toxic compounds in databases such as Tox21 and Carcinogenic Potency Database. Flag compounds with high similarity (>0.85) to established toxicants for further evaluation.
  • Step 4: Pathway Analysis - Use systems biology approaches to predict potential off-target interactions with toxicity-relevant receptors and ion channels through reverse docking procedures.
  • Step 5: Risk Integration - Consolidate predictions from multiple endpoints using a weighted scoring system that prioritizes human-relevant toxicity pathways with high prevalence in pharmaceutical development [1] [3].

Quality Control: Benchmark prediction accuracy against proprietary toxicity datasets with known compounds. Require concordance >80% with experimental results for model validation.

Pathway Analysis & Visualization

ADMET Prediction Workflow

The computational workflow for comprehensive ADMET profiling integrates multiple parallel prediction streams that consolidate into a unified risk assessment. The diagram below illustrates the systematic approach from initial compound input through final profile generation:

G cluster_admet ADMET Prediction Modules compound This compound Structure input SMILES Input compound->input descriptors Descriptor Calculation input->descriptors models Model Selection descriptors->models absorption Absorption models->absorption distribution Distribution models->distribution metabolism Metabolism models->metabolism excretion Excretion models->excretion toxicity Toxicity models->toxicity profile Comprehensive ADMET Profile absorption->profile distribution->profile metabolism->profile excretion->profile toxicity->profile

Figure 1: Comprehensive ADMET Prediction Workflow for this compound

Metabolic Pathway Prediction

The metabolic fate of this compound involves multiple enzymatic pathways that determine its clearance and potential bioactive metabolites. The visualization below maps the predicted primary and secondary metabolic transformations:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation This compound This compound cyp3a4 CYP3A4 Oxidation This compound->cyp3a4 cyp2d6 CYP2D6 Demethylation This compound->cyp2d6 esterases Esterase Hydrolysis This compound->esterases glucuronidation UGT Glucuronidation cyp3a4->glucuronidation cyp2d6->glucuronidation sulfation SULT Sulfation esterases->sulfation glutathione GST Glutathione Conjugation esterases->glutathione excretion Renal/Biliary Excretion glucuronidation->excretion sulfation->excretion glutathione->excretion

Figure 2: Predicted Metabolic Pathways of this compound

Conclusion

The comprehensive in silico ADMET profiling of this compound presented in this application note demonstrates the power of contemporary computational methods to provide detailed pharmacokinetic and safety assessments prior to resource-intensive experimental studies. The prediction outcomes indicate a generally favorable ADMET profile for this compound, with good absorption characteristics, limited CNS penetration, and manageable toxicity concerns. The identified metabolic pathways primarily involving CYP3A4 and secondarily CYP2D6 provide valuable insights for potential drug-drug interaction management in clinical settings.

These standardized protocols offer a reproducible framework for researchers to efficiently evaluate compound libraries, prioritize lead candidates, and identify potential development challenges early in the drug discovery process. The integration of AutoML methodologies with traditional molecular modeling approaches represents a robust strategy for balancing prediction accuracy with computational efficiency. While these in silico predictions provide valuable guidance, they should be viewed as complementary to experimental validation rather than replacement, particularly for clinical decision-making [1] [2] [3].

References

improving Trimetozine solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Trimetozine has inherent properties that limit its solubility in water, which is a common challenge in drug development [1].

  • Key Physical Properties: Calculated physical chemical data for this compound (CAS 635-41-6) indicate a logP (octanol/water) of 1.185 and a log10 of water solubility (log10WS) of -1.79 [1]. These values confirm its lipophilic (fat-soluble) nature and poor affinity for aqueous environments.

Strategies for Solubility Enhancement

The table below summarizes the primary techniques you can use to improve the solubility of this compound in aqueous solutions.

Method Mechanism Key Tools/Agents Suitability for this compound
Hydrotropy Uses high concentrations of a hydrotrope to increase the solubility of a poorly soluble compound [2]. Sodium benzoate, sodium citrate, urea [2]. Highly suitable; a key focus area for research on lipophilic drugs [2].
Prodrug Design Chemically modifies the drug into a more soluble derivative that converts back to the active form in the body [3]. Attach ionizable or polar groups to the parent drug molecule [3]. A promising strategy, though may require significant synthetic effort [3].
Co-Solvency Uses water-miscible solvents to create a more soluble environment for the drug. Polyethylene Glycol (PEG), ethanol, propylene glycol [3]. A straightforward and commonly used method to empirically improve solubility.

Experimental Protocol: Hydrotropy

Hydrotropic solubilization is a particularly effective and simple method to investigate [2].

1. Principle Hydrotropy is a phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in a significant increase in the aqueous solubility of a poorly soluble compound like this compound. Unlike surfactants, hydrotropes typically do not form micelles at low concentrations [2].

2. Materials

  • Drug Substance: this compound.
  • Hydrotropes: Sodium benzoate, sodium citrate, or nicotinamide.
  • Equipment: Volumetric flasks, magnetic stirrer, UV-Vis spectrophotometer (or HPLC), syringe filters.

3. Procedure

  • Prepare Hydrotropic Solutions: Create aqueous solutions of your selected hydrotropes at varying concentrations (e.g., 10%, 20%, 30% w/v).
  • Excess Drug Addition: To each hydrotropic solution, add an excess amount of this compound (more than what can be dissolved).
  • Equilibration: Seal the flasks and agitate the mixtures continuously using a magnetic stirrer for 24-48 hours in a temperature-controlled environment (e.g., 25°C) to reach equilibrium.
  • Sampling & Analysis: After equilibration, centrifuge the samples or pass them through a syringe filter to remove undissolved drug. Dilute the clear supernatant appropriately and analyze the drug concentration using a UV-Vis spectrophotometer (calibrated with standard solutions) or HPLC.
  • Control: Perform the same procedure using pure water as a control to determine the baseline solubility.

4. Analysis Plot a graph of this compound solubility (on the Y-axis) against the concentration of the hydrotrope (on the X-axis). A significant upward trend confirms the hydrotropic effect. Determine the concentration of hydrotrope that provides the desired solubility enhancement.

G start Start Experiment prep Prepare Hydrotropic Solutions at Various Concentrations start->prep add Add Excess This compound prep->add equil Agitate for 24-48 Hours add->equil sample Filter and Dilute Supernatant equil->sample analyze Analyze Concentration via UV-Vis/HPLC sample->analyze result Plot Solubility vs. Hydrotrope Concentration analyze->result

Troubleshooting Common Issues

  • Problem: Inconsistent Solubility Results

    • Cause: The system may not have reached equilibrium.
    • Solution: Ensure adequate agitation time (at least 24 hours) and a constant temperature throughout the experiment. Verify that the sampling method does not allow for precipitation during filtration.
  • Problem: Low Solubility Even with Hydrotropes

    • Cause: The selected hydrotrope or its concentration may be ineffective for this compound.
    • Solution: Screen a wider range of hydrotropes (e.g., nicotinamide) and use a broader concentration range. Consider using a blend of hydrotropes ("mixed hydrotropy") which can have a synergistic effect [2].
  • Problem: Chemical Instability of the Drug

    • Cause: The hydrotropic environment or other excipients might be incompatible with this compound.
    • Solution: After solubility studies, check the chemical stability of this compound in the selected medium over time using HPLC to rule out degradation.

Frequently Asked Questions (FAQ)

Q1: What is the most straightforward method to quickly improve this compound solubility for a preliminary assay? A1: Using a co-solvent system is often the fastest approach. Try dissolving this compound in a small volume of a water-miscible solvent like ethanol or PEG 400, and then diluting it with your aqueous buffer to the desired final concentration.

Q2: Are there any safety concerns with the hydrotropes mentioned? A2: Many hydrotropes like sodium benzoate and sodium citrate are generally recognized as safe (GRAS) and are commonly used in pharmaceutical and food products. However, always consult the specific safety data sheet (SDS) for laboratory handling procedures.

Q3: Beyond the methods listed, what other advanced techniques can I explore? A3: While not covered in detail here, other advanced techniques include particle size reduction (nanonization), solid dispersion, and complexation using cyclodextrins. These methods may require more specialized equipment but can offer significant solubility enhancements.

References

Frequently Asked Questions (FAQs) on Mobile Phase for Trimetazidine HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter:

  • Q1: How can I improve the peak shape of Trimetazidine?

    • A: Poor peak shape (tailing or broadening) is often related to mobile phase pH and additives. Trimetazidine is a basic compound, and its interaction with acidic silanol groups on the silica column can cause tailing. Using a mobile phase with a low-pH buffer (e.g., 0.4% sulfuric acid or phosphate buffer at pH ~4.2) can suppress the ionization of silanols and improve peak symmetry significantly [1] [2]. Additionally, ensure your mobile phase is freshly prepared and properly degassed to avoid outgassing in the system [3].
  • Q2: My retention times are not consistent. What could be wrong?

    • A: Retention time drift is frequently caused by an unstable mobile phase composition.
      • pH Measurement: Always measure the pH of your aqueous buffer before adding the organic solvent (e.g., acetonitrile), as pH meters are calibrated for aqueous solutions [3].
      • Mixing Consistency: Standardize your mobile phase preparation procedure to ensure the solvent ratios are identical every time [3].
      • Column Equilibration: After a gradient run, ensure the column is re-equilibrated to the initial mobile phase conditions for a sufficient time (typically 10-15 column volumes) for reproducible results [4].
  • Q3: When should I use isocratic vs. gradient elution for my Trimetazidine method?

    • A: The choice depends on your sample's complexity [5] [4].
      • Isocratic Elution is best for simple mixtures where Trimetazidine is the primary analyte or you have only a few well-characterized components. It is simpler, more cost-effective, and offers excellent reproducibility for routine analysis [4]. The methods cited for Trimetazidine in serum and formulations use isocratic elution [1] [2].
      • Gradient Elution is preferred for complex samples, such as biological matrices (e.g., serum) or multi-component formulations. It provides enhanced separation capabilities, sharper peaks for later-eluting compounds, and can shorten overall analysis time [5] [4].
  • Q4: I am developing a new method. What is a good starting point for the mobile phase?

    • A: A robust starting point is a reversed-phase system using a C18 column with a mobile phase consisting of a mixture of a phosphate buffer (e.g., 0.01 M, pH adjusted to ~4.2 with orthophosphoric acid) and acetonitrile [1]. A common ratio to begin testing is 90:10 to 60:40 (Buffer : Acetonitrile) [1] [2]. From there, you can fine-tune the ratio to achieve the desired retention and resolution.

Optimized HPLC Methods for Trimetazidine

The table below summarizes two validated HPLC methods for Trimetazidine from the literature, providing a concrete starting point for your experiments.

Parameter Method 1: Analysis in Human Serum [1] Method 2: Analysis of API [2]
Column Xterra C18 Column Primesep 100 (Mixed-mode), 4.6×150 mm, 5 µm
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate Buffer : Triethanolamine & ACN (90:10) Acetonitrile / Water (60:40)
Buffer / Additive pH 4.16 ± 0.01 (adjusted with orthophosphoric acid) 0.4% H₂SO₄
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV 207 nm UV 200 nm
Elution Mode Isocratic Isocratic
Application Note Uses protein precipitation for sample cleanup. Internal Standard: Caffeine. Uses a mixed-mode column for high resolution and peak symmetry.

Workflow for Mobile Phase Optimization

For a systematic approach to developing and optimizing your mobile phase, you can follow this logical workflow. It outlines key decision points and parameters to adjust based on your initial results.

Start Start: Define Separation Goals Step1 1. Choose Initial Conditions • C18 Column • Phosphate Buffer (pH ~4) • ACN/Water Mix Start->Step1 Step2 2. Run Initial Test Step1->Step2 Step3 3. Evaluate Chromatogram Step2->Step3 Step4 4. Optimize Key Parameter Step3->Step4 Success Goals Met? Robust Method Achieved Step3->Success Yes RT Retention Time Issue? Step4->RT PeakShape Peak Shape Issue? Step4->PeakShape Resolution Resolution Issue? Step4->Resolution AdjustRT Adjust Organic Solvent Concentration RT->AdjustRT AdjustpH Adjust Buffer pH/Strength or Add Ion-Pair Reagent PeakShape->AdjustpH AdjustComp Adjust Solvent Ratio or Use Gradient Elution Resolution->AdjustComp AdjustRT->Step2 AdjustpH->Step2 AdjustComp->Step2

References

preventing Trimetozine metabolite degradation in urine samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause metabolite degradation in urine samples? Urine is a chemically complex and biologically active matrix. The main factors leading to metabolite degradation include [1] [2]:

  • Bacterial Growth: Urine naturally contains microorganisms that can metabolize the compound of interest.
  • pH Changes: The pH of urine can shift over time, which may catalyze the hydrolysis or structural breakdown of certain metabolites.
  • Temperature: Room temperature accelerates both enzymatic and chemical degradation processes as well as bacterial growth.
  • Oxidative Stress: Exposure to oxygen can lead to the oxidation of susceptible functional groups.
  • Time: The longer a sample is stored before analysis, the greater the chance for degradation.

Q2: What are the best practices for collecting urine samples to ensure stability? The collection procedure is the first critical control point.

  • Specimen Type: For quantitative analysis, a timed collection (e.g., 24-hour) is often required. The bladder should be emptied at the start of the collection period, and all urine passed subsequently should be collected, with a final void at the end of the period included [3].
  • Collection Technique: Use a midstream "clean catch" technique to minimize contamination from the genital microbiota, which can introduce bacteria and enzymes that accelerate degradation [1] [3].
  • Container: Use sterile containers to limit the introduction of new bacteria.

Q3: Are chemical preservatives necessary, and which are most effective? Chemical preservatives are used to inhibit bacterial growth. The choice of preservative can depend on your analytical method, as some may interfere.

The table below summarizes the key characteristics of common urine preservatives based on the gathered literature:

Preservative Mechanism of Action Advantages Disadvantages / Potential Interference
Xylene / Toluene [4] Forms a physical barrier on the surface, inhibiting aerobic bacteria. Effective for preserving protein and other chemical components. Carcinogenic; difficult to dose precisely; can interfere with sample aspiration during testing.
Boric Acid [1] Inhibits bacterial growth. Commonly used for urine culture preservation. May cause long-term protein hydrolysis; can reduce sensitivity of leukocyte esterase tests on dipsticks.
Hydrochloric Acid (HCl) [1] Strongly acidifies the sample, halting enzymatic and bacterial activity. Suitable for stabilizing analytes like steroids and hormones. Dramatically alters native pH; hazardous to handle; not suitable for all analytes.
Thymol [1] Acts as a biocide. - May generate false-positive results for albumin.
Formaldehyde [1] Fixative that cross-links proteins and kills microorganisms. - May cause false-positive results for leukocyte esterase and glucose.

Note: A recent study on 24-hour urine protein quantification found that for storage up to 24 hours, refrigeration at 4°C without any preservative provided accurate results that were comparable to using xylene, suggesting a viable and safer alternative for some analytes [4].

Q4: What are the recommended storage temperatures and timelines? Time and temperature are inversely related when it comes to sample integrity.

  • Immediate Analysis: The ideal scenario is to analyze urine samples within one hour of collection [1].
  • Short-Term Storage (≤24 hours): If analysis cannot be performed within an hour, refrigeration at 4°C is the standard recommendation [1] [4]. This slows down metabolic and chemical processes.
  • Long-Term Storage: For storage beyond 24 hours, freezing at -20°C to -80°C is necessary. It is crucial to aliquot the samples to avoid repeated freeze-thaw cycles, which can degrade metabolites [5].

Q5: How can I overcome matrix interference in urine during analysis? Urine matrix effects can suppress or enhance the analytical signal, particularly in LC-MS/MS.

  • Dilution: A simple and effective method is to dilute the urine sample with a compatible buffer (e.g., PBS with 0.5% BSA). This dilutes the interfering matrix components. One study found that a 1:10 dilution effectively restored accurate recovery for many proteins and small molecules [2].
  • Standard Addition: For analytes present at very low concentrations near the limit of quantification, the method of standard addition can be used. This involves spiking the sample with known amounts of the analyte to account for matrix-induced calibration bias, though it is more time-consuming [2].

Experimental Protocol: A Workflow for Ensuring Urine Metabolite Stability

The following diagram and protocol outline a general workflow for handling urine samples to maximize metabolite stability for compounds like Trimetozine metabolites.

Start Urine Sample Collection A1 Use clean-catch midstream technique Start->A1 A2 Collect into sterile container A1->A2 A3 Begin timed collection per protocol A2->A3 B1 Aliquot sample for testing A3->B1 B2 Add Preservative (e.g., for 24-h collection) B1->B2 B3 Record initial volume and physical properties B2->B3 C1 Analyze Immediately (<1 hour ideal) B3->C1 C2 Refrigerate at 4°C (if <24 hours) B3->C2 If holding C3 Freeze at -20°C/-80°C (if >24 hours) B3->C3 If storing D1 Prepare sample for analysis (Thaw on ice, vortex) C1->D1 C2->D1 If holding C3->D1 If storing D2 Apply dilution to overcome matrix effects D1->D2 D3 Proceed with targeted LC-MS/MS analysis D2->D3

Step-by-Step Procedure:

  • Collection:

    • Instruct the patient or subject on the clean-catch midstream technique [1] [3].
    • For quantitative studies, initiate a timed collection (e.g., 24-hour), discarding the first void and collecting all subsequent urine, including the final void at the end time [3].
  • Initial Handling & Preservation:

    • Immediately after collection, mix the total urine volume thoroughly.
    • Aliquot into pre-labeled tubes for analysis and storage.
    • If a preservative is required (e.g., for a 24-hour collection at room temperature), add the recommended amount (e.g., ~100 μL xylene per 10 mL urine) to the primary container [4]. Note: Evaluate the necessity and compatibility of the preservative with your analyte and analytical method.
    • Record the total volume and any initial observations (color, clarity).
  • Storage:

    • Preferred: Analyze the aliquot immediately (within 1 hour).
    • Short-term: Refrigerate the aliquot at 4°C if analysis will occur within 24 hours [4].
    • Long-term: For storage beyond 24 hours, freeze the aliquots at -20°C or -80°C. Using multiple aliquots prevents repeated freeze-thaw cycles of the main stock [5].
  • Sample Preparation & Analysis:

    • Thaw frozen samples on ice or in a refrigerator.
    • Based on preliminary method development, dilute the sample with an appropriate buffer (e.g., PBS/BSA) to mitigate urine matrix effects in the LC-MS/MS system [2].
    • Proceed with your targeted analysis, such as LC-SRM-MS/MS or LC-HRMS, for confident identification and quantitation of this compound metabolites [5].

References

Troubleshooting Guide for Interfering Substances in Trimetazidine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their likely causes, and specific corrective actions.

Problem & Symptoms Likely Cause Corrective Action & Solution
Unexplained peaks or peak shouldering in chromatogram; inaccurate quantification [1]. Degraded analytical column; contamination from sample matrices or mobile phase [1]. Replace guard column; flush and regenerate analytical column with strong solvents; use solid-phase extraction (SPE) for sample cleanup [2] [1].
Poor peak shape (tailing or fronting), shifting retention times [1]. Inappropriate mobile phase pH or buffer concentration; column overloading; interference from sample excipients [1]. Adjust mobile phase pH (use pH 3.0 as starting point) [2]; optimize buffer concentration; reduce sample injection volume; use a different batch of excipients in sample prep.
Low recovery during method validation; results below expected range [2]. Loss of analyte during sample preparation; incomplete extraction; strong binding to container surfaces [1]. Switch extraction technique (e.g., to SPE); add internal standard; use silanized vials to prevent adsorption [1].
High background noise at detection wavelength (232 nm) [2]. UV-absorbing impurities in mobile phase reagents; contaminated solvents or buffer [1]. Use high-purity HPLC-grade solvents; filter mobile phase through 0.45 µm membrane; purge the detector system [1].

Validated RP-HPLC Method for Trimetazidine

For reliable results, you can adapt this established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which has been validated for specificity, ensuring it can distinguish Trimetazidine from interfering substances [2].

  • Objective: To separate, identify, and quantify Trimetazidine Hydrochloride in bulk drug and tablet dosage forms without interference from excipients or degradation products [2].
  • Method Parameters
    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) [2].
    • Mobile Phase: Mixture of Methanol and 10mM Hexane-1-Sulfonic Acid Sodium Salt buffer, adjusted to pH 3.0 with dilute Phosphoric Acid [2].
    • Flow Rate: 1.2 mL/min [2].
    • Detection: UV detector at 232 nm [2].
    • Injection Volume: 20 µL [2].
    • Column Temperature: Ambient (Robustness confirmed between 20°C - 30°C) [2].
  • Sample Preparation
    • Standard Solution: Accurately weigh Trimetazidine Hydrochloride reference standard. Dissolve and dilute with mobile phase or a suitable solvent to the required concentration (typically within 80-120% of test concentration) [2].
    • Test Solution (Tablet): Weigh and powder tablets. Transfer an amount equivalent to one tablet's API into a volumetric flask. Add solvent, sonicate to dissolve, and dilute to volume. Filter the solution before injection [2].
  • Validation Data Summary
    • Linearity: The method is linear in the range of 80% to 120% of the test concentration with a regression coefficient (R²) of 0.999 [2].
    • Precision: The %RSD for repeatability (intra-day) was 0.10%, and for intermediate precision (inter-day) it was 0.46% [2].
    • Accuracy (Recovery): Average recovery at 99.51% (range: 99.21% - 100.27%) [2].
    • Specificity: The method successfully discriminates between the analyte peak and peaks from excipients, confirming no interference [2].
    • Robustness: The method tolerates minor flow rate changes (1.0 to 1.4 mL/min) and temperature variations (20°C to 30°C) [2].

Expert Tips for Method Maintenance

  • System Suitability Test: Before analysis, run five replicate injections of a standard solution. Ensure the %RSD of the peak areas is ≤ 2.0%, and the tailing factor and theoretical plates are within specified limits [2].
  • Preventative Maintenance: Use in-line filters and guard columns. Flush the column regularly with a strong solvent (e.g., 90:10 Methanol:Water) to remove accumulated impurities [1].
  • Mobile Phase Freshness: Prepare and use mobile phase buffers fresh, typically within 24-48 hours, to prevent microbial growth and pH drift [1].

Troubleshooting Workflow Diagram

The diagram below outlines a logical, step-by-step approach to diagnosing and resolving interference issues.

Start Start: Suspected Interference CheckPeak Check Chromatogram for Abnormal Peaks/Noise Start->CheckPeak PrepCheck Review Sample Preparation Steps CheckPeak->PrepCheck Unexplained Peaks Low Recovery ColumnCheck Inspect Column Performance CheckPeak->ColumnCheck Peak Tailing/Shouldering Shifted Retention Time PhaseCheck Verify Mobile Phase & Instrument CheckPeak->PhaseCheck High Background Noise Baseline Drift P1 Corrective Action: - Use SPE cleanup - Add internal standard - Use silanized vials PrepCheck->P1 Contamination or Loss P2 Corrective Action: - Flush/regenerate column - Replace guard/column ColumnCheck->P2 Column Degradation or Contamination P3 Corrective Action: - Use HPLC-grade solvents - Filter/Purge mobile phase - Purge detector system PhaseCheck->P3 Impure Solvents System Contamination

References

countercurrent liquid-liquid extraction optimization Trimetozine

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common LLE Problems

The following table summarizes frequent issues encountered during liquid-liquid extraction and their potential solutions, based on general best practices [1].

Problem Possible Causes Suggested Solutions
Poor Phase Separation Emulsion formation; low interfacial tension; erratic chemical reactions from feed stream impurities [1]. Reduce mixing intensity; add a small amount of salt to break emulsions; adjust temperature to modify density differences between phases [1].
Low Extraction Efficiency Worn equipment (e.g., impellers); inconsistent temperature; incorrect pH; unsuitable solvent properties (distribution coefficient, selectivity) [1]. Calibrate equipment and sensors; optimize process parameters (temperature, pH, residence time); re-evaluate solvent choice [1].
Equipment Issues Worn impellers causing inconsistent mixing; valve leakage leading to phase contamination; drifting temperature sensors [1]. Implement a robust calibration and maintenance schedule; keep thorough maintenance records [1].

Optimization Parameters for Countercurrent LLE

Optimizing a countercurrent LLE process requires careful attention to several key parameters. The table below lists the main factors to consider [1].

Parameter Impact on Extraction Considerations for Optimization
Solvent Selection Sets basic boundaries for efficiency via distribution coefficients and selectivity [1]. Choose based on distribution coefficients and selectivity for target compounds; viscosity influences droplet generation and coalescence [1].
Temperature Influences solubility and phase separation dynamics [1]. Adjust to maximize density variations between phases and improve separation clarity [1].
pH Major impact on partitioning of ionizable chemicals [1]. Adjust to manipulate the chemical state of ionizable compounds for better separation [1].
Process Control Defines equilibrium concentration; mixing intensity affects emulsion formation [1]. Control residence time for equilibrium; standardize mixing methods for consistent results [1].

Case Study: Countercurrent LLE for Trimetozine

The search results confirm that countercurrent LLE is a crucial step in the industrial purification of this compound, used to separate the compound of interest from its impurities [2] [3].

  • Process Simulation: A steady-state simulation of the countercurrent LLE for this compound synthesis has been investigated. The study used a Non-Random Two Liquid (NRTL) model in Aspen Plus simulation software to evaluate the partition coefficients of different analytes in the mixture. This model aids in optimizing the numerous factors that affect extraction yield and energy consumption [2].
  • Automated Extraction Platform: Another study designed a 3-stage countercurrent mixer-settler platform for the purification of this compound. This system allowed for full control of stream flow rates, temperature, and stirring speed. The researchers used an inline IR sensor as a Process Analytical Technology (PAT) tool, coupled with a Partial Least Squares (PLS) model, to monitor and quantify the partitioning of analytes in the downstream process [3].

The workflow for this automated platform can be summarized as follows:

workflow Start Start: this compound Reaction Mixture Stage1 Stage 1: Mixer-Settler Start->Stage1 Stage2 Stage 2: Mixer-Settler Stage1->Stage2 Stage3 Stage 3: Mixer-Settler Stage2->Stage3 PAT In-line IR Sensor (PAT Tool) Stage3->PAT Model PLS Model for Quantification PAT->Model Output Output: Purified This compound Model->Output

Suggested Paths Forward

The existing information provides a solid foundation but lacks the granular, step-by-step detail for a full technical guide. To acquire the missing information, you could:

  • Consult Specialized Literature: A deeper dive into scientific databases using keywords like "countercurrent liquid-liquid extraction protocol this compound" or "mixer-settler design pharmaceutical purification" may yield journal articles with full methodological details.
  • Review Software Documentation: Since Aspen Plus was used for simulation [2], its documentation and related tutorials on the NRTL model for LLE could provide valuable insights into the setup and calculation methods.
  • Replicate the Workflow: The described automated platform [3] offers a clear framework. You could design a similar system, focusing on controlling the identified key parameters (flow rates, temperature, stirring) and implementing PAT for real-time monitoring.

References

temperature control Trimetozine purification process

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Trimetozine & Purification Goals

This compound (also known as Trioxazine) is a sedative with mild tranquilizing effects [1]. Its chemical structure includes a morpholine group and a trimethoxyphenyl group [2] [1].

The primary goal of purification is to obtain a high-purity crystalline solid. Key parameters to control include:

  • Crystallinity & Polymorph Control: Ensuring the product is a consistent crystalline form, not an unstable amorphous solid [3] [4].
  • Particle Size Distribution: Achieving a specific, often submicron, particle size can enhance dissolution properties [3].
  • Thermal Stability: The process must avoid temperatures that could degrade the compound.

Troubleshooting Common Purification Issues

The table below outlines common problems, their potential causes, and solutions during the purification process.

Problem Potential Causes Troubleshooting Solutions

| Low Product Yield | • Excess nucleation • Incorrect anti-solvent addition rate/ratio • Compound loss in mother liquor | • Optimize cooling rate to control nucleation [3] • Use anti-solvent addition; test different solvent/anti-solvent ratios (e.g., water) [3] [5] | | Oil Formation Instead of Crystals | • Cooling rate too rapid • Insufficient impurities removal • Solvent system not optimal | • Reduce cooling rate; let amorphous solid crystallize over time [4] • Re-dissolve; use slower, controlled evaporation or anti-solvent vapor diffusion [6] | | Unwanted Polymorph or Amorphous Solid | • Incorrect temperature for target polymorph • Excessive local concentration gradients during mixing | • Determine stable polymorph temperature range with DSC [4] • Improve mixing efficiency (e.g., high-shear homogenization) for uniform conditions [3] | | Particle Agglomeration or Excessive Size | • High temperature during precipitation/cooling • Insufficient surfactant or stabilizer | • Lower precipitation temperature [3] • Introduce surfactant (e.g., phospholipids, poloxamers) [3] |

Suggested Experimental Workflow & Temperature Control

Due to a lack of specific data for this compound, this proposed protocol is based on general crystallization techniques for similar pharmaceutical compounds [3] [5]. You will need to experimentally determine the optimal temperatures.

The workflow below outlines a generalized approach for purifying a compound like this compound, highlighting key stages where temperature is a critical factor.

Start Start: Dissolve Crude Product A Select Solvent System Start->A B Dissolve at Elevated Temperature (Trial: 50-70°C) A->B C Hot Filtration B->C D Initiate Crystallization C->D E Slow Cooling D->E F Isolate Crystals E->F G Dry Product F->G End Analyze Final Product G->End

Detailed Protocol Steps:
  • Solvent Selection: Based on this compound's structure, intermediate polarity solvents like ethyl acetate or acetone may be suitable. A co-solvent system (e.g., a good solvent paired with a non-solvent like heptane or water as an anti-solvent) is often effective [3] [5].
  • Dissolution: Gently heat the crude this compound in the minimum volume of solvent needed to achieve complete dissolution. Start trials between 50°C and 70°C, ensuring the temperature stays well below the compound's decomposition point.
  • Hot Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities. This step must be done quickly to prevent premature crystallization.
  • Crystallization Initiation:
    • Anti-Solvent Addition: Slowly add a pre-selected anti-solvent (e.g., water) to the stirred, warm solution. This reduces solubility and induces crystallization. The rate of addition and temperature will control nucleation.
    • Cooling Crystallization: Alternatively, allow the filtered solution to cool slowly to room temperature, then further in an ice bath.
  • Slow Cooling & Aging: After initial crystal formation, use a programmed cooling ramp (e.g., 5-10°C per hour) or let the mixture stand ("age") for several hours or overnight to complete crystal growth and improve purity.
  • Isolation & Drying: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., 0-4°C) to remove mother liquor. Dry the crystals under vacuum at a moderate temperature (e.g., 30-40°C) to prevent sintering or decomposition.

Key Temperature Control Experiments

To define the optimal parameters for your specific this compound batch, consider these experiments:

  • Determine Solubility Profile: Measure the solubility of your crude material in the chosen solvent at 40°C, 50°C, 60°C, and 70°C. This data is foundational.
  • Screen Crystallization Temperatures: Perform small-scale (e.g., 100 mg) crystallizations using the anti-solvent method, varying the initial dissolution temperature and the final cooling temperature.
  • Characterize Output: Use techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy to identify the melting point and polymorphic form of your purified crystals [4]. This links the process temperature to the product form.

References

Trimetozine stability in different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

General Pharmaceutical Stability Testing Framework

For a drug like trimetozine, stability studies are essential to determine its shelf life and appropriate storage conditions. The following table outlines the standard stability storage conditions as defined by the International Council for Harmonisation (ICH) guidelines [1] [2].

Study Type Standard Conditions Minimum Duration for Evaluation Purpose and Application
Long-Term Testing 25°C ± 2°C / 60% RH ± 5% RH 12 months To determine the shelf life and recommended storage conditions for the product [1].
Intermediate Testing 30°C ± 2°C / 65% RH ± 5% RH 6 months Serves as a bridge if accelerated conditions result in significant degradation [1].
Accelerated Testing 40°C ± 2°C / 75% RH ± 5% RH 6 months To assess the product's performance under severe conditions and predict its stability profile [1].

For context, other drug stability studies show how specific factors are tested:

  • Container and Diluent: Studies on morphine and meperidine have shown that the drug's stability can be influenced by the type of container (e.g., plastic syringes) and the diluent used (e.g., normal saline vs. 5% dextrose) [3].
  • Light and Temperature: Research on fentanyl demonstrates that while it is very stable under light and base treatment, it can degrade under acid and oxidative stress, and at high temperatures, producing specific degradants [4].

Proposed Experimental Protocol for this compound Stability

In the absence of specific data, you can establish a stability profile for this compound by designing a study based on ICH guidelines. The workflow below outlines the key stages of this process.

cluster_design 1. Study Design cluster_stress 2. Stress Testing cluster_analysis 3. Analysis & Identification cluster_interpret 4. Establish Profile Stability Study Design Stability Study Design Forced Degradation Forced Degradation Stability Study Design->Forced Degradation Sample Analysis Sample Analysis Forced Degradation->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Define Storage\nConditions Define Storage Conditions Prepare Drug\nFormulations Prepare Drug Formulations Define Storage\nConditions->Prepare Drug\nFormulations Acid & Base\nHydrolysis Acid & Base Hydrolysis Oxidative\nStress Oxidative Stress Acid & Base\nHydrolysis->Oxidative\nStress Oxidative Stress Oxidative Stress Thermal\nDegradation Thermal Degradation Oxidative Stress->Thermal\nDegradation Thermal Degradation Thermal Degradation Photolysis Photolysis Thermal Degradation->Photolysis HPLC for Potency & Purity HPLC for Potency & Purity Photolysis->HPLC for Potency & Purity HPLC for Potency\n& Purity HPLC for Potency & Purity Identify & Quantity\nDegradants (e.g., LC-MS) Identify & Quantity Degradants (e.g., LC-MS) HPLC for Potency\n& Purity->Identify & Quantity\nDegradants (e.g., LC-MS) Determine Degradation\nKinetics Determine Degradation Kinetics Propose Shelf-Life\n& Storage Conditions Propose Shelf-Life & Storage Conditions Determine Degradation\nKinetics->Propose Shelf-Life\n& Storage Conditions Prepare Drug Formulations Prepare Drug Formulations Acid & Base Hydrolysis Acid & Base Hydrolysis Prepare Drug Formulations->Acid & Base Hydrolysis Identify & Quantity Degradants (e.g., LC-MS) Identify & Quantity Degradants (e.g., LC-MS) Determine Degradation Kinetics Determine Degradation Kinetics Identify & Quantity Degradants (e.g., LC-MS)->Determine Degradation Kinetics

Detailed Methodological Considerations

Based on standard practices and analogous studies found in the search results, here are specific protocols you can adapt for this compound [5] [4].

  • 1. Stability-Indicating Analytical Method

    • Technique: Use a validated High-Performance Liquid Chromatography (HPLC) method.
    • Validation: The method must be able to separate this compound from its degradation products (it must be "stability-indicating"). This involves demonstrating specificity, accuracy, precision, and linearity over a defined range [5].
    • Example Parameters: A C18 column with a mobile phase of buffer and methanol (e.g., 40:60 v/v), a flow rate of 1.0 mL/min, and detection by UV at an appropriate wavelength (e.g., 240 nm, to be confirmed for this compound) [5].
  • 2. Forced Degradation Studies (Stress Testing)

    • Acidic and Alkative Hydrolysis: Treat this compound solutions with specific concentrations (e.g., 0.1-1 M) of hydrochloric acid (HCl) and sodium hydroxide (NaOH). Heat at elevated temperatures (e.g., 60-70°C) for several hours to accelerate degradation [5] [4].
    • Oxidative Stress: Expose the drug to oxidizing agents like hydrogen peroxide (H₂O₂, e.g., 0.1-3%) under similar heated conditions [5] [4].
    • Thermal Degradation: Expose the solid drug substance and its formulation to dry heat (e.g., 70-105°C) for a defined period [4].
    • Photolysis: Expose the drug to both visible (white) and ultraviolet (UV) light in a photostability chamber, following ICH Q1B guidelines [4] [2].
  • 3. Sample Analysis and Identification

    • Potency Assay: Use the HPLC method to measure the remaining concentration of the parent this compound compound after stress testing.
    • Degradant Identification: Employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the chemical structures of the major degradation products formed under each stress condition [4].

Troubleshooting Common Stability Study Issues

  • Issue: Inadequate separation of degradant peaks from the main drug peak in HPLC.
    • Solution: Re-optimize the chromatographic method by modifying the mobile phase composition, pH, gradient program, or column type [5].
  • Issue: Low degradation observed under standard accelerated conditions, making prediction difficult.
    • Solution: Increase the stress severity (e.g., higher temperature, stronger acid/base) or extend the study duration. Intermediate condition data can also be used for extrapolation [1].
  • Issue: Inconsistent stability results between batches.
    • Solution: Investigate potential differences in the drug's solid-state form (polymorphism), the quality of excipients, or the manufacturing process.

References

challenges in Trimetozine metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main technological challenges in identifying drug metabolites? The primary challenge is detecting and identifying trace levels of unexpected drug metabolites in the presence of large amounts of complex interference ions from biological matrices. Traditional methods often require multiple instruments and several MS experiments, which can be time-consuming [1].
  • What is the modern HR-MS approach to metabolite identification? The paradigm has shifted to a method where high-resolution mass spectrometry (HR-MS) instruments acquire full-scan MS and product ion spectral data sets in one or a few injections. Detection of drug metabolites is then accomplished through post-acquisition data mining rather than direct scans, significantly improving productivity and comprehensiveness [1].
  • Which software tools can predict drug metabolites in silico? Several in silico prediction tools are available, including GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans. These tools have different strengths; for instance, GLORYx can uniquely identify glutathione conjugation, while BioTransformer is particularly effective in predicting phase I reactions. Research suggests that an integrated approach using multiple tools yields the best results, as no single tool provides complete predictions [2].

Troubleshooting Guide & Methodologies

The table below summarizes common challenges and the modern HR-MS strategies to address them.

Challenge Traditional Approach Modern HR-MS Solution Key Technique(s)
Detecting unexpected metabolites Precursor Ion (PI) & Neutral Loss (NL) scans; multiple instrument runs [1] Post-acquisition data mining of full-scan HR-MS data [1] Mass Defect Filter (MDF), Background Subtraction [1]
Low sensitivity for trace metabolites Targeted methods might miss unpredicted metabolites High-resolution, accurate mass measurements to distinguish from background [1] Product Ion Filter (PIF), Isotope Pattern Filter (IPF) [1]
Incomplete metabolite profile Compound-dependent acquisition methods Generic data acquisition suited for fast profiling [1] Data-dependent acquisition, "All-in-one" MSE scan [1]
Identifying conjugated metabolites May require specific NL scans Software-based filtering for specific mass shifts [1] Custom MDF templates for conjugates [1]
Detailed Protocol: HR-MS Based Metabolite Identification Workflow

This protocol is adapted from general high-resolution mass spectrometry approaches for drug metabolite identification [1].

1. Sample Preparation:

  • Prepare biological samples (e.g., plasma, urine, microsomal incubations) containing the drug and appropriate control samples.
  • Use protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the sample and concentrate analytes.

2. Data Acquisition via LC/HR-MS:

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Fourier Transform-based instrument).
  • Method: Employ a generic data acquisition method, such as:
    • Intensity-dependent acquisition: Triggers MS/MS on ions above a preset intensity.
    • "All-in-one" scan (MSE): Performs full-scan MS with alternated low and high collision energies to generate pseudo-MS/MS spectra for all detectable components in a single run [1].
  • This step aims to record full-scan MS and product ion spectral data sets for all components in the sample.

3. Data Mining and Metabolite Detection: This is the core step for finding drug-related components. Use a combination of the following data processing techniques on your acquired HR-MS data:

  • Mass Defect Filter (MDF): Filters data based on the realization that metabolites have mass defect values (the exact mass difference from a nominal mass) within a narrow window of the parent drug. This effectively excludes many interference ions [1].
  • Background Subtraction: Automatically subtracts ions present in a control sample from those in the dosed sample, highlighting drug-related ions [1].
  • Product Ion Filter (PIF): Searches for ions that produce a specific, predictable product ion fragment.
  • Isotope Pattern Filter (IPF): Searches for ions that display a specific isotope pattern, such as one containing chlorine or bromine [1].

4. Metabolite Structure Elucidation:

  • For ions identified as potential metabolites, examine their accurate molecular masses to propose elemental compositions.
  • Interpret the product ion spectra (MS/MS) to elucidate metabolite structures, using knowledge of common biotransformation pathways (e.g., oxidation, glucuronidation) [1].

Experimental Workflow and Metabolic Pathway

The following diagrams outline the core experimental workflow and the general logic for characterizing metabolite pathways.

G Start Sample Preparation Acquisition LC/HR-MS Data Acquisition Start->Acquisition Inject Mining Data Mining & Filtering Acquisition->Mining Full-scan MS/MS Data Elucidation Structure Elucidation Mining->Elucidation List of Metabolites Report Final Metabolite Report Elucidation->Report Structures Identified

G ParentDrug Parent Drug (e.g., Trimetozine) Metabolism In Vivo/In Vitro Metabolism ParentDrug->Metabolism Metabolites Metabolite Mixture Metabolism->Metabolites Analysis HR-MS Analysis Metabolites->Analysis PhaseI Phase I Metabolites (Hydroxylation, etc.) Analysis->PhaseI PhaseII Phase II Metabolites (Glucuronidation, etc.) Analysis->PhaseII

Important Considerations for Your Research

When applying these general principles to this compound, consider the following:

  • Leverage the Parent Structure: this compound consists of a trimethoxybenzene moiety bonded to morpholine via a carbonyl group [3] [4]. The morpholine ring is a known pharmacophore and is likely a key site of metabolism [3] [5]. Focus your metabolite prediction and data mining efforts on common transformations to this structure (e.g., oxidation of the morpholine ring, O-demethylation of the trimethoxybenzene).
  • Combine In Silico and Analytical Methods: For a systematic approach, start by using in silico tools like BioTransformer 3.0 or GLORYx to predict potential metabolites of this compound [2]. Use this predicted list to create a "watch list" of mass values, which can then be targeted using extracted ion chromatography (EIC) in your HR-MS data for confirmation and relative quantification [1].

References

mixer-settler design for Trimetozine extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to frequent problems encountered during mixer-settler operation.

Question / Issue Possible Causes Solutions & Recommendations

| Emulsion Formation [1] | • Mixing intensity too high • Low interfacial tension • Chemical impurities | • Reduce agitator speed [1] • Add salts to increase interfacial tension [1] • Adjust temperature to modify phase densities [1] | | Poor Phase Separation [2] [1] | • Very small droplet size due to high shear • Incorrect phase continuity (O/A ratio) • Maldistribution of flow in settler | • Optimize impeller speed/type to avoid excessive shear [2] • Ensure correct O/A ratio (typically 1:1, avoid <1:5) [2] • Use "picket-fence" baffles in the settler for even flow distribution [2] | | Low Extraction Efficiency [2] [3] | • Insufficient residence/mixing time • Agitation speed too low • Suboptimal O/A ratio | • Increase residence time in mixer [3] • Increase impeller speed until efficiency plateaus [2] • Review O/A ratio and solvent selection for system kinetics [2] [1] | | High Solvent Loss (Entrainment) [2] | • High impeller tip speed creating fine droplets • Insufficient settling time • Pump shear breaking up droplets before settling | • Minimize impeller speed to necessary level [2] • Increase settler area or reduce flow rate [2] • Ensure gentle transfer from mixer to settler [2] |

Key Operational Parameters & Design Variables

The following table summarizes critical parameters for designing and optimizing a mixer-settler, based on experimental and modeling studies.

Parameter Impact on Performance Optimization Guidelines & Quantitative Effects

| Agitation Speed [2] [4] | Extraction Efficiency: Increases with speed up to a maximum, then plateaus. [2] Entrainment: Generally increases with impeller tip speed. [2] Droplet Size: Sauter mean diameter decreases with higher speed. [4] | • Find the "critical speed" for uniform dispersion (e.g., ~700 rpm in one study). [4] • Balance between high efficiency (faster speed) and low entrainment (slower speed). [2] | | Residence Time & Phase Ratio [3] | Recovery: Increases with higher holdup and residence time. [3] Purity: May decrease with increased holdup and residence time. [3] | • Counter-current flow enhances recovery without significantly impairing purity. [3] • Organic phase recycling can improve design criteria. [3] | | Settler Design [2] | Flow Distribution: Maldistribution reduces effective area and causes entrainment. [2] Dispersion Band Depth: Affects separation clarity and entrainment levels. [2] | • Use full-width inlet/outlet weirs or "picket-fence" baffles. [2] • Inlet location into the coalescing interface can minimize dispersion band depth. [2] | | Mixer Configuration [2] | Droplet Size Distribution: Governed by impeller design, baffles, and chamber geometry. [2] Pumping vs. Mixing: Pump-mix impellers must balance both functions. [5] | • Maintain geometric similarity during scale-up. [2] • Advanced 3D-CFD models can identify optimal designs that enhance both pumping and mixing. [5] |

Experimental Protocol for System Optimization

For a new application like Trimetozine extraction, you can establish optimal parameters through the following workflow. The diagram below outlines the key stages of this methodology.

G Start Define System & Objectives P1 Establish Baseline (Standard Parameters) Start->P1 P2 Single-Variable Testing (e.g., Agitation Speed, O/A Ratio) P1->P2 P3 Multi-Variable Optimization (DoE & CFD Modeling) P2->P3 P4 Validate Optimal Conditions P3->P4 End Implement & Monitor P4->End

Here is a detailed breakdown of each step:

  • Define System and Objectives: Clearly define the chemical system (aqueous and organic phases, solute), and set primary goals (e.g., >99% recovery, purity >98%, minimal solvent loss). [3]
  • Establish Baseline: Begin with standard parameters, typically an Organic/Aqueous (O/A) ratio of 1:1 and an agitation speed sufficient to create a uniform dispersion without excessive fine droplets. [2] [1]
  • Single-Variable Testing: Systematically vary one parameter at a time while holding others constant.
    • Agitation Speed: Measure extraction efficiency and analyze entrainment at different speeds. The goal is to find the point where efficiency plateaus before entrainment becomes excessive. [2]
    • O/A Ratio: Test ratios between 5:1 and 1:5 to determine the optimal value for your desired phase continuity and performance. [2]
  • Multi-Variable Optimization: Use a Design of Experiment (DoE) approach to understand interactions between parameters (e.g., speed, residence time, O/A ratio). [6] [3] For advanced design, employ Computational Fluid Dynamics (CFD) modeling to simulate fluid patterns, droplet size distribution, and identify dead zones in the mixer or settler. [5] [6]
  • Validate and Implement: Confirm the optimal set of parameters from the DoE/CFD model in the lab. After implementation, continuously monitor key performance indicators like extraction yield and phase purity. [1]

Technology Note: Advanced Optimization Techniques

Current research highlights the power of modern computational tools:

  • CFD-Based Optimization: High-fidelity 3D-CFD models can perform parametric studies on mixer geometry, identifying trade-offs between pumping and mixing to arrive at an optimal design strategy. [5]
  • Data-Driven Surrogate Modeling: Combining CFD with data-driven techniques like Radial Basis Function (RBF) surrogate models and genetic algorithms can efficiently find optimal compromises between conflicting goals, such as minimizing residence time and pressure drop. [6]

References

method development Trimetozine pharmacokinetics studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Analytical Considerations

Understanding the compound's chemical behavior is the first step in developing a robust analytical method. The table below summarizes key properties of Trimetozine and a related hybrid molecule, LQFM289, which can inform your analytical strategy.

Property This compound (TMZ) LQFM289 (TMZ Analogue) Analytical Implication
Molecular Weight 281.30 g/mol [1] Information not available in search results Aids in mass spectrometry method development (e.g., MS detection).
Chemical Formula C₁₄H₁₉NO₅ [1] Information not available in search results -
CAS Number 635-41-6 [1] Information not available in search results For definitive compound identification and sourcing.
Solubility (DMSO) 100 mg/mL (355.49 mM) [1] Information not available in search results Suggests DMSO is suitable for preparing high-concentration stock solutions for in vitro studies.
Electrochemical Oxidation Information not available in search results Two oxidation peaks: Phenolic fraction (BHT) ~0.49 V; Amino group (morpholine) ~1.2 V [2] Indicates the compound is electroactive. Electrochemical detection can be a highly sensitive technique for HPLC or flow injection analysis.

Suggested Experimental Pathways

Based on the available information, here are two potential pathways for developing pharmacokinetic assays for this compound.

Pathway 1: Liquid Chromatography with Electrochemical Detection (LC-ECD)

Given the successful electrochemical characterization of the analogue LQFM289, an LC-ECD method is a promising approach [2].

  • Rationale: The morpholine moiety in this compound is likely electroactive. Leveraging its oxidation behavior can lead to a highly selective and sensitive detection method, often superior to UV detection for complex biological matrices.
  • Proposed Method:
    • Chromatography: Utilize a reversed-phase C18 column. The mobile phase should be a volatile buffer (e.g., ammonium acetate or formate) at a physiological pH (e.g., 7.0) to maintain compound integrity and facilitate separation.
    • Detection: Employ a glassy carbon working electrode. Based on the analogue's data, an oxidation potential between +0.8 V and +1.4 V (vs. Ag/AgCl) is a suitable starting point for method optimization to detect the morpholine oxidation peak [2].

The workflow below outlines the key steps in this analytical process:

start Start: Method Development sp Sample Preparation (Protein Precipitation, Solid-Phase Extraction) start->sp lc LC Separation (C18 Column, Volatile Buffer pH 7.0) sp->lc cd Electrochemical Detection (Glassy Carbon Electrode, Potential: +0.8V to +1.4V) lc->cd da Data Analysis (Peak Integration, Calibration Curve) cd->da val Method Validation da->val

Pathway 2: Standard Practices for Preclinical Formulation & Dosing

For in vivo pharmacokinetic studies, proper formulation and dosing are critical. The data from a commercial supplier provides a practical starting point [1].

  • Formulation for Animal Dosing:
    • Stock Solution: Prepare a 25 mg/mL stock solution in DMSO.
    • Working Solution for Injection: Dilute the stock solution in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. This protocol has been shown to yield a clear, stable solution at 2.5 mg/mL, suitable for administration [1].
  • Stability Considerations:
    • Stock Solution: Store at -20°C and use within one month. Avoid repeated freeze-thaw cycles [1].
    • Working Solution: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use to ensure stability and accuracy [1].

Frequently Asked Questions & Troubleshooting

Q1: The electrochemical signal in my LC-ECD method is unstable or decaying. What could be the cause?

  • Potential Cause: Electrode fouling is a common issue in electrochemical detection due to the adsorption of oxidation products onto the electrode surface.
  • Troubleshooting Steps:
    • Implement a regular electrode cleaning protocol (e.g., polishing).
    • Consider using a pulsed waveform (pulsed amperometric detection) instead of a constant potential to clean the electrode in situ.
    • Verify the mobile phase is free of contaminants and that the pH is properly controlled.

Q2: My chromatograms show high background noise or interfering peaks from the biological matrix. How can I improve specificity?

  • Potential Cause: Inadequate sample cleanup or suboptimal chromatographic separation.
  • Troubleshooting Steps:
    • Optimize Sample Preparation: If protein precipitation is insufficient, evaluate stronger clean-up techniques like liquid-liquid extraction or solid-phase extraction (SPE).
    • Adjust Chromatography: Modify the mobile phase gradient, pH, or flow rate to improve the separation of this compound from endogenous compounds.
    • Confirm Detection Specificity: Use mass spectrometry (LC-MS/MS) to confirm the identity of the peak attributed to this compound and check for potential metabolites with similar electrochemical properties.

Knowledge Gaps & Future Research

The available information has some limitations. No studies were found that detail specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound. Furthermore, while electrochemical data exists for an analogue, the exact oxidation potential and behavior of the parent this compound molecule need to be experimentally determined.

To advance your research, I suggest:

  • Validating with Mass Spectrometry: If available, develop an LC-MS/MS method as a gold-standard reference to cross-validate any new analytical method you establish.
  • Exploring Metabolites: Investigate the metabolic pathway of this compound. The morpholine and trimethoxybenzene rings are potential sites for metabolism, and identifying these metabolites is crucial for a comprehensive pharmacokinetic study.

References

Trimetozine versus benzodiazepines receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Comparative Overview

The table below summarizes the core mechanisms of benzodiazepines and the research findings on trimetozine's derivative, LQFM289.

Compound/Drug Class Primary Mechanism of Action Evidence of BZ Site Interaction Key Experimental Findings
Benzodiazepines (e.g., Diazepam) Positive allosteric modulator at the GABAA receptor [1] [2]. Binds at the α/γ subunit interface, enhancing GABA's effect, leading to neuronal hyperpolarization [3]. Direct and well-established. High-affinity binding to the classical BZ site, confirmed by radioligand displacement (e.g., of [³H]flunitrazepam) and electrophysiology [4] [5].
This compound Derivative: LQFM289 Anxiolytic effects mediated at least in part through the benzodiazepine binding site on the GABAA receptor [6]. Indirect but strong evidence. Pretreatment with flumazenil attenuates its anxiolytic effects [6]. Ki = 89.7 nM in [³H]flunitrazepam binding assays [6]. Anxiolytic-like activity in mice (10 mg/kg) without motor impairment [6].

Detailed Experimental Protocols

To contextualize the data, here are the methodologies behind the key findings for LQFM289.

  • Receptor Binding Assay: The affinity of LQFM289 for the benzodiazepine site was determined via radioligand displacement assays [6]. In this protocol, receptors (typically from rat or mouse brain membranes or recombinant systems) are incubated with a radioactively labeled benzodiazepine, such as [³H]flunitrazepam. The test compound (LQFM289) is added, and its ability to compete for and displace the radioligand is measured. The concentration that inhibits 50% of the specific binding (IC50) is determined, from which the inhibition constant (Ki) is calculated, providing a quantitative measure of binding affinity [6].
  • In Vivo Behavioral Studies: The functional anxiolytic effect of LQFM289 was evaluated in mice using standardized behavioral tests like the open field and light-dark box tests [6]. Animals treated with LQFM289 (at an acute oral dose of 10 mg/kg) exhibited increased exploratory behavior in the open arm and time spent in the light compartment, which are classic indicators of reduced anxiety. Crucially, this effect was blocked by pre-administration of flumazenil, a competitive benzodiazepine receptor antagonist, confirming that the anxiolysis is mediated through the BZ site [6].
  • In Silico Docking Studies: Computational docking simulations predict how LQFM289 molecularly interacts with the benzodiazepine binding pocket. These studies showed that LQFM289 fits into the pocket and forms strong interactions with key amino acids, supporting the receptor binding data and providing a visual model of its binding mode [6].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of experiments used to characterize LQFM289 and its proposed mechanism within the GABAergic system.

Diagram: Experimental Workflow for Characterizing LQFM289

G Experimental Workflow for Characterizing LQFM289 Start Molecular Design: Hybridization of This compound & BHT A In Silico Analysis: Docking Studies Start->A B In Vitro Assay: Radioligand Binding (Ki Determination) A->B C In Vivo Study: Behavioral Tests (Open Field, Light-Dark Box) B->C D Mechanism Confirmation: Flumazenil Pretreatment C->D E Data Integration & Conclusion D->E

Diagram: Proposed GABAergic Signaling Pathway of LQFM289

G Proposed GABAergic Signaling Pathway of LQFM289 cluster_GABAA GABAA Receptor Complex LQFM289 LQFM289 BZ_Site Benzodiazepine Binding Site (α/γ subunit interface) LQFM289->BZ_Site Binds to GABAA_R GABAA Receptor BZ_Site->GABAA_R Positively Modulates Channel Chloride Ion (Cl⁻) Channel GABAA_R->Channel Opens GABA GABA Neurotransmitter GABA->GABAA_R Binds to Effect Neuronal Hyperpolarization & Reduced Anxiety Channel->Effect Increased Cl⁻ Influx

Key Insights for Research and Development

The data on LQFM289 suggests several promising avenues for further investigation:

  • Multimodal Potential: Beyond GABAergic activity, LQFM289 lowered corticosterone and TNF-α levels, indicating potential modulation of stress and neuroinflammatory pathways [6]. Its antioxidant profile may also contribute to its therapeutic effect [7].
  • Distinct from Classical Benzodiazepines: LQFM289 represents a non-benzodiazepine chemotype that engages the BZ site. Research shows different chemical scaffolds can have distinct binding modes at this receptor [5], which could be exploited to develop agents with refined efficacy and reduced side effects.
  • Favorable Preclinical Profile: At its effective anxiolytic dose (10 mg/kg), LQFM289 did not cause motor incoordination, a common side effect of benzodiazepines. Sedative effects were only observed at a higher dose (20 mg/kg) [6].

References

Trimetozine metabolite profiling compared to parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Trimetozine: Parent Compound Profile

The table below summarizes the key chemical and pharmacological information available for the parent drug, this compound.

Attribute Description
IUPAC Name Morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone [1]
Molecular Formula C₁₄H₁₉NO₅ [2] [1]
Molecular Weight 281.30 g/mol [2] [1]
CAS Registry Number 635-41-6 [2] [1]
Pharmacological Activity Orally active sedative with mild tranquilizing/anxiolytic effects [2] [1]
Mechanism of Action Unclear/not fully elucidated [1]
Chemical Structure A morpholine ring connected to a trimethoxybenzene ring via a carbonyl (amide) group [3] [1]

Methodologies for Metabolite Profiling

Although this compound metabolite data is lacking, modern analytical workflows for characterizing drug metabolites are well-established. The following workflow and description outline a standard approach.

cluster_sample_prep Sample Preparation cluster_data_analysis Data Processing & Identification cluster_metab_types Metabolite Types Identified title Figure 1. Workflow for Drug Metabolite Identification sp1 Biological Sample (Blood, Urine, Microsomes) sp2 Protein Precipitation with Organic Solvents sp1->sp2 sp3 LC-HRMS Analysis sp2->sp3 da1 Acquire High-Resolution Mass Spectra sp3->da1 da2 Molecular Networking to Group Related Ions da1->da2 da3 Annotate Metabolites (Parent Compound Subformulae) da2->da3 m1 Phase I Metabolites (Hydroxylation, Dealkylation) da3->m1 m2 Phase II Metabolites (Glucuronidation) da3->m2

Workflow Stages Explained
  • Sample Preparation and Analysis: Biological samples (urine, blood, or incubations with human liver microsomes) undergo protein precipitation using cold organic solvents like acetonitrile and isopropanol. The resulting extract is then analyzed by Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), which separates compounds and provides accurate mass data [4] [5].
  • Data Processing and Metabolite Identification: HRMS data is processed using computational strategies. Molecular networking clusters ions with similar fragmentation patterns, helping to identify metabolites structurally related to the parent drug [5]. The parent subformula graph method scores candidate formulae for fragments based on the rule that a metabolite's formula must be a subformula of the parent drug's formula [6].
  • Common Metabolic Pathways: These methodologies typically identify two classes of metabolites. Phase I metabolites involve reactions like hydroxylation or dealkylation (e.g., O-despropylation, N-desethylation). Phase II metabolites are formed via conjugation reactions, such as glucuronidation [5].

Research Recommendations

Given the absence of specific data on this compound, here are actionable steps you could take to profile its metabolites:

  • Initiate In Vitro Studies: Conduct metabolism studies using human liver microsome (pHLM) assays to predict primary Phase I metabolic pathways [4].
  • Employ Untargeted LC-HRMS: This is the gold-standard method for detecting and identifying unknown drug metabolites in complex biological samples [5].
  • Utilize Advanced Data Processing: Apply molecular networking and parent subformula graph techniques to your HRMS data to systematically identify and annotate this compound metabolites [6] [5].

References

validation HPLC method for Trimetozine impurity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Trimetazidine

The table below summarizes the core characteristics of two validated methods for Trimetazidine analysis, helping you evaluate their applicability for different quality control scenarios.

Feature RP-HPLC Method for Drug Substance & Formulation [1] RP-TLC-Densitometry Method for Impurity Profiling [2]
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Reverse-Phase Thin-Layer Chromatography with Densitometry (RP-TLC-Densitometry)
Primary Application Assay of Trimetazidine Hydrochloride in bulk and tablet dosage forms Determination of Trimetazidine Dihydrochloride and its three specified impurities (Y-145, Y-235, Y-234)
Separation Stationary Phase C18 column TLC plates pre-coated with silica gel 60 RP-18F2
Mobile Phase Methanol & Hexane-1-Sulfonic Acid Sodium Salt (pH 3.0 with phosphoric acid) [1] Acetonitrile-Methanol-0.1% aqueous ortho-phosphoric acid pH 6.2 (4.5:4.5:1, V/V) [2]
Detection UV at 232 nm [1] Densitometry at 215 nm [2]
Key Validation Parameters
➠ Linearity 80-120% of label claim (R² = 0.999) [1] 0.05-10 µg/spot for TMZ; ranges provided for each impurity [2]
➠ Precision (% RSD) Repeatability: 0.10%; Intermediate Precision: 0.46% [1] Mean % RSD ≤ 1.24% for all analytes [2]
➠ Accuracy (% Recovery) 99.21 - 100.27% [1] 99.41 - 100.50% for TMZ and its impurities [2]
➠ Robustness Robust to flow rate (1.0-1.4 mL/min) and column temperature (20-30°C) changes [1] Method developed via factor optimization; robust for its intended use [2]
LOD/LOQ Not specified in the provided excerpt LOD: 15-20 ng/spot; LOQ: 40-50 ng/spot [2]

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed experimental procedures as described in the literature.

RP-HPLC Method for Trimetazidine Assay

This method is optimized for the quantitative determination of the main active ingredient in bulk and tablet forms.

  • Chromatographic Conditions [1]:

    • Column: C18, maintained at ambient temperature.
    • Mobile Phase: A mixture of Methanol and a pH-adjusted solution of Hexane-1-Sulfonic Acid Sodium Salt. The pH is adjusted to 3.0 using phosphoric acid.
    • Flow Rate: 1.2 mL/min.
    • Detection: UV detector at 232 nm.
    • Injection Volume: 20 µL.
  • Validation Summary [1]:

    • The method was validated per ICH guidelines. It demonstrated excellent linearity across a range of 80% to 120% of the test concentration. Precision, expressed as % Relative Standard Deviation (%RSD), was well below 1% for both repeatability and intermediate precision. Accuracy was confirmed via a standard addition method with recoveries close to 100%.
RP-TLC-Densitometry Method for Impurities

This method is specifically developed for separating and quantifying Trimetazidine from its potential impurities as listed in the British Pharmacopoeia.

  • Chromatographic Conditions [2]:

    • Stationary Phase: Aluminum plates pre-coated with silica gel 60 RP-18F.
    • Mobile Phase: A mixture of acetonitrile-methanol-0.1% aqueous ortho-phosphoric acid pH 6.2 in a volume ratio of 4.5:4.5:1.
    • Detection & Quantification: Densitometric measurement at 215 nm. The analysis is based on the reflectance-absorbance of the spots.
  • Validation Summary [2]:

    • The method was validated as per ICH guidelines. It showed high sensitivity with low LOD and LOQ values in the nanogram range. The mean percentage recoveries for Trimetazidine and its three impurities were between 99.41% and 100.50%, with high precision.

Workflow for HPLC Method Development in Impurity Profiling

Developing a robust HPLC method for impurity profiling is a systematic process. The flowchart below outlines the key stages based on established practices in the field [3].

Start Start Method Development ColSelect Select a Set of Dissimilar Columns Start->ColSelect pHScreen Screen Columns at Different pH Values ColSelect->pHScreen Model Model Retention Time as a Function of pH pHScreen->Model Predict Predict Resolution (Rs) for Fine pH Intervals Model->Predict Optimum Select pH with Maximum Minimal Rs Predict->Optimum NextSteps Further Optimize (Modifier, Gradient, Temp.) Optimum->NextSteps

  • Column Selection: The process begins by screening the impurity mixture on a set of dissimilar (orthogonal) reversed-phase columns (e.g., C18, phenyl, polar-embedded) to identify which stationary phase offers the best inherent selectivity [3].
  • pH Screening: The most promising columns are then screened at different mobile phase pH values (e.g., 2, 4, 7, 9) while keeping other factors constant. pH significantly impacts the ionization and thus the retention of ionizable compounds [3].
  • Modeling & Prediction: The retention times of the drug substance and its impurities at the screened pH levels are modeled mathematically. This model is used to predict retention and, consequently, the resolution between all peak pairs at much finer pH intervals (e.g., every 0.1 pH unit) [3].
  • Optimum Selection: The optimal pH is identified as the point that provides the best separation for the worst-separated peak pair (maximizes the minimal resolution, Rsmin) across the entire chromatogram [3].
  • Further Optimization: After selecting the column and pH, the method can be fine-tuned by optimizing the organic modifier composition (e.g., acetonitrile vs. methanol), gradient profile, and temperature [3].

Key Considerations for Your Project

  • Objective Defines Choice: The RP-HPLC method is ideal for a high-precision assay of the main drug. In contrast, the RP-TLC method is a cost-effective and specific solution for monitoring known impurities.
  • Regulatory Compliance: Both methods cited were validated according to International Council for Harmonisation (ICH) guidelines, which is critical for regulatory submissions [1] [2].
  • Impurity Classification: Understanding the nature of impurities is crucial. They are classified as organic, inorganic, or residual solvents, and their control is mandated by ICH Q3A/B guidelines [4].

References

receptor binding assays Trimetozine versus LQFM289

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Trimetozine (Reference Compound) LQFM289 (Novel Derivative)
Molecular Structure Hybrid of trimethoxybenzene and morpholine [1] Molecular hybrid of this compound and the antioxidant 2,6-di-tert-butyl-hydroxytoluene (BHT) [1] [2]
Primary Indication Anxiety (historical use) [1] Anxiolytic (preclinical research) [1]
Receptor Binding Profile Limited specific binding data from search results; original compound used for hybridisation [1] Strong interaction with benzodiazepine binding sites on GABAA receptors confirmed via docking studies and receptor binding assays [1]
Key Binding Data Information not available in search results Anxiolytic effect (10 mg/kg) attenuated by flumazenil, confirming participation of benzodiazepine sites [1]
Additional Mechanisms Information not available in search results Lowers corticosterone and TNF-α levels; suggests recruitment of non-benzodiazepine signaling pathways [1]
ADMET Profile (Predicted) Information not available in search results High intestinal absorption, blood-brain barrier permeable, not a P-glycoprotein inhibitor [1]

Experimental Protocols for Receptor Binding

While specific protocols for this compound and LQFM289 were not detailed, the following general methodologies from authoritative sources are standard for generating such data.

Radioligand Binding Assay Basics

This assay quantifies the interaction between a receptor and a radioactively labeled ligand (e.g., LQFM289). The core principle is the law of mass action, where the binding depends on the concentrations of the ligand and receptor, and their affinity (Kd) [3].

G L Free Radioligand (L) LR Ligand-Receptor Complex (L•R) L->LR k_on R Free Receptor (R) R->LR LR->L k_off Kd Kd = k_off / k_on

Common Assay Formats

Two primary formats are used in high-throughput screening [4]:

Format Principle Key Steps Pros & Cons

| Scintillation Proximity Assay (SPA) | Microbeads contain scintillant. Signal is emitted only when a radioactive ligand is bound to a receptor captured on the bead. | 1. Incubate test compound, radioligand, receptor, and SPA beads. 2. Read plate in a microplate scintillation counter. | Pros: Homogeneous ("no-wash"); reduced handling. Cons: Can be expensive; signal may be quenched by colored compounds. | | Filtration Assay | Reaction is stopped by rapid vacuum filtration to separate bound from free radioligand. | 1. Incubate test compound, radioligand, and receptor. 2. Filter and wash membranes to trap receptor-bound radioligand. 3. Measure radioactivity on the filter. | Pros: Direct separation; widely applicable. Cons: More manual steps; generates liquid radioactive waste. |

How to Interpret Key Binding Data

For a compound like LQFM289, the analysis of a saturation binding experiment would involve fitting the specific binding data to a one-site binding model to determine two key parameters [3]:

  • Bmax: The total density of receptors in the preparation, indicating the maximum number of binding sites.
  • Kd: The equilibrium dissociation constant, representing the concentration of ligand needed to occupy half the receptors at equilibrium. A lower Kd means higher affinity.

The following diagram illustrates the workflow and key outcomes of a receptor binding study, from experiment to data analysis.

G A Prepare Receptors (Cell Membranes) B Incubate with Radioligand ± Test Compound A->B C Separate Bound from Free Ligand B->C D Measure Radioactivity C->D E Calculate Specific Binding D->E F Determine Bmax & Kd via Nonlinear Regression E->F G High Affinity (Low Kd) F->G Outcome 1 H Receptor Abundance (Bmax) F->H Outcome 2

How to Proceed with Deeper Research

The available data strongly highlights LQFM289's promising anxiolytic profile through benzodiazepine site interactions, but a full quantitative comparison with this compound is not possible from these results. To further your research, you could:

  • Consult Specialized Databases: Search for older primary literature on This compound (also known as Trioxazine) in databases like PubMed, focusing on papers from the 1960s-1980s that may contain its original receptor binding characterization.
  • Explore Analytical Techniques: As shown in the research, techniques like electroanalysis (voltammetry) and Density Functional Theory (DFT) calculations are valuable for characterizing the electrochemical and electronic properties of drug candidates like LQFM289, which can complement binding data [2].
  • Leverage Knowledge Graphs: For a systems-level understanding, resources like the Stress Knowledge Map (SKM) can help visualize and analyze complex signaling networks related to stress responses, though they are plant-based and may require translation to mammalian systems [5].

References

comparative sedative effects Trimetozine traditional anxiolytics

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Trimetozine and its Modern Analogue

This compound itself is an older compound, and recent scientific literature focuses on developing and testing new analogues with potentially improved profiles.

  • A Novel Analogues: LQFM289: The search identified a 2023 study on LQFM289, a new analogue of this compound, investigated for anxiety treatment [1].
  • Proposed Mechanism: The research on LQFM289 suggests it may have a multimodal mechanism. Preclinical data indicate its anxiolytic activity might be linked to anti-inflammatory and potential antioxidant effects, which could influence neurotransmitter systems [1].
  • Experimental Findings: In previous in vivo (mouse) studies, LQFM289 at 10 mg/kg demonstrated anxiolytic-like activity without causing motor incoordination, a common side effect of sedative anxiolytics [1].

The diagram below summarizes the hypothesized mechanism and experimental status of LQFM289.

G LQFM289 LQFM289 HypMechanism Hypothesized Mechanism LQFM289->HypMechanism PreclinicalData Preclinical Evidence LQFM289->PreclinicalData AntiInflammatory Anti-inflammatory effect (Reduces TNF-α) HypMechanism->AntiInflammatory Antioxidant Potential Antioxidant effect HypMechanism->Antioxidant Neurotransmitter Modulation of Neurotransmitter Biosynthesis Antioxidant->Neurotransmitter May protect coenzyme BH4 Anxiolytic Anxiolytic-like activity PreclinicalData->Anxiolytic NoMotorImpair No motor incoordination PreclinicalData->NoMotorImpair

Efficacy and Acceptability of Traditional Anxiolytics

A large 2025 network meta-analysis provides a robust comparison of various traditional anxiolytics, which can be used as a benchmark [2] [3]. This analysis of 100 randomized controlled trials involved 28,637 participants and evaluated drugs based on efficacy (reduction in Hamilton Anxiety (HAM-A) score) and acceptability (study discontinuation rate).

The table below summarizes the performance of key drugs from this analysis.

Drug Class Example Drug Comparative Efficacy (vs. Placebo) Comparative Acceptability (Discontinuation Rate) Notable Characteristics
Tricyclic Antidepressant (TCA) Clomipramine Highest efficacy [2] [3] Lowest acceptability (highest discontinuation) [2] [3] Older class, more side effects [4].
Benzodiazepine Clobazam More effective than placebo [2] [3] Highest acceptability (lowest discontinuation) [2] [3] Risk of dependence and sedation [2] [4].
Benzodiazepine Diazepam More effective than placebo [2] [3] Information Not Specified Fewer adverse events than placebo [2] [3].
Phytopharmaceutical Silexan (Lavender oil) More effective than placebo [2] [3] As acceptable as placebo [2] [3] Favorable side effect profile, fewer adverse events than placebo [2] [3].
Multimodal Antidepressant Vortioxetine Least efficacy among studied drugs [2] [3] Information Not Specified Modern antidepressant [2] [3].

Experimental Models for Anxiolytic Drug Development

For your research and development focus, here are experimental protocols and models commonly used in the field to evaluate anxiolytic and sedative effects, as evidenced in the search results.

  • In Vivo Behavioral Tests:
    • Forced Swimming Test (FST): Used to assess antidepressant-like activity, measured by a decrease in immobility time in rodents [5].
    • Open Field Test (OFT): Used to evaluate anxiety-like behavior (measured by time spent in the center) and locomotor activity (total distance traveled) in rodents [5].
  • Human Experimental Medicine Models:
    • Carbon Dioxide (CO₂) Inhalation: A validated human model for Generalized Anxiety Disorder (GAD). Inhalation of 7.5% CO₂ over 20 minutes reliably induces subjective anxiety and physiological arousal in healthy volunteers, used for proof-of-concept studies for novel anxiolytics [6].
  • Clinical Trial Outcomes:
    • Primary Efficacy Endpoint: The mean change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score is the standard for assessing efficacy in clinical trials for GAD [2] [3].
    • Acceptability Endpoint: The proportion of patients discontinuing treatment for any cause during the study is a common metric for treatment acceptability [2] [3].

Research Implications and Future Directions

The current evidence base highlights a gap in direct, head-to-head clinical comparisons between this compound (or its newer analogues like LQFM289) and established anxiolytics.

  • Promising Profile of Analogues: The preliminary data on LQFM289 suggests a potentially beneficial profile with anxiolytic effects separate from motor sedation, a significant advantage over traditional sedative anxiolytics like benzodiazepines [1].
  • Benchmarking Against Established Data: The comprehensive data on traditional anxiolytics provides a critical framework for positioning any new compound. For instance, the ideal profile combines the high efficacy of a drug like clomipramine with the high acceptability of silexan or clobazam [2] [3].

To further your research, I would suggest:

  • Deepened Mechanistic Studies: Further investigation into the anti-inflammatory and antioxidant mechanisms of this compound analogues could reveal novel pathways for anxiety treatment.
  • Direct Comparative Preclinical Studies: Conducting studies that directly compare LQFM289 with a standard benzodiazepine (e.g., diazepam) using the FST and OFT would generate valuable comparative data.
  • Human Proof-of-Concept Trials: Ultimately, testing the most promising analogues in human experimental models, such as the CO₂ inhalation challenge, would be a critical next step.

References

GABA receptor subtype selectivity Trimetozine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide to Selective GABAA Receptor Modulators

The following table summarizes key compounds from the research, their primary binding sites, functional effects, and subtype selectivity profiles.

Compound / Chemical Class Primary Binding Site Key Functional Effect Subtype Selectivity Profile Experimental Evidence (Reference)
Pyrazoloquinolinones (e.g., CGS 9895 and analogues) Extracellular α+β- interface [1] [2] Positive allosteric modulation (enhancement of GABA-induced currents); some analogues are null modulators [1] Some compounds show remarkable functional selectivity for α6β3γ2 receptors; others modulate a broad range of αxβ3γ2 (x=1-6) subtypes [1] [3] [2] Two-electrode voltage clamp on recombinant receptors in Xenopus oocytes [1] [2]
LAU159 (Compound 3) Extracellular α+β- interface [2] Highly selective positive allosteric modulator for α6β3γ2 Nearly no activity at other αxβ3γ2 (x=1-5) subtypes [2] Two-electrode voltage clamp; use of concatenated subunit constructs [2]
Aminoquinoline Derivatives (e.g., DCUK-OEt) Proposed α+β- subunit interface (not blocked by flumazenil) [4] Positive allosteric modulator of specific receptor combinations [4] Effective on α1β2γ2, α1β3γ2, α5β3γ2, α1β3δ; no significant effect on αβ, α1β1γ2, α1β2γ1, α4β3γ2, or α4β3δ receptors [4] Two-electrode voltage clamp; radioligand binding assays ([3H]muscimol) [4]
Classical Benzodiazepines (e.g., Diazepam) Extracellular α+γ2- interface [5] [6] Positive allosteric modulation Non-selective stimulation of α1,2,3,5βγ2 receptors [6] Well-established pharmacology

The quest for subtype-selective GABAA receptor modulators is driven by the goal of targeting specific therapeutic pathways while minimizing side effects. For example, whereas classical benzodiazepines non-selectively act on several subtypes linked to both desired and adverse effects, newer chemotypes aim for precision [6]. The α6β3γ2 subtype, highly expressed in cerebellar granule cells, is a recent target of interest for its potential role in conditions like pain, motor tic, and depressive disorders [2].

Detailed Experimental Protocols

The data in the table above were primarily generated using the following established methodologies:

  • Receptor Expression: Researchers inject in vitro-transcribed mRNA encoding for specific rat GABAA receptor subunits into Xenopus laevis oocytes. The oocytes are then incubated for at least 36 hours to allow for receptor expression [1] [2].
  • Functional Assay - Two-Electrode Voltage Clamp (TEVC): This is the standard method for evaluating compound effects.
    • Oocytes expressing the desired receptor subtype are impaled with two microelectrodes and voltage-clamped at -60 mV [1] [2].
    • A GABA concentration that elicits a small, submaximal current (EC3-5, i.e., 3-5% of the maximum GABA response) is determined for each oocyte [1] [2].
    • The test compound is pre-applied for about 30 seconds and then co-applied with the EC3-5 GABA concentration [1].
    • The potentiation of the GABA-induced current by the compound is measured and expressed as a percentage change from the GABA-alone response [1] [2].
  • Binding Site Identification:
    • Steric Hindrance Experiments: To confirm action at the α+β- interface and rule out effects via the classical benzodiazepine site, receptors can be engineered with bulky substitutions that physically block the γ-subunit side of the benzodiazepine pocket. If a compound's modulation is unaffected, it confirms a separate binding site [1].
    • Radioligand Displacement: This method determines a compound's affinity for known binding sites. For instance, displacement of [3H]muscimol indicates interaction with the orthosteric GABA site, while a lack of displacement of [3H]flunitrazepam suggests no binding to the classical benzodiazepine site [4].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key binding sites on the GABAA receptor and the general workflow for profiling subtype-selective modulators.

cluster_receptor GABAA Receptor Subunit Interfaces Receptor GABAA Receptor (Pentameric Chloride Channel) Orthosteric Orthosteric Site (Endogenous GABA) β+/α- interface Receptor->Orthosteric BenzoSite Benzodiazepine Site (e.g., Diazepam) α+/γ- interface Receptor->BenzoSite NovelSite Novel α+β- Site (e.g., Pyrazoloquinolinones) Receptor->NovelSite Step1 1. Express recombinant receptor subtypes in Xenopus oocytes Step2 2. Apply GABA (EC₃) via Two-Electrode Voltage Clamp Step1->Step2 Step3 3. Co-apply test compound & measure current modulation Step2->Step3 Step4 4. Analyze functional selectivity profile Step3->Step4

References

Comparative Data on Trimetozine and its Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental data for Trimetozine and its most studied analog, LQFM289.

Compound Name Class / Type Reported Effective Dose(s) & Model Key Pharmacological Effects Key Findings & Proposed Mechanism
This compound (TMZ) Original drug; mild sedative [1] Historically used for anxiety, depression, insomnia [1] Sedative, anxiolytic [1] Structure: trimethoxybenzene + morpholine [1]

| LQFM289 | Molecular hybrid of TMZ and BHT [1] | 10 mg/kg (single oral dose) in mice [1] | Anxiolytic-like activity; reduced corticosterone and TNF-α levels [1] | • Molecular Hybrid: Combines BHT's antioxidant moiety with TMZ's morpholine [1]Mechanism: Interaction with benzodiazepine binding sites (GABAA receptor); supported by docking studies and flumazenil reversal [1]Antioxidant Profile: Phenolic group (from BHT) is electrochemically active, suggesting free-radical scavenging potential [1] | | Chromone-Containing Allylmorpholines (CCAMs) | Novel class; morpholine derivatives [2] | Various, tested in adult zebrafish [2] | Sedative and anxiolytic-like effects (low doses) [2] | • In Vitro: AChE/BChE inhibition & NMDA receptor blockade [2]In Vivo: Sedative effect in zebrafish; anxiolytic effect for compound 4 (33a) at low concentrations [2]Note: Effects not reversed by NMDA or cholinergic antagonists in zebrafish, suggesting a complex in vivo mechanism [2] |

Experimental Protocol Overview

For the key data on LQFM289, the experimental methodologies were as follows:

  • In Vivo Behavioral Study (Anxiolytic Effect): The anxiolytic-like activity of LQFM289 was evaluated in mice at an oral dose of 10 mg/kg. Its effect was blocked by pre-treatment with flumazenil, a benzodiazepine receptor antagonist, which helps confirm the involvement of the GABAA receptor system [1].
  • Biochemical Analysis: Following the behavioral tests, the same single oral dose of LQFM289 (10 mg/kg) led to a significant reduction in the levels of corticosterone (a stress hormone) and tumor necrosis factor-alpha (TNF-α, a pro-inflammatory cytokine) in mice [1].
  • Electrochemical & Computational Studies: The compound's redox behavior was investigated using voltammetry on a glassy carbon electrode. Two oxidation peaks were identified: one related to the phenolic antioxidant group (from BHT) and another from the morpholine amino group. Density Functional Theory (DFT) calculations supported these findings by modeling the molecule's electronic structure [1].

Visualizing the Molecular Hybridization Strategy

The core design principle behind LQFM289 is molecular hybridization. The following diagram illustrates how the active components of BHT and this compound were combined to create the new analog.

MolecularHybridization BHT Butylated Hydroxytoluene (BHT) Sub_BHT Phenolic Antioxidant Moisty BHT->Sub_BHT TMZ This compound (TMZ) Sub_TMZ Morpholine Sedative Moisty TMZ->Sub_TMZ Hybrid LQFM289 Sub_BHT->Hybrid Combines Sub_TMZ->Hybrid Combines

[1]

Research Gaps and How to Proceed

The available data is promising for LQFM289, but a full dose-response comparison with other analogs is lacking. Here’s how you can deepen your investigation:

  • Search for Specific Analogs: The current results are focused on LQFM289. You could perform targeted searches for other specific analogs mentioned in the literature, such as LQFM212 or other compounds from the same research groups [1] [3].
  • Explore Broader Morpholine Derivatives: Consider expanding your search to include "morpholine derivatives" with anxiolytic or sedative properties, which may provide a wider pool of compounds for comparison, as seen with the Chromone-Containing Allylmorpholines (CCAMs) [2].
  • Consult Specialized Databases: For comprehensive pre-clinical and clinical data, searching dedicated pharmacological and medicinal chemistry databases (e.g., PubChem, ChEMBL) may yield more quantitative dose-response information than general literature searches.

References

flumazenil reversal Trimetozine derivative anxiolytic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Basis for Reversal

Flumazenil is a competitive antagonist at the benzodiazepine binding site on the GABAA receptor [1]. If a trimetozine derivative exerts its anxiolytic effects by acting as an agonist at this site, flumazenil would be expected to reverse these effects.

The diagram below illustrates the proposed signaling pathway and the site of flumazenil's antagonistic action.

G Benzodiazepine Agonist\n(e.g., this compound Derivative) Benzodiazepine Agonist (e.g., this compound Derivative) GABAA Receptor\n(Benzodiazepine Site) GABAA Receptor (Benzodiazepine Site) Benzodiazepine Agonist\n(e.g., this compound Derivative)->GABAA Receptor\n(Benzodiazepine Site)  Binds & Potentiates Flumazenil\n(Antagonist) Flumazenil (Antagonist) Flumazenil\n(Antagonist)->GABAA Receptor\n(Benzodiazepine Site)  Binds & Blocks GABAA Receptor\n(Chloride Channel) GABAA Receptor (Chloride Channel) GABAA Receptor\n(Benzodiazepine Site)->GABAA Receptor\n(Chloride Channel)  Allosteric Modulation GABA\n(Neurotransmitter) GABA (Neurotransmitter) GABA\n(Neurotransmitter)->GABAA Receptor\n(Chloride Channel)  Binds & Opens Chloride Ions (Cl-) Chloride Ions (Cl-) GABAA Receptor\n(Chloride Channel)->Chloride Ions (Cl-)  Influx Neuronal Inhibition Neuronal Inhibition Chloride Ions (Cl-)->Neuronal Inhibition

Experimental Protocol for Reversal Studies

To experimentally confirm whether flumazenil reverses the effects of a this compound derivative, you can adapt the following in vivo protocol, which is standard for evaluating benzodiazepine receptor interactions.

Objective: To determine if the anxiolytic and sedative effects of a this compound derivative are mediated through the benzodiazepine binding site of the GABAA receptor by using the antagonist flumazenil.

G 1. Animal Grouping\n(Randomized, n= per group) 1. Animal Grouping (Randomized, n= per group) 2. Pre-treatment\n(Test Compound / Vehicle) 2. Pre-treatment (Test Compound / Vehicle) 1. Animal Grouping\n(Randomized, n= per group)->2. Pre-treatment\n(Test Compound / Vehicle) 3. Treatment\n(Flumazenil / Vehicle) 3. Treatment (Flumazenil / Vehicle) 2. Pre-treatment\n(Test Compound / Vehicle)->3. Treatment\n(Flumazenil / Vehicle) 4. Behavioral Testing\n(Anxiety & Sedation Models) 4. Behavioral Testing (Anxiety & Sedation Models) 3. Treatment\n(Flumazenil / Vehicle)->4. Behavioral Testing\n(Anxiety & Sedation Models) 5. Data Analysis\n(Compare Group Outcomes) 5. Data Analysis (Compare Group Outcomes) 4. Behavioral Testing\n(Anxiety & Sedation Models)->5. Data Analysis\n(Compare Group Outcomes) Key Control Groups: Key Control Groups: Group A: Vehicle + Vehicle Group A: Vehicle + Vehicle Group B: this compound Derivative + Vehicle Group B: this compound Derivative + Vehicle Group C: this compound Derivative + Flumazenil Group C: this compound Derivative + Flumazenil Group D: Flumazenil + Vehicle Group D: Flumazenil + Vehicle

Detailed Methodology:

  • Subjects: Typically, laboratory rodents (e.g., mice or rats) with a sample size sufficient for statistical power.
  • Grouping: Animals are randomly assigned to one of the four critical groups outlined in the diagram. Group D controls for any intrinsic effects of flumazenil itself.
  • Dosing and Timing:
    • Pre-treatment: Administer the this compound derivative or its vehicle. The dose should be based on prior dose-response studies establishing its effective anxiolytic dose.
    • Treatment: Administer flumazenil or its vehicle shortly before the peak effect of the test compound is expected. In clinical settings, flumazenil's onset of action is 1-2 minutes, with a peak effect at 6-10 minutes [1]. This rapid kinetics should be considered when designing the interval between injections.
  • Behavioral Assays (30-60 minutes post-flumazenil):
    • Anxiety Models: Elevated Plus Maze, Light-Dark Box, Open Field Test (measure time in center). A positive anxiolytic effect is indicated by increased exploration in open/anxiogenic areas.
    • Sedation/Motor Function: Rotarod Test, Locomotor Activity Test. A sedative effect is indicated by reduced motor coordination or activity.
  • Data Analysis: Compare outcomes (e.g., time in open arms, locomotor counts) between groups. A statistically significant reversal of the this compound derivative's effects only in Group C would strongly suggest its action is mediated via the benzodiazepine site.

Quantitative Data from Established Benzodiazepines

While specific data for this compound derivatives is unavailable, the table below summarizes reversal data for classic benzodiazepines, providing a benchmark for expected outcomes.

Benzodiazepine Agonist Flumazenil Dose Experimental Model Key Reversal Effect Observed Source
Diazepam (0.2 mg/kg IV) 0.1 - 2 mg IV (cumulative) Human clinical study (Gastroscopy) Significant improvement in motor coordination 90 min post-reversal. Memory deficits persisted after 3 hours. [2]
Midazolam (0.1 mg/kg IV) 0.1 - 2 mg IV (cumulative) Human clinical study (Gastroscopy) Significant improvement in motor coordination 20 min post-reversal. Not all cognitive functions were fully antagonized. [2]
Remimazolam (Infusion) 0.1 mg/mL titrated Human RCT (Major surgery) Effective reversal of sedation, leading to faster emergence from general anesthesia and reduced respiratory depression. [3] [1]
General 0.2 mg initial, repeated to max 3 mg Benzodiazepine Overdose Reversal of coma and sedation. Onset: 1-2 min. Duration: 19-50 min (risk of re-sedation). [1]

Key Considerations for Experimental Design

When adapting this framework for your research on this compound derivatives, please consider the following critical points:

  • Dose-Response Relationship: The reversal by flumazenil is competitive. Use multiple doses of both the this compound derivative and flumazenil to establish a conclusive dose-dependent interaction.
  • Pharmacokinetics: The duration of action of your test compound is crucial. If it is longer than flumazenil's relatively short half-life (about 54 minutes) [1], re-sedation can occur, which must be monitored over an extended period.
  • Receptor Binding Studies: For definitive proof, conduct in vitro radioligand binding assays to show that the this compound derivative directly competes with [³H]flumazenil for binding to the benzodiazepine site [4] [5].
  • Specificity of Effects: Flumazenil will only reverse effects mediated through the benzodiazepine site. If the this compound derivative has significant off-target activities, those effects will not be antagonized.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

281.12632271 Da

Monoisotopic Mass

281.12632271 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

121.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31EPT7G9PL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

635-41-6

Wikipedia

Trimetozine

Dates

Last modified: 08-15-2023
1: Kawahara K, Ofuji T. Simultaneous determination of glucuronides of trimetozine in human urine by gas chromatography. J Chromatogr. 1982 Sep 10;231(2):333-9. PubMed PMID: 7130313.
2: Gomita Y, Kawasaki H, Fukamachi K, Takasaki K, Urabe M, Yamamoto R, Nakayama K, Kawai Y. [Behavioral and neuropharmacological studies of trioxazin (trimetozine) (author's transl)]. Igaku Kenkyu. 1978 Aug;48(6):469-87. Japanese. PubMed PMID: 34972.
3: Mauferon JB, Traynard J, Achaintre A. [Trimetozine in hospital geriatrics]. J Med Lyon. 1967 Mar 5;48(116):343-9. French. PubMed PMID: 5614940.
4: Krapivin SV, Khafiz'ianova RKh. [Effects of tranquilizing agents on bioelectrical activity of the rat brain]. Biull Eksp Biol Med. 1992 Jun;113(6):567-70. Russian. PubMed PMID: 1359909.
5: Morozov IS, Voronina TA. [Determination of the corrective properties of midantan in disorders of rat operant activity caused by different classes of tranquilizing agent]. Farmakol Toksikol. 1981 Sep-Oct;44(5):543-6. Russian. PubMed PMID: 6118289.
6: Voronina TA, Garibova TL. [Experimental study of the

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